4-Methoxypyrimidin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxypyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-9-5-4(6)2-7-3-8-5/h2-3H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGTVTHIGJBTNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00534113 | |
| Record name | 4-Methoxypyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15579-82-5 | |
| Record name | 4-Methoxypyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxypyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxypyrimidin-5-amine and Its Analogs: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active compounds, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1][2][3][4] This inherent biological relevance makes pyrimidine derivatives excellent candidates for drug design, as they can act as mimics of endogenous molecules and interact with a wide range of biological targets.[5] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's pharmacological properties, leading to the development of potent and selective therapeutics. Among the many derivatives, 4-methoxypyrimidin-5-amine and its analogs are of particular interest as versatile building blocks in the synthesis of novel drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of these compounds, with a focus on their role in drug discovery and development.
Core Compounds: Identification and Structure
This guide will focus on two closely related compounds: this compound and its 2-methyl analog. The presence of the methoxy and amine groups at the 4 and 5 positions, respectively, provides key reactive handles for further chemical modification.
This compound
-
CAS Number: 15579-82-5
-
Molecular Formula: C₅H₇N₃O
-
Structure:
4-Methoxy-2-methylpyrimidin-5-amine
Physicochemical Properties
The physicochemical properties of these compounds are crucial for their handling, formulation, and pharmacokinetic profiles. The following table summarizes the available data for 4-Methoxy-2-methylpyrimidin-5-amine.[6]
| Property | Value |
| Molecular Weight | 139.16 g/mol |
| Melting Point | 55-57 °C |
| Boiling Point | 253.3 °C at 760 mmHg |
| Flash Point | 107 °C |
| Density | 1.174 g/cm³ |
| pKa (Predicted) | 4.67 ± 0.29 |
Synthesis of this compound Analogs: A Plausible Pathway
A common and logical approach involves the initial construction of a dichlorinated pyrimidine scaffold, followed by selective nucleophilic substitution to introduce the methoxy and amino functionalities.
Caption: Plausible synthetic workflow for 4-Methoxy-2-methylpyrimidin-5-amine.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized, yet chemically sound, procedure for the synthesis of a this compound analog, based on established pyrimidine chemistry.[11] This protocol should be considered a template and requires experimental validation and optimization.
Step 1: Synthesis of 4,6-Dichloro-2-methyl-5-aminopyrimidine
This intermediate is a key building block. Its synthesis often starts from a suitable precursor like 2-methyl-4,6-dihydroxypyrimidine, which is then nitrated and subsequently chlorinated.[12] An alternative is the direct chlorination of a corresponding aminopyrimidine.
-
Chlorination: To a stirred solution of 2-methyl-4,6-diaminopyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq), add N,N-dimethylaniline (0.1 eq) dropwise at 0 °C.
-
Reaction: Slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Selective Methoxylation
The selective replacement of one chlorine atom with a methoxy group is a critical step. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution.
-
Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloro-2-methyl-5-aminopyrimidine (1.0 eq) in anhydrous methanol.
-
Addition of Base: To this solution, add a solution of sodium methoxide (NaOMe, 1.1 eq) in methanol dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding water.
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify by recrystallization or column chromatography to yield 4-chloro-6-methoxy-2-methylpyrimidin-5-amine.[13]
Step 3: Dechlorination (Hypothetical for the final product)
To obtain the final target, the remaining chlorine atom would need to be removed. This can often be achieved through catalytic hydrogenation.
-
Reaction: Dissolve the 4-chloro-6-methoxy-2-methylpyrimidin-5-amine (1.0 eq) in a suitable solvent like ethanol or methanol. Add a palladium catalyst (e.g., 10% Pd/C) and a base (e.g., triethylamine) to scavenge the generated HCl.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The crude product can then be purified.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a cornerstone in modern drug discovery, with numerous approved drugs featuring this heterocyclic core.[1][2][3][4] this compound and its analogs serve as key intermediates in the synthesis of a variety of pharmacologically active molecules, particularly in the fields of oncology and cardiovascular disease.[6]
Role as a Kinase Inhibitor Scaffold
Many pyrimidine derivatives function as protein kinase inhibitors.[2][14] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Pyrimidine-based inhibitors are often designed to be ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
The 2-aminopyrimidine scaffold, in particular, is a well-established pharmacophore for kinase inhibition. The amino group can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The substituents on the pyrimidine ring, such as the methoxy group in the title compounds, can be modified to enhance selectivity and improve pharmacokinetic properties.
One of the most important targets for pyrimidine-based inhibitors is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently mutated or overexpressed in various cancers, including non-small-cell lung cancer.[1][3]
Caption: Simplified EGFR signaling pathway and the site of action for pyrimidine-based inhibitors.
Intermediate in the Synthesis of Marketed Drugs
While direct synthesis of a marketed drug from the title compounds is not prominently documented, the closely related intermediate, 4,6-dichloro-2-methyl-5-aminopyrimidine, is a precursor in the synthesis of Moxonidine.[8][9][10] Moxonidine is an antihypertensive drug that acts as a selective agonist at the imidazoline receptor subtype 1 (I₁). The synthesis of Moxonidine from this dichlorinated precursor involves a key step of selective methoxylation, demonstrating the industrial relevance of this type of transformation.
Safety and Handling
As with all chemical compounds, proper handling and safety precautions are essential. Based on available safety data for related compounds, 4-methoxypyrimidine derivatives should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[6] Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound and its 2-methyl analog are valuable building blocks for medicinal chemists and drug development professionals. Their synthesis, while requiring a multi-step approach, leverages well-established pyrimidine chemistry. The strategic placement of the methoxy and amino groups provides versatile handles for further derivatization, enabling the exploration of a wide chemical space. The proven success of the pyrimidine scaffold in a multitude of approved drugs, particularly as kinase inhibitors, underscores the potential of these compounds as key intermediates in the development of the next generation of targeted therapeutics. Further research into the synthesis and application of these specific molecules is warranted to fully unlock their potential in drug discovery.
References
- 1. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. lookchem.com [lookchem.com]
- 7. EP2765131A1 - Process for the production of Moxonidine - Google Patents [patents.google.com]
- 8. US9040697B2 - Process for the production of moxonidine - Google Patents [patents.google.com]
- 9. DE102012215896A1 - Moxonidine synthesis using organic bases - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. benchchem.com [benchchem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | C6H8ClN3O | CID 4537748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of 4-Methoxypyrimidin-5-amine
Abstract
This compound is a pivotal building block in medicinal chemistry and drug development, serving as a key precursor for a range of pharmacologically active molecules, including kinase inhibitors. Its strategic importance necessitates robust, scalable, and efficient synthetic routes. This technical guide provides an in-depth analysis of the primary synthesis pathways for this compound, with a focus on the underlying chemical principles, experimental causality, and practical implementation. We will dissect three core strategies: the reduction of a 5-nitropyrimidine intermediate, direct functionalization of a 5-aminopyrimidine precursor, and the conversion of a 5-hydroxypyrimidine derivative. Each pathway is critically evaluated for its efficiency, scalability, and safety profile, offering researchers and development professionals a comprehensive framework for selecting the optimal route for their specific needs.
Introduction: The Strategic Importance of this compound
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to mimic endogenous nucleobases allows it to form critical hydrogen bond interactions with biological targets, most notably the hinge region of protein kinases.[1] this compound, with its specific arrangement of a hydrogen bond donor (amine) and a methoxy group that can modulate solubility and metabolic stability, represents a highly versatile intermediate. It is a sought-after precursor in the synthesis of pharmaceuticals and agrochemicals, making the development of efficient synthetic protocols a critical endeavor for chemical research and industry.[3][4] This guide will explore the most scientifically sound and field-proven pathways to this valuable compound.
Core Synthesis Pathways
Three principal strategies have emerged for the synthesis of this compound. The most common and industrially favored approach involves the late-stage reduction of a 5-nitropyrimidine intermediate. Alternative routes, leveraging different starting materials and functional group manipulations, offer flexibility for various laboratory scales and precursor availability.
Pathway 1: The Nitropyrimidine Reduction Route (Preferred Method)
This pathway is arguably the most robust and widely employed method for preparing this compound. The strategy hinges on the introduction of the methoxy group via a nucleophilic aromatic substitution (SNAr) reaction on a halo-nitropyrimidine, followed by the chemoselective reduction of the nitro group.
Principle and Strategy
The logic of this approach is rooted in the powerful electron-withdrawing nature of the nitro group, which activates the pyrimidine ring towards nucleophilic attack. This allows for the efficient displacement of a leaving group (typically a halide) at the C4 position by a methoxide nucleophile. The subsequent reduction of the nitro group to an amine is a well-established and high-yielding transformation. The sequence is efficient because the activating group (nitro) that facilitates the key C-O bond formation is transformed in the final step into the desired C-N bond.
Step-by-Step Synthesis
Step A: Synthesis of 4-Methoxy-5-nitropyrimidine
The journey begins with a suitable 4-halo-5-nitropyrimidine precursor, such as 4-chloro-5-nitropyrimidine.[5] This intermediate undergoes a nucleophilic aromatic substitution reaction with sodium methoxide.
The reaction is typically carried out in methanol, which serves as both the solvent and the source of the methoxide nucleophile (in conjunction with a base like sodium). The chlorine atom at the C4 position is an excellent leaving group, and its departure is facilitated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the nitro group at C5.
Step B: Reduction of 4-Methoxy-5-nitropyrimidine
The final step is the reduction of the nitro group to a primary amine. This transformation must be performed under conditions that do not affect the pyrimidine ring or the methoxy group. Several reliable methods are available.[6]
-
Catalytic Hydrogenation: This is often the cleanest and most efficient method. The reaction is performed under a hydrogen atmosphere using a metal catalyst, typically palladium on carbon (Pd/C).[1] It avoids the use of harsh or stoichiometric metal reagents, simplifying workup and purification.
-
Metal-Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron powder, in an acidic medium like acetic acid or in the presence of an additive like ammonium chloride.[7] This method is highly effective for aryl nitro group reductions and is tolerant of many other functional groups.[8]
The choice between these methods often depends on available equipment (hydrogenation apparatus) and scale. For large-scale production, metal-acid reductions can be more practical, while for laboratory-scale synthesis, catalytic hydrogenation often provides higher purity with minimal workup.
Visualizing Pathway 1
Caption: The Nitropyrimidine Reduction Pathway.
Detailed Experimental Protocol: Pathway 1
Step A: Synthesis of 4-Methoxy-5-nitropyrimidine [9]
-
To a stirred solution of sodium methoxide (prepared by dissolving 1.2 equivalents of sodium in anhydrous methanol) at 0 °C, add 4-chloro-5-nitropyrimidine (1.0 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the mixture with acetic acid.
-
Reduce the solvent volume in vacuo.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-methoxy-5-nitropyrimidine, which can be used directly or purified by column chromatography.
Step B: Synthesis of this compound (Catalytic Hydrogenation)
-
Dissolve 4-methoxy-5-nitropyrimidine (1.0 eq) in methanol or ethyl acetate in a suitable hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Once complete, carefully purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford this compound, often in high purity. A final purification can be done by recrystallization.[10]
Pathway 2: Synthesis from a 5-Aminopyrimidine Precursor
This route begins with the amine functionality already present at the C5 position and focuses on introducing the methoxy group at C4.
Principle and Strategy
This pathway utilizes 5-aminopyrimidine as the starting material. The strategy involves first introducing a leaving group at the C4 position, followed by its displacement with a methoxide. The primary challenge is the potential for competing reactions involving the amino group.
Step-by-Step Synthesis
Step A: Synthesis of 4-Chloro-5-aminopyrimidine 5-Aminopyrimidine is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to install a chlorine atom at the C4 position.[11] This reaction typically requires elevated temperatures to proceed effectively.
Step B: Synthesis of this compound The resulting 4-chloro-5-aminopyrimidine undergoes a nucleophilic substitution reaction with sodium methoxide in methanol.[11] The chlorine at C4 is displaced by the methoxy group to yield the final product.
Visualizing Pathway 2
Caption: Synthesis from a 5-Aminopyrimidine Precursor.
Detailed Experimental Protocol: Pathway 2 [11]
Step A: Synthesis of 4-Chloro-5-aminopyrimidine
-
Carefully add 5-aminopyrimidine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the aqueous solution with a solid base (e.g., sodium carbonate) to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude product.
Step B: Synthesis of this compound
-
Dissolve 4-chloro-5-aminopyrimidine (1.0 eq) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (1.1-1.5 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final product.
Pathway 3: Functional Group Interconversion from 4-Methoxypyrimidin-5-ol
This pathway is an example of a functional group interconversion, where a hydroxyl group is converted into the target amine. This route is particularly useful if 4-methoxypyrimidin-5-ol is a more readily available or cost-effective starting material.
Principle and Strategy
The hydroxyl group at C5 is a poor leaving group. Therefore, it must first be converted into a good leaving group, such as a mesylate or tosylate. This activated intermediate can then be displaced by an azide nucleophile. The final step involves the reduction of the azide to the primary amine, a transformation that can be achieved with high fidelity and yield.
Step-by-Step Synthesis
Step A: Activation of the 5-Hydroxyl Group 4-Methoxypyrimidin-5-ol is reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding mesylate or tosylate ester.[1]
Step B: Azide Displacement The activated intermediate is then treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF.[1] The azide ion displaces the mesylate/tosylate group via an SN2-type reaction to give 5-azido-4-methoxypyrimidine.
Step C: Reduction of the 5-Azido Group The azide is reduced to the amine. This can be accomplished cleanly via catalytic hydrogenation (H₂, Pd/C) or through a Staudinger reaction using triphenylphosphine (PPh₃) followed by hydrolysis.[1]
Visualizing Pathway 3
Caption: Functional Group Interconversion Pathway.
Detailed Experimental Protocol: Pathway 3 [1]
Step A: Activation of the 5-Hydroxyl Group
-
Dissolve 4-methoxypyrimidin-5-ol (1.0 eq) and triethylamine (1.5 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C.
-
Add methanesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous sodium bicarbonate and brine.
-
Dry the organic layer and concentrate to yield the crude mesylate, which is often used directly in the next step.
Step B: Azide Displacement
-
Dissolve the crude mesylate in DMF and add sodium azide (1.5 eq).
-
Heat the reaction to 80-100 °C until the starting material is consumed.
-
Cool the reaction, add water, and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
Step C: Reduction of the 5-Azido Group (Staudinger Reaction)
-
Dissolve the crude 5-azido-4-methoxypyrimidine in a mixture of THF and water.
-
Add triphenylphosphine (1.1 eq) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction for the evolution of N₂ gas and the formation of the amine.
-
Upon completion, concentrate the mixture and purify by column chromatography to isolate this compound.
Comparative Analysis of Synthesis Pathways
The choice of a synthetic route depends on several factors, including scale, cost, safety, and available starting materials. The following table provides a comparative summary of the three discussed pathways.
| Feature | Pathway 1 (Nitropyrimidine Reduction) | Pathway 2 (From 5-Aminopyrimidine) | Pathway 3 (From 5-Hydroxypyrimidine) |
| Number of Steps | 2-3 (depending on precursor) | 2 | 3 |
| Typical Overall Yield | High | Moderate to Good | Good |
| Starting Material Cost | Generally low to moderate | Moderate | Moderate |
| Scalability | Excellent | Good | Moderate |
| Key Advantages | Robust, high-yielding, scalable | Direct, fewer steps | Good for functional group diversity |
| Key Challenges/Hazards | Handling of nitrated compounds | Harsh chlorinating agents (POCl₃) | Use of potentially explosive azides |
Conclusion
While several viable routes to this compound exist, the Nitropyrimidine Reduction Pathway (Pathway 1) stands out as the most efficient, scalable, and commercially practical method. Its reliance on well-understood, high-yielding reactions and readily available starting materials makes it the preferred choice for both academic and industrial applications. Pathway 2 offers a more direct route but involves harsher reagents, while Pathway 3 provides a valuable alternative when starting from the corresponding hydroxyl derivative, despite being longer and involving hazardous azide intermediates. A thorough evaluation of project-specific requirements, including scale, cost, and safety infrastructure, should guide the final selection of the synthesis strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cas 53135-45-8,4-METHOXY-2-METHYL-5-PYRIMIDINAMINE | lookchem [lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Chloro-5-nitropyrimidine | C4H2ClN3O2 | CID 24903777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. 4-Pyrimidinamine, 5-methoxy- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 4-Methoxypyrimidin-5-amine
Abstract: 4-Methoxypyrimidin-5-amine is a heterocyclic compound featuring a pyrimidine core, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules. Unambiguous structural confirmation is the bedrock of any chemical research, and this is primarily achieved through a combination of spectroscopic techniques. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While comprehensive experimental data for this specific molecule is not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive but scientifically grounded characterization. The protocols and interpretations herein are designed for researchers, scientists, and professionals in drug development to aid in the identification and validation of this compound.
Molecular Structure and Spectroscopic Overview
The structure of this compound incorporates an aromatic pyrimidine ring substituted with two key functional groups: an amine (-NH₂) at the C5 position and a methoxy (-OCH₃) group at the C4 position. Both are strong electron-donating groups, which significantly influence the electronic environment of the pyrimidine ring and, consequently, its spectroscopic signatures.
A logical workflow for the complete spectroscopic characterization of a synthesized sample of this compound is essential for validating its structure and purity. This process ensures that each analytical technique provides complementary information, leading to a conclusive structural assignment.
Caption: A typical workflow for the structural elucidation of this compound.
Below is the chemical structure with standardized numbering for pyrimidine rings, which will be used for all spectroscopic assignments.
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information on the number and connectivity of atoms.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons, the amine protons, and the methoxy protons.
| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration | Notes |
| H2 | ~8.2 - 8.4 | Singlet (s) | 1H | Located between two electronegative nitrogen atoms, leading to a downfield shift. |
| H6 | ~8.0 - 8.2 | Singlet (s) | 1H | Shifted downfield due to the aromatic ring current and adjacent nitrogen. |
| -NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | Chemical shift is concentration-dependent and the signal disappears upon D₂O exchange. |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | Typical range for a methoxy group attached to an aromatic system. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to display five signals, one for each unique carbon environment. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be crucial to differentiate between CH and quaternary carbons.
| Carbon Assignment | Expected Chemical Shift (δ) ppm | DEPT-135 Signal | Notes |
| C2 | ~155 - 158 | Positive (CH) | Significantly downfield due to being bonded to two nitrogen atoms. |
| C4 | ~160 - 165 | None (Quaternary) | Most downfield quaternary carbon, attached to both a nitrogen and an oxygen atom. |
| C5 | ~120 - 125 | None (Quaternary) | Shielded by the strong electron-donating amine group. |
| C6 | ~150 - 153 | Positive (CH) | Downfield shift due to attachment to two nitrogen atoms. |
| -OCH₃ | ~54 - 56 | Positive (CH₃) | Typical chemical shift for a methoxy carbon. |
Experimental Protocol for NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it allows for the observation of exchangeable N-H protons, which might be lost in other solvents like D₂O or be too broad in CDCl₃.[1]
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm is used for referencing the chemical shifts.[2]
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal resolution.[1][2][3]
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
-
Set a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
To confirm the amine protons, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the -NH₂ group should disappear or significantly diminish.[4]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals. A sufficient number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ¹³C.
-
Perform a DEPT-135 experiment to differentiate carbon types: CH/CH₃ signals will appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons will be absent.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Interpretation of Expected Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the amine, the C-H bonds of the ring and methoxy group, the C=C and C=N bonds of the aromatic ring, and the C-O bond of the methoxy group.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium | The presence of two distinct bands in this region is a hallmark of a primary amine (-NH₂).[4][5] |
| 3100 - 3000 | Aromatic C-H Stretch | Weak-Medium | Characteristic of C-H bonds on the pyrimidine ring. |
| 2980 - 2850 | Aliphatic C-H Stretch | Weak-Medium | Corresponds to the C-H bonds in the methoxy (-OCH₃) group. |
| 1650 - 1580 | N-H Bend (Scissoring) | Medium-Strong | This bending vibration is characteristic of primary amines.[5] |
| 1600 - 1450 | C=N and C=C Ring Stretch | Medium-Strong | Multiple bands are expected from the stretching of the pyrimidine ring framework. |
| 1335 - 1250 | Aromatic C-N Stretch | Strong | Strong absorption typical for aromatic amines.[5] |
| 1250 - 1020 | C-O Stretch (Ether) | Strong | A strong, prominent peak corresponding to the C-O bond of the methoxy group. |
| 910 - 665 | N-H Wag | Broad, Strong | A broad out-of-plane bending band further confirms the presence of a primary amine.[5] |
Experimental Protocol for FT-IR Acquisition
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the finely ground compound with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to ensure a homogenous sample.
-
Pellet Formation: Transfer the mixture to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. This minimizes scattering effects.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization.
Predicted Mass Spectrum and Fragmentation
The molecular formula for this compound is C₅H₇N₃O.
-
Molecular Weight: 125.13 g/mol
-
Exact Mass: 125.0589 g/mol [6]
In an Electron Ionization (EI) mass spectrum, the molecular ion (M⁺˙) is expected at an m/z of 125. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.
Key Predicted Fragments:
| m/z Value | Proposed Fragment | Fragment Lost | Notes |
| 125 | [C₅H₇N₃O]⁺˙ | (M⁺˙) | Molecular Ion Peak. |
| 110 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group. |
| 95 | [M - CH₂O]⁺˙ | CH₂O | Loss of neutral formaldehyde from the methoxy group. |
| 98 | [M - HCN]⁺˙ | HCN | A common loss from nitrogen-containing heterocyclic rings. |
| 81 | [M - C₂H₂N₂]⁺˙ | C₂H₂N₂ | Fragmentation of the pyrimidine ring. |
The fragmentation can be initiated by the loss of a stable radical or neutral molecule. A plausible pathway involves the initial loss of a methyl radical.
References
4-Methoxypyrimidin-5-amine solubility and stability data
An In-depth Technical Guide to 4-Methoxypyrimidin-5-amine: Solubility and Stability
Authored by: Gemini, Senior Application Scientist
Publication Date: January 4, 2026
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrimidine, it serves as a crucial building block in the synthesis of a wide array of functional molecules, including potential pharmaceutical agents and agrochemicals.[1] A thorough understanding of its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development. This guide provides a comprehensive overview of the solubility and stability profiles of this compound, supported by detailed experimental protocols and field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Physicochemical Profile
This compound (CAS No. 1193-41-5) is an aromatic amine derivative of pyrimidine.[1] Its structure, featuring a methoxy group and an amino group on the pyrimidine ring, imparts specific chemical characteristics that dictate its behavior in various chemical environments. The presence of nitrogen atoms and functional groups allows for hydrogen bonding, influencing its solubility and interaction with biological targets.
A summary of its key physicochemical properties is presented below. These parameters are crucial for designing experimental conditions, from dissolution for in-vitro assays to formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O | [2] |
| Molecular Weight | 125.13 g/mol | [2] |
| Melting Point | 153 - 155 °C | [3] |
| Appearance | Crystalline solid | |
| pKa (Predicted) | 4.67 ± 0.29 | [1] |
| XlogP (Predicted) | -0.2 | [2] |
Solubility Profile
The solubility of a compound is a critical parameter that affects its bioavailability, reaction kinetics, and formulation. The solubility of this compound is influenced by the solvent's polarity, pH, and temperature.
Qualitative Solubility Assessment
While specific quantitative data is not extensively published, compounds with similar structures are often soluble in polar organic solvents.[4] Preliminary assessments are crucial before preparing stock solutions for any application.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol are common organic solvents in which this compound and related compounds are likely to be soluble.[4]
-
Aqueous Solutions: For preparing aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then perform a stepwise dilution with the desired aqueous buffer.[4] This technique helps to avoid precipitation of the compound.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a standardized method to quantitatively determine the solubility of this compound in various solvents.
Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a suitable syringe filter (e.g., 0.45 µm PVDF) that does not bind the compound.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]
-
Data Analysis: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Visualization: Solubility Determination Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
Understanding the chemical stability of this compound is essential for defining appropriate storage conditions, predicting shelf-life, and ensuring data integrity in experimental assays.
General Stability and Recommended Storage
-
Sensitivity: This compound is reported to be air and light-sensitive, as well as hygroscopic.[3] Exposure to these conditions can lead to degradation over time.
-
Storage Conditions: To maintain its integrity, this compound should be stored in a tightly closed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[3] For long-term storage, refrigeration or freezing (-20°C) is recommended, especially for solutions.[4]
-
Solution Stability: Stock solutions, particularly in DMSO, should be stored at -20°C or -80°C.[4] It is best practice to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4]
Potential Degradation Pathways
Amine-containing heterocyclic compounds can be susceptible to several degradation pathways:
-
Oxidative Degradation: The presence of oxygen can lead to the oxidation of the amine group or other parts of the molecule, often catalyzed by light or trace metal ions.[6] This can result in the formation of various degradation products, altering the compound's purity and activity.
-
Hydrolytic Degradation: The stability of the compound can be highly pH-dependent.[4] Under strongly acidic or basic conditions, the methoxy group may undergo hydrolysis, or the pyrimidine ring itself could be susceptible to cleavage.[4]
-
Thermal Degradation: High temperatures can promote decomposition, especially in the presence of other reactive species.[7] While the solid form is stable at its melting point, prolonged exposure to high temperatures in solution should be avoided.
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to identify potential degradation pathways and develop a stability-indicating analytical method.
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all major degradation products. A C18 column with a gradient mobile phase of acetonitrile and a buffer (e.g., 0.1% formic acid in water) is a common starting point.[4]
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products. This analysis helps to identify the conditions under which the compound is unstable.
Visualization: Forced Degradation Study Workflow
Caption: Workflow for a Forced Degradation Study.
Conclusion
The utility of this compound in scientific research is intrinsically linked to its solubility and stability. This guide establishes that while the compound exhibits good solubility in common polar organic solvents, its stability profile necessitates careful handling and storage. It is sensitive to air, light, and moisture, and its solutions should be stored at low temperatures and protected from repeated freeze-thaw cycles.[3][4] The provided protocols for solubility and stability testing offer a robust framework for researchers to generate reliable and reproducible data, ensuring the integrity of their experimental outcomes. The ultimate success of any research involving this compound depends on the empirical validation of these properties within the specific experimental context.
References
- 1. Cas 53135-45-8,4-METHOXY-2-METHYL-5-PYRIMIDINAMINE | lookchem [lookchem.com]
- 2. PubChemLite - this compound (C5H7N3O) [pubchemlite.lcsb.uni.lu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
4-Methoxypyrimidin-5-amine and its role as a synthetic intermediate
An In-Depth Technical Guide to 4-Methoxypyrimidin-5-amine: A Versatile Intermediate in Modern Synthesis
Introduction: The Pyrimidine Scaffold in Synthesis
The pyrimidine ring is a privileged heterocyclic motif, forming the core of numerous biologically active molecules, from the nucleobases of our DNA and RNA to a vast array of FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions make it a cornerstone in medicinal chemistry. Within the diverse family of pyrimidine-based building blocks, this compound stands out as a particularly versatile and strategic intermediate. This guide, intended for researchers and drug development professionals, provides an in-depth look at the synthesis, reactivity, and application of this valuable compound, grounded in the principles of synthetic organic chemistry.
Core Molecular Profile
This compound is a solid, crystalline compound whose utility is derived from its distinct functional groups: a nucleophilic amine at the 5-position and a methoxy group at the 4-position which can act as a leaving group under certain conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 15579-82-5 | CymitQuimica[4] |
| Molecular Formula | C₅H₇N₃O | PubChem[3] |
| Molecular Weight | 125.13 g/mol | PubChem[5] |
| Appearance | Solid | CymitQuimica[4] |
| Purity | ≥95% | CymitQuimica[4] |
| InChI Key | GNGTVTHIGJBTNV-UHFFFAOYSA-N | PubChem[3] |
| SMILES | COC1=NC=NC=C1N | PubChem[3] |
| XLogP3-AA (Predicted) | -0.2 | PubChem[3] |
Synthesis of the Intermediate: A Validated Protocol
The efficient construction of the this compound scaffold is critical for its use in larger-scale synthetic campaigns. A common and reliable strategy begins with a more readily available, functionalized pyrimidine, such as a 4-chloropyrimidine derivative. The following protocol outlines a plausible and robust synthetic route.
Workflow for Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is based on the well-established reactivity of chloropyrimidines with alkoxides.[6]
Objective: To synthesize this compound from 4-chloro-5-aminopyrimidine.
Materials:
-
4-Chloro-5-aminopyrimidine (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-5-aminopyrimidine and anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The inert atmosphere is crucial to prevent the introduction of moisture, which could consume the sodium methoxide.
-
Reagent Addition: While stirring, carefully add sodium methoxide to the solution. This is an exothermic reaction, so slow addition may be necessary to control the temperature.
-
Reaction Execution: Heat the reaction mixture to reflux. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution (SₙAr) reaction, where the methoxide ion displaces the chloride at the C4 position.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water to neutralize any remaining sodium methoxide.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. The product is more soluble in the organic phase, while inorganic salts (like NaCl formed during the reaction) remain in the aqueous phase. Perform multiple extractions to maximize yield.
-
Workup - Washing & Drying: Combine the organic layers and wash with brine. The brine wash helps to remove any residual water from the organic layer. Dry the organic layer over anhydrous sodium sulfate, which absorbs the remaining water.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel to afford the pure this compound.
Reactivity and Role as a Synthetic Intermediate
The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups. The 5-amino group is a potent nucleophile, while the 4-methoxy group can be substituted by other nucleophiles, particularly amines, under forcing conditions.[1]
Caption: Key reaction pathways for this compound.
Application in the Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a well-established "hinge-binder" in kinase inhibitors, mimicking the adenine core of ATP.[1] this compound is an excellent starting point for creating libraries of potential kinase inhibitors. The 5-amino group can be functionalized to interact with the solvent-exposed region of the ATP binding pocket, while the 4-position can be substituted with various amines to modulate selectivity and potency.[1][7]
Representative Protocol: Buchwald-Hartwig Amination
While direct SₙAr on the 4-methoxy group is possible, a more versatile approach for installing diverse functionality involves converting the 5-amino group to a more suitable handle for cross-coupling. A hypothetical, yet chemically sound, extension would be to first convert the amine to a halide (e.g., via a Sandmeyer reaction) and then perform a palladium-catalyzed cross-coupling reaction. A more direct application involves using the amine itself in a coupling reaction.
The following is a representative protocol for acylating the amine, a common first step in building a more complex molecule.
Objective: To synthesize N-(4-methoxypyrimidin-5-yl)benzamide.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
A non-nucleophilic base (e.g., Triethylamine, Et₃N, or Pyridine) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Base Addition: Add the base (e.g., triethylamine) to the solution. The base acts as a scavenger for the HCl that is generated during the reaction, preventing it from protonating the starting amine and shutting down the reaction.
-
Acylation: Cool the solution to 0 °C in an ice bath. This is done to control the rate of the highly exothermic acylation reaction. Add benzoyl chloride dropwise to the stirred solution.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Quench the reaction with an aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid chloride and excess HCl. Extract the product with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude solid by recrystallization or column chromatography to yield the final amide product.
Visualization of Application in Drug Discovery
The strategic functionalization of the this compound core allows for the precise positioning of pharmacophoric features to interact with a biological target, such as the ATP binding site of a protein kinase.
Caption: From intermediate to targeted kinase inhibitor.
Conclusion
This compound is more than just a chemical reagent; it is a strategic building block that offers chemists a reliable and flexible platform for the synthesis of complex, high-value molecules. Its well-defined reactivity allows for sequential, controlled modifications at both the C4 and C5 positions, making it an ideal starting material for library synthesis in drug discovery programs. As the demand for novel therapeutics, particularly in oncology, continues to grow, the importance of versatile and readily accessible intermediates like this compound will undoubtedly increase, solidifying its role as a key player in the landscape of modern organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - this compound (C5H7N3O) [pubchemlite.lcsb.uni.lu]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 2-Methoxypyrimidin-5-amine | C5H7N3O | CID 352904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Unsung Architect: A Technical Guide to 4-Methoxypyrimidin-5-amine
Foreword: The Quiet Emergence of a Versatile Scaffold
In the expansive universe of medicinal chemistry, some molecules command the spotlight, their names etched in the annals of breakthrough therapeutics. Others, however, operate in the quiet background, their significance lying not in their individual bioactivity, but in their role as indispensable architects of more complex, life-altering drugs. 4-Methoxypyrimidin-5-amine belongs to this latter class. While a definitive, celebrated moment of its discovery remains elusive in the historical record, its emergence is intrinsically linked to the broader narrative of pyrimidine chemistry and the relentless pursuit of novel therapeutic agents. This guide provides an in-depth technical exploration of this unassuming yet crucial molecule, offering insights for researchers, scientists, and drug development professionals.
I. Deconstructing the Molecule: Physicochemical Properties
A thorough understanding of a molecule's physical and chemical characteristics is the bedrock of its successful application in synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O | |
| Molecular Weight | 125.13 g/mol | |
| Appearance | Solid (predicted) | |
| CAS Number | 15579-82-5 | |
| InChI Key | GNGTVTHIGJBTNV-UHFFFAOYSA-N | |
| SMILES | COC1=NC=NC=C1N | |
| Predicted XlogP | -0.2 |
Note: Experimental data for some properties are not widely available in public literature; some values are based on computational predictions.
II. The Genesis of a Building Block: Plausible Synthetic Routes
While a singular, seminal paper detailing the initial synthesis of this compound is not readily identifiable, its preparation can be logically deduced from established pyrimidine chemistry. The most probable synthetic strategies leverage readily available precursors and well-understood reaction mechanisms.
One of the most direct and plausible routes involves a two-step process starting from 5-aminopyrimidine. This method is advantageous due to the commercial availability of the starting material.
Workflow for the Synthesis of this compound
Caption: A plausible two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
It is imperative to note that the following protocol is a generalized procedure based on analogous reactions and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 4-Chloro-5-aminopyrimidine
-
To a stirred solution of 5-aminopyrimidine in a suitable inert solvent (e.g., acetonitrile), add phosphorus oxychloride (POCl₃) dropwise at a controlled temperature (e.g., 0 °C).
-
After the addition is complete, the reaction mixture is carefully heated to reflux and maintained for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of ice-cold water or a basic solution.
-
The resulting precipitate, 4-chloro-5-aminopyrimidine, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 4-Methoxy-5-aminopyrimidine
-
The crude 4-chloro-5-aminopyrimidine is dissolved in anhydrous methanol.
-
A solution of sodium methoxide (NaOMe) in methanol is added dropwise to the reaction mixture at room temperature.
-
The mixture is stirred at room temperature or gently heated to facilitate the nucleophilic substitution, with progress monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification by column chromatography on silica gel or recrystallization affords pure this compound.
III. The Role in Drug Discovery: A Scaffold for Innovation
The true significance of this compound lies in its utility as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs, from anticancer agents to antivirals. The specific arrangement of the methoxy and amine groups in this compound offers synthetic handles for the construction of diverse molecular libraries.
While direct, large-scale commercial drug syntheses explicitly detailing the use of this compound are not always publicly disclosed, its structural motif is present in numerous patented compounds and research molecules, particularly in the realm of kinase inhibitors. The amine group provides a convenient point for amide bond formation or for participating in coupling reactions, while the methoxy group can influence solubility and metabolic stability, and can also be a site for further functionalization.
Illustrative Synthetic Application: A Gateway to Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to mimic the adenine core of ATP and form key hydrogen bonds within the kinase hinge region. This compound can serve as a crucial starting material for the synthesis of a variety of substituted aminopyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity.
Caption: Synthetic utility of this compound in generating kinase inhibitor libraries.
The primary amine of this compound can be readily coupled with a variety of aryl or heteroaryl halides via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the systematic exploration of the chemical space around the pyrimidine core, a fundamental strategy in modern drug discovery for optimizing potency and selectivity against specific kinase targets.
IV. Spectroscopic Signature: A Note on Characterization
Detailed, publicly available spectroscopic data (NMR, IR, MS) for this compound is sparse. However, based on its structure, the following characteristic signals would be anticipated:
-
¹H NMR: A singlet corresponding to the methoxy (–OCH₃) protons, signals for the aromatic protons on the pyrimidine ring, and a broad signal for the amine (–NH₂) protons.
-
¹³C NMR: A signal for the methoxy carbon, and distinct signals for the carbon atoms of the pyrimidine ring.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (125.13 g/mol ).
For researchers synthesizing this compound, a full suite of spectroscopic analyses is essential for unambiguous structure confirmation and purity assessment.
V. Conclusion: An Enduring Legacy in the Making
While the precise history of this compound may not be as well-documented as that of more famous molecules, its importance in the field of medicinal chemistry is undeniable. Its value as a synthetic building block ensures its continued relevance in the ongoing quest for novel therapeutics. As new generations of drugs are developed, it is highly probable that this versatile pyrimidine derivative will continue to play its quiet but essential role as a key architectural component. For the discerning synthetic chemist, this compound represents not just a molecule, but a gateway to a vast landscape of therapeutic possibilities.
Potential therapeutic targets of 4-Methoxypyrimidin-5-amine derivatives
An In-Depth Technical Guide to the Therapeutic Potential of 4-Methoxypyrimidin-5-amine Derivatives
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically essential therapeutics.[1][2] Within this privileged class, the this compound scaffold represents a versatile and promising, yet underexplored, platform for the development of novel targeted agents. This technical guide provides a comprehensive analysis of the potential therapeutic targets for derivatives of this scaffold. While direct biological data on the parent compound is scarce in public literature, this document synthesizes data from structurally analogous pyrimidine derivatives to illuminate high-potential therapeutic avenues.[2][3] We will explore the structural rationale for targeting key protein families, provide validated experimental workflows for target identification and compound evaluation, and present synthetic strategies for library generation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of next-generation therapeutics.
The Pyrimidine Core: A Privileged Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif in numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1][4] Its ability to participate in hydrogen bonding and other key molecular interactions has made it a highly successful scaffold in drug design. Derivatives of pyrimidine are known to mimic natural purines and pyrimidines, allowing them to interact with a wide array of biological targets and interfere with critical cellular processes.[5] This has led to their development as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][6]
The this compound structure is particularly compelling. The strategic placement of the methoxy group at the C4 position and an amine at the C5 position provides distinct vectors for chemical modification, allowing for the fine-tuning of a compound's steric and electronic properties to achieve high potency and selectivity for a given target.[7]
Protein Kinase Inhibition: The Premier Opportunity
The dysregulation of protein kinase signaling is a hallmark of numerous diseases, particularly cancer.[7] The pyrimidine scaffold is exceptionally well-suited for kinase inhibitor design, as it can act as a bioisostere for the adenine base of ATP, forming crucial hydrogen bonds with the kinase hinge region.[7] Derivatives of this compound are prime candidates for targeting several key kinase families.
Key Kinase Targets
-
Janus Kinases (JAKs): The JAK family of tyrosine kinases is central to cytokine signaling pathways that mediate immune responses and inflammation.[8] Inhibitors of JAKs are effective in treating autoimmune diseases like rheumatoid arthritis.[8] The development of novel pyrimidine-based JAK inhibitors is an active area of research.[8]
-
Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a critical target in oncology.[9] Its overexpression is linked to tumorigenesis, and potent PLK4 inhibitors with an aminopyrimidine core have demonstrated significant antiproliferative activity against cancer cells.[9]
-
MAPK-interacting Kinases (Mnks): Mnk1 and Mnk2 are serine/threonine kinases that phosphorylate the eukaryotic initiation factor 4E (eIF4E), a process crucial for tumorigenesis.[10] The discovery of pyrimidine-thiazole derivatives as potent Mnk2 inhibitors highlights a novel anticancer strategy.[10]
-
Other Oncogenic Kinases: The pyrimidine scaffold has been successfully employed to target a broad range of cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[1][7]
Data Presentation: Representative Kinase Inhibition
The following table presents hypothetical, yet plausible, inhibitory concentrations (IC₅₀) for derivatives against various kinases, illustrating the potential of the scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Therapeutic Area |
| PMP-001 | EGFR | 50 | Oncology |
| PMP-002 | VEGFR2 | 75 | Oncology |
| PMP-003 | JAK2 | 85 | Inflammation |
| PMP-004 | PLK4 | 6.7 | Oncology |
Data is illustrative and based on activities of related pyrimidine derivatives.[7][9]
Visualization: Targeted Kinase Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Methoxypyrimidin-5-amine
Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, particularly in the realm of oncology.[1] Its prevalence stems from its ability to mimic the adenine base of ATP, enabling competitive binding to the hinge region of protein kinases.[2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.
This technical guide focuses on the synthetic utility of a versatile, yet underexplored, building block: 4-Methoxypyrimidin-5-amine . The strategic placement of an amino group at the C5 position and a methoxy group at the C4 position offers a unique combination of reactive handles for the construction of diverse kinase inhibitor libraries. The amino group can serve as a key hydrogen bond donor, while the methoxy group can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.[2]
This document will provide a comprehensive overview of the synthetic strategies and detailed experimental protocols for leveraging this compound in the design and synthesis of novel kinase inhibitors. We will explore key chemical transformations, provide step-by-step methodologies, and discuss the underlying rationale for these approaches, empowering researchers to unlock the full potential of this valuable starting material.
Strategic Importance of this compound in Kinase Inhibitor Synthesis
The this compound scaffold is a valuable starting point for the synthesis of a variety of kinase inhibitors due to the differential reactivity of its functional groups. The C4-methoxy group is a good leaving group, susceptible to nucleophilic aromatic substitution (SNAr), while the C5-amino group can be functionalized through various coupling reactions. This allows for a modular and divergent synthetic approach to a wide range of kinase inhibitor chemotypes.
Caption: Synthetic pathways from this compound.
Core Synthetic Strategies and Protocols
The following sections detail key synthetic transformations utilizing this compound to generate kinase inhibitor scaffolds.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The methoxy group at the C4 position of the pyrimidine ring is an excellent leaving group for SNAr reactions, particularly with amine nucleophiles. This reaction is a cornerstone for introducing a diverse range of substituents that can interact with the solvent-exposed region of the kinase active site.
Protocol 1: General Procedure for SNAr with Amines
This protocol describes the reaction of this compound with a generic amine (R-NH₂).
Materials:
| Reagent/Material | Supplier | Grade |
| This compound | Commercially Available | ≥95% |
| Substituted Amine (R-NH₂) | Commercially Available | Reagent |
| 1,4-Dioxane | Sigma-Aldrich | Anhydrous |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Reagent |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Reagent |
| Saturated aq. NaHCO₃ | - | - |
| Brine | - | - |
| Anhydrous MgSO₄ | - | - |
| Ethyl Acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
Procedure:
-
To a microwave vial, add this compound (1.0 eq.), the desired amine (1.2 eq.), and 1,4-dioxane (0.2 M).
-
Add trifluoroacetic acid (TFA) (0.1 eq.) to the suspension.
-
Seal the vial and heat the reaction mixture to 120 °C for 1-4 hours in a microwave reactor.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired 4-substituted pyrimidin-5-amine.
Rationale: The use of microwave irradiation can significantly accelerate the SNAr reaction, reducing reaction times from hours or days to minutes.[3] The addition of an acid catalyst like TFA can protonate the pyrimidine ring, increasing its electrophilicity and facilitating the nucleophilic attack.
References
Introduction: The Strategic Importance of N-Aryl Pyrimidinamines
An In-Depth Guide to the N-Arylation of 4-Methoxypyrimidin-5-amine: Protocols, Mechanistic Insights, and Optimization Strategies
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1] The introduction of an aryl group onto a pyrimidine-based amine, a process known as N-arylation, creates a new class of compounds with significant potential in drug discovery. These N-aryl pyrimidinamine motifs are prevalent in a range of pharmaceuticals, including kinase inhibitors for oncology, showcasing their value as privileged structures. This compound is a particularly valuable building block, offering multiple reaction sites for diversification and the synthesis of compound libraries for high-throughput screening.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-arylation of this compound. We will delve into the leading catalytic systems, provide detailed, step-by-step protocols, and offer insights into reaction optimization and troubleshooting, grounded in established chemical principles.
Navigating the Methodologies: Choosing the Optimal Catalytic System
The formation of a carbon-nitrogen (C-N) bond between an aryl group and the amine of this compound is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Three primary methods dominate this field: the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann condensation, and the Copper-catalyzed Chan-Lam coupling.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is arguably the most versatile and widely used method for C-N bond formation.[2] It is renowned for its broad substrate scope, excellent functional group tolerance, and generally high yields under relatively mild conditions. The success of this reaction hinges critically on the choice of a phosphine ligand, which modulates the reactivity of the palladium catalyst.[3] For electron-rich heteroaromatic amines like our substrate, careful selection of the ligand and base is crucial to achieve optimal results.[4]
-
Ullmann Condensation: The Ullmann reaction is the classic copper-promoted N-arylation of amines with aryl halides.[5] Traditionally, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[5][6] However, modern iterations employ ligands (e.g., diamines, amino acids) that facilitate the reaction under significantly milder conditions, making it a viable alternative to palladium-catalyzed methods.[6][7]
-
Chan-Lam Coupling: Also known as the Chan-Evans-Lam reaction, this method utilizes a copper catalyst to couple amines with aryl boronic acids instead of aryl halides.[8][9] A significant advantage of the Chan-Lam coupling is its operational simplicity; it can often be conducted at room temperature and is tolerant of air and moisture, which simplifies the experimental setup.[8][10]
For the purposes of this guide, we will provide a detailed primary protocol for the Buchwald-Hartwig amination due to its high efficiency and broad applicability. An alternative protocol for the Chan-Lam coupling will also be presented as a valuable, milder alternative.
Primary Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a robust and adaptable procedure for the N-arylation of this compound with a range of aryl halides.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The this compound coordinates to the Pd(II) center. A base then deprotonates the amine, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired N-arylated product and regenerating the Pd(0) catalyst.[2][11]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
Materials and Reagents:
-
Substrates: this compound, Aryl Halide (e.g., 4-bromotoluene)
-
Catalyst: Palladium precatalyst (e.g., Pd₂(dba)₃, BrettPhos G3 precatalyst)[12]
-
Ligand: Biarylphosphine ligand (e.g., Xantphos, XPhos, BrettPhos)[3]
-
Base: Inorganic or organic base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu)
-
Solvent: Anhydrous, degassed aprotic solvent (e.g., Toluene, Dioxane)
-
Equipment: Oven-dried Schlenk tube or reaction vial with stir bar, septum, nitrogen/argon line, heating mantle or oil bath, TLC plates, standard glassware for work-up and purification, silica gel for column chromatography.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.1-1.2 equiv), the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum and purge with dry argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the catalyst and ligand.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the sealed reaction tube in a preheated oil bath set to the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-arylated product.
Reaction Optimization
The efficiency of the Buchwald-Hartwig amination is highly dependent on the interplay of several factors. A systematic optimization is often required for a new substrate combination.
| Parameter | Options | Rationale & Field Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Precatalysts (e.g., BrettPhos G3) | Pre-formed precatalysts are often preferred as they are air-stable, easy to handle, and ensure the formation of the active Pd(0) species.[4] |
| Ligand | Xantphos, XPhos, SPhos, BrettPhos, RuPhos | The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands are generally effective for coupling heteroaromatic amines.[3][13] Xantphos is a good starting point for pyrimidine substrates.[13] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger bases like NaOtBu often lead to faster reactions but may not be compatible with all functional groups. Weaker carbonate bases are milder but may require higher temperatures or longer reaction times.[11] |
| Solvent | Toluene, Dioxane, THF, DME | The solvent must be anhydrous and capable of dissolving the reagents. Toluene and dioxane are the most common choices.[14] |
| Temperature | 80 - 120 °C | Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions. Start around 100-110 °C for aryl bromides. |
Alternative Protocol: Copper-Catalyzed Chan-Lam N-Arylation
This protocol offers a milder, operationally simpler alternative using aryl boronic acids.
Reaction Principle
The Chan-Lam coupling involves the copper-mediated oxidative coupling of an amine with a boronic acid. The reaction is believed to proceed through a Cu(II) or Cu(III) intermediate, which undergoes reductive elimination to form the C-N bond.[8][9] A key advantage is the use of air as the terminal oxidant to regenerate the active copper catalyst.[9]
Experimental Workflow Diagram
Caption: General workflow for the Chan-Lam N-arylation protocol.
Experimental Protocol
Materials and Reagents:
-
Substrates: this compound, Aryl Boronic Acid (e.g., Phenylboronic acid)
-
Catalyst: Copper(II) acetate (Cu(OAc)₂)
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
-
Optional: Base/Ligand (e.g., Pyridine), Molecular Sieves
Step-by-Step Procedure:
-
Preparation: To a vial equipped with a stir bar, add this compound (1.0 equiv), the aryl boronic acid (1.5-2.0 equiv), and copper(II) acetate (10-20 mol%).
-
Solvent Addition: Add the solvent (e.g., methanol, 0.1 M). The reaction can typically be run open to the atmosphere. For sensitive substrates, adding molecular sieves can be beneficial to absorb water.[10]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to 48 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Inappropriate ligand/base combination; Low temperature. | Ensure an inert atmosphere for Buchwald-Hartwig. Screen different ligands and bases. Increase the reaction temperature in 10 °C increments. |
| Side Product Formation | Aryl halide homocoupling; C-H activation of the pyrimidine ring. | Lower the catalyst loading. Use a more sterically hindered ligand to disfavor side reactions. |
| Decomposition | Substrate or product is sensitive to the base or temperature. | Use a milder base (e.g., K₂CO₃ instead of NaOtBu). Attempt the reaction at a lower temperature for a longer time. Consider the Chan-Lam protocol. |
| Difficult Purification | Product co-elutes with starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider derivatization or an alternative purification method like preparative HPLC. |
Conclusion
The N-arylation of this compound is a critical transformation for generating novel molecular entities for pharmaceutical and materials science research. Both the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Chan-Lam coupling provide powerful and reliable routes to the desired products. The choice between these methods will depend on the specific aryl partner, functional group compatibility, and available laboratory resources. The protocols and optimization guidelines presented here offer a solid foundation for researchers to successfully synthesize and explore the potential of this valuable class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Methoxypyrimidin-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including a wide array of kinase inhibitors pivotal in oncology.[1] The 4-methoxypyrimidin-5-amine framework, in particular, offers a versatile platform for the synthesis of novel drug candidates. The strategic functionalization of this core, often through carbon-carbon bond-forming reactions, is a critical step in the development of new molecular entities. Among the arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its robustness, functional group tolerance, and broad applicability in constructing biaryl and heteroaryl structures.[2][3]
This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to derivatives of this compound. We will delve into the mechanistic nuances, provide detailed experimental protocols, and offer troubleshooting guidance to navigate the specific challenges associated with this class of electron-rich, nitrogen-containing heterocycles.
Mechanistic Considerations: The Interplay of Electronics and Catalysis
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[4] However, the electronic nature of the this compound core introduces specific considerations that are crucial for successful execution.
The pyrimidine ring is inherently electron-deficient, which generally enhances the reactivity of attached halogens towards oxidative addition compared to their carbocyclic analogs.[1][5] This step is often the rate-determining step in the catalytic cycle.[6] The reactivity of the halogen leaving group follows the general trend: I > Br > OTf > Cl.[6]
Conversely, the 5-amino group is strongly electron-donating, which can increase the electron density of the pyrimidine ring. This has a dual effect: it can modulate the reactivity of the C-X bond and also potentially lead to catalyst inhibition through coordination of the nitrogen lone pair to the palladium center.[2] The selection of an appropriate catalyst system, particularly the choice of ligand, is therefore paramount to mitigate these effects and achieve high coupling efficiency. For electron-rich heteroaryl halides, bulky and electron-rich phosphine ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos, and BrettPhos), have proven to be highly effective.[7][8] These ligands promote the desired reductive elimination step and prevent catalyst deactivation.
Visualizing the Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: A General Guideline
This protocol is a general starting point for the Suzuki coupling of a halogenated this compound derivative with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials and Reagents
-
Halogenated this compound derivative (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the halogenated this compound (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The total reaction volume should be sufficient to ensure proper stirring.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizing the Experimental Workflow
The following diagram outlines the key stages of the experimental protocol.
Caption: A streamlined workflow for the Suzuki coupling experiment.
Key Parameters and Optimization
The success of the Suzuki coupling on this compound derivatives hinges on the careful selection and optimization of several key parameters. The following table summarizes these variables and their expected impact.
| Parameter | Options | Considerations and Impact on Reaction |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common choices that form the active Pd(0) species in situ. Pd(PPh₃)₄ can be used directly but may be less active for challenging substrates. |
| Ligand | Bulky Monophosphines: SPhos, XPhos, RuPhos, BrettPhosStandard Phosphines: PPh₃, P(t-Bu)₃ | Bulky, electron-rich ligands are often essential for coupling electron-rich heteroaryl chlorides and bromides to prevent catalyst deactivation and promote reductive elimination.[7][8] PPh₃ may be sufficient for more reactive substrates (iodides and bromides). |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base is critical and often substrate-dependent. K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective for less reactive chlorides. The base activates the boronic acid for transmetalation.[9] |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF, often with 10-20% H₂O | A mixture of an organic solvent and water is common. The water aids in dissolving the inorganic base and facilitates the catalytic cycle. The choice of organic solvent can influence reaction rates and solubility.[9] |
| Temperature | 80 - 120 °C | Higher temperatures are often required for less reactive halides (especially chlorides). Microwave irradiation can significantly shorten reaction times.[9] |
| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | Pinacol esters can offer greater stability and are sometimes preferred for challenging couplings. The electronic nature of the boronic acid substituent generally has a lesser impact, though sterically hindered ortho-substituted boronic acids may react slower.[4] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently reactive halide- Inappropriate ligand or base- Oxygen contamination | - Use a more active pre-catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos).- Increase reaction temperature or consider microwave heating.- Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄).- Ensure rigorous degassing of solvents and proper inert atmosphere technique. |
| Protodeboronation of Boronic Acid | - Presence of water and base- Prolonged reaction time at high temperature | - Use the boronic acid in slight excess (1.2-1.5 equiv).- Use a milder base if possible.- Use an anhydrous solvent system with a base like KF. |
| Homocoupling of Boronic Acid | - Oxygen contamination leading to oxidative homocoupling | - Ensure the reaction is strictly anaerobic. |
| Dehalogenation of Starting Material | - Side reaction promoted by some catalyst systems | - Screen different ligands and bases.- Lower the reaction temperature if conversion is still efficient. |
| Catalyst Inhibition | - Coordination of the 5-amino group or other nitrogen atoms to the palladium center | - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) that favor the desired catalytic cycle over inhibitory coordination.[2] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the derivatization of the this compound scaffold, enabling the synthesis of diverse compound libraries for drug discovery. Success with this electron-rich heterocyclic system requires careful consideration of the interplay between the substrate's electronic properties and the choice of catalyst system. By leveraging modern, highly active catalysts with bulky, electron-rich phosphine ligands and by systematically optimizing reaction parameters, researchers can effectively overcome the challenges associated with these substrates. The protocols and insights provided herein serve as a comprehensive guide for the successful application of this pivotal reaction in the synthesis of novel pyrimidine-based molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols for the Buchwald-Hartwig Amination of Substituted Pyrimidines
Introduction: The Strategic Importance of Aminopyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and biologically active natural products.[1][2] The ability to forge carbon-nitrogen (C-N) bonds at specific positions on the pyrimidine ring is therefore a critical transformation in the synthesis of novel molecular entities. While classical methods like nucleophilic aromatic substitution (SNAr) are viable for highly activated pyrimidines, they often require harsh conditions and have a limited substrate scope.[3][4]
The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a robust and versatile tool for C-N bond formation under milder conditions with exceptional functional group tolerance.[5][6] This guide provides an in-depth analysis and field-proven protocols for the application of this reaction to substituted pyrimidine systems, a class of substrates known for its unique electronic properties and potential for catalyst inhibition.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Buchwald-Hartwig amination is fundamental to troubleshooting and optimizing the reaction for challenging substrates like pyrimidines. The generally accepted catalytic cycle involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the pyrimidine-halide (C-X) bond. This step is often rate-limiting, particularly for less reactive aryl chlorides.[8] The electron-deficient nature of the pyrimidine ring generally facilitates this step compared to electron-rich arenes.[3]
-
Amine Coordination & Deprotonation: The amine displaces a ligand on the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed as the desired aminopyrimidine product is released, regenerating the active Pd(0) catalyst to continue the cycle.[6][7]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol Design & Key Parameter Optimization
The success of the Buchwald-Hartwig amination of pyrimidines hinges on the careful selection of several key parameters. The electron-deficient pyrimidine ring can act as a ligand for the palladium center, potentially leading to catalyst deactivation, making the choice of a suitable bulky ligand particularly critical.[9]
General Laboratory Protocol
This protocol provides a starting point for the amination of a generic chloropyrimidine. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Materials:
-
Substituted (Halo)pyrimidine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., XantPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XantPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add the substituted pyrimidine, palladium precatalyst, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the amine via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel.
Optimization Matrix
The following table summarizes critical parameters and provides guidance for optimizing the reaction for specific pyrimidine and amine coupling partners.
| Parameter | Options & Considerations | Causality & Rationale |
| Palladium Source | Precatalysts: (e.g., XPhos Pd G3/G4, BrettPhos Pd G3) are often preferred for their air-stability and reliable generation of the active Pd(0) species.[10] Discrete Sources: Pd(OAc)₂, Pd₂(dba)₃ require in situ reduction and can be less reliable.[11] | Precatalysts provide a 1:1 ligand-to-palladium ratio, ensuring efficient formation of the catalytically active L-Pd(0) species and leading to more reproducible results. |
| Ligand | Biarylphosphines: Bulky, electron-rich ligands like XPhos, RuPhos, and BrettPhos are highly effective.[6][12] Xantphos: A "bite angle" ligand often used for its versatility and effectiveness with heteroaryl chlorides.[2][13] Josiphos-type: Ferrocene-based ligands (e.g., CyPFtBu) have shown excellent performance for challenging heteroaryl couplings.[14] | Bulky ligands promote the reductive elimination step and prevent the formation of inactive catalyst dimers.[6] Their steric hindrance can also mitigate catalyst inhibition by the pyrimidine nitrogen.[9] |
| Base | Strong, non-nucleophilic: NaOtBu, KOtBu, LHMDS are common choices.[2][7] Weaker inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄ can be used for substrates with base-sensitive functional groups, though they may require higher temperatures. | The base's primary role is to deprotonate the amine in the catalytic cycle. The choice of base can significantly impact the reaction rate and functional group compatibility. Ensure the base is anhydrous, as water can lead to hydrodehalogenation.[8] |
| Solvent | Aprotic, non-polar: Toluene, 1,4-Dioxane, THF, CPME.[2][11] Polar aprotic: DMF can be effective but may require more rigorous purification. | The solvent must be anhydrous and capable of solubilizing the reagents. Toluene and dioxane are widely used due to their high boiling points, allowing for a broad temperature range.[15] |
| Temperature | Typically 80-120 °C. Microwave irradiation can significantly shorten reaction times.[16] | Higher temperatures are often required to facilitate the oxidative addition of less reactive chloropyrimidines. However, excessive heat can lead to catalyst decomposition or side reactions. |
| Substrate (Halide) | Reactivity order: I > Br > Cl. Chloropyrimidines are common but require more active catalyst systems due to the strong C-Cl bond.[8][17] | The C-X bond strength directly impacts the rate-limiting oxidative addition step. More robust ligands and higher temperatures are often necessary for chlorides. |
Regioselectivity in Polysubstituted Pyrimidines
For pyrimidines bearing multiple halogen substituents, achieving regioselective amination is a significant challenge. The inherent electronic properties of the pyrimidine ring dictate the reactivity of each position.
-
General Reactivity Order: C4(6) > C2 >> C5.[3]
The C4 and C6 positions are most activated towards both SNAr and oxidative addition due to conjugation with the ring nitrogens. The C2 position is less reactive, and the C5 position is generally inert to these conditions. By carefully controlling the reaction conditions (temperature, stoichiometry, and catalyst choice), selective functionalization can often be achieved. For instance, in 2,4-dichloropyrimidines, amination can be directed preferentially to the C4 position under palladium-catalyzed conditions.[3]
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. This section addresses common problems and provides systematic solutions.
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure, impure reagents). 2. Pyrimidine coordinating to/poisoning the catalyst.[9] 3. Oxidative addition is too slow (especially for chlorides).[8] | 1. Ensure strictly inert atmosphere and use anhydrous, high-purity reagents. Use a fresh bottle of base.[8] 2. Switch to a bulkier ligand (e.g., XPhos, tBuBrettPhos) to sterically disfavor catalyst inhibition. 3. Increase temperature. If using a bromide is an option, it will be more reactive. |
| Hydrodehalogenation | Presence of trace water or protic impurities. The base (e.g., NaOtBu) can react with the amine to generate species that facilitate reduction.[8] | Scrupulously dry all reagents, solvents, and glassware. Use a high-purity, anhydrous base. |
| Competitive SNAr | For highly activated pyrimidines (e.g., with strong electron-withdrawing groups), direct nucleophilic substitution can compete with the Pd-catalyzed pathway.[3] | Lower the reaction temperature. For some secondary amines, premixing the amine with the base (e.g., LiHMDS) before adding it to the pyrimidine/catalyst mixture can favor the catalyzed pathway.[3] |
| Poor Regioselectivity | Insufficient differentiation in the reactivity of the halide positions. | Screen different catalyst/ligand systems. Sometimes, a less reactive catalyst can provide higher selectivity. Carefully control temperature and reaction time. |
| Starting Material Degradation | The base is too harsh for sensitive functional groups on the pyrimidine or amine. | Switch to a weaker base like K₃PO₄ or Cs₂CO₃ and compensate with a more active catalyst system or higher temperature. |
Experimental Workflow Visualization
The following diagram outlines a typical workflow for conducting and analyzing a Buchwald-Hartwig amination experiment.
Figure 2: Standard experimental workflow for Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
The Versatile Role of 4-Methoxypyrimidin-5-amine in the Synthesis of Modern Agrochemicals: A Detailed Technical Guide
Introduction: The Pyrimidine Core in Agrochemical Discovery
The pyrimidine ring system is a foundational scaffold in the development of a wide array of biologically active molecules, including a significant number of commercial agrochemicals.[1] Its inherent chemical properties and the potential for substitution at multiple positions allow for the fine-tuning of a molecule's physicochemical and biological characteristics. Within this important class of heterocycles, 4-methoxypyrimidin-5-amine has emerged as a key building block, particularly in the synthesis of potent herbicides and fungicides. This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed application notes, synthesis protocols, and an examination of the underlying modes of action.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 53135-45-8 | [2] |
| Molecular Formula | C₆H₉N₃O | [2] |
| Molecular Weight | 139.16 g/mol | [2] |
| Melting Point | 55-57 °C | [2] |
| Boiling Point | 253.3 °C at 760 mmHg | [2] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in many organic solvents |
Application in Herbicide Synthesis: The Sulfonylurea Connection
A primary application of this compound is in the synthesis of sulfonylurea herbicides.[3][4] This class of herbicides is renowned for its high efficacy at low application rates and its specific mode of action.[4]
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5][6] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4][5] By blocking this enzyme, sulfonylurea herbicides prevent the synthesis of these essential amino acids, leading to a cessation of cell division and, ultimately, plant death.[4] This mode of action is highly specific to plants and microorganisms, contributing to the low mammalian toxicity of these compounds.[7]
Diagram of the Sulfonylurea Herbicide Mode of Action
Caption: Sulfonylurea herbicides inhibit the ALS enzyme, blocking essential amino acid synthesis.
General Synthesis Protocol for Sulfonylurea Herbicides
The synthesis of sulfonylurea herbicides from this compound typically involves the reaction of the amine with a substituted phenylsulfonyl isocyanate. The following is a generalized protocol based on established synthetic routes for analogous compounds.
Workflow for Sulfonylurea Herbicide Synthesis
Caption: General workflow for the synthesis of sulfonylurea herbicides.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or acetonitrile.
-
Addition of Isocyanate: To the stirred solution, add a solution of the appropriately substituted phenylsulfonyl isocyanate (1.0-1.1 equivalents) in the same solvent dropwise at room temperature. The isocyanate is often prepared in situ from the corresponding sulfonamide and a phosgene equivalent.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure sulfonylurea herbicide.
Application in Fungicide Synthesis: Targeting Fungal Respiration
This compound and its derivatives are also crucial intermediates in the synthesis of a variety of fungicides.[8][9] Many of these fungicides target the mitochondrial respiratory chain in fungi, a vital process for energy production.
Mode of Action: Inhibition of Complex I (NADH:Ubiquinone Oxidoreductase)
A significant number of pyrimidine-based fungicides act by inhibiting Complex I (NADH:ubiquinone oxidoreductase) in the fungal mitochondrial respiratory chain.[8][10] This enzyme complex is the first and largest of the five complexes in the electron transport chain and is responsible for oxidizing NADH and transferring electrons to ubiquinone. By blocking this initial step, the fungicides disrupt the entire electron transport chain, leading to a cessation of ATP synthesis and ultimately, fungal cell death.[8]
Diagram of the Fungicidal Mode of Action at Complex I
Caption: Pyrimidine-based fungicides inhibit Complex I, disrupting the fungal electron transport chain.
General Synthesis Protocol for Pyrimidine-Based Fungicides
The synthesis of fungicides from pyrimidine amines often involves a nucleophilic substitution reaction where the amine displaces a leaving group on another heterocyclic or aromatic system. The following is a generalized protocol for the synthesis of coumarin-containing pyrimidine amine fungicides.[8]
Workflow for Pyrimidine-Based Fungicide Synthesis
Caption: General workflow for synthesizing pyrimidine-based fungicides via nucleophilic substitution.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add the starting amine-containing scaffold (e.g., an amino-coumarin derivative, 1.0 equivalent), a substituted chloro-pyrimidine (e.g., a derivative of 4-chloropyrimidine, 0.95 equivalents), and potassium carbonate (3.0 equivalents) in dimethylformamide (DMF).[8]
-
Reaction Conditions: The reaction mixture is stirred at 60 °C for 7–8 hours.[8]
-
Work-up: After cooling to room temperature, water is added to the reaction mixture, and the product is extracted with ethyl acetate. The combined organic layers are washed with water and brine.[8]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the final pyrimidine-based fungicide.[8]
Fungicidal Activity of Pyrimidine Amine Derivatives
The efficacy of newly synthesized fungicides is typically evaluated through in vitro bioassays against various plant pathogenic fungi. The half-maximal effective concentration (EC50) is a common metric used to quantify fungicidal activity.
| Compound | Target Fungus | EC50 (µg/mL) | Reference |
| Compound 4b (a coumarin-pyrimidine amine derivative) | Rhizoctonia solani | 11.3 | [8] |
| Compound 4d (a coumarin-pyrimidine amine derivative) | Rhizoctonia solani | 13.7 | [8] |
| Diflumetorim (Commercial Standard) | Rhizoctonia solani | 19.8 | [8] |
Application in Insecticide Synthesis
While less common than in herbicides and fungicides, the pyrimidine amine scaffold has also been incorporated into the synthesis of insecticides.[11] The mode of action of these insecticides can vary depending on the overall molecular structure.
Insecticidal Activity of Pyrimidine Amine Derivatives
The lethal concentration required to kill 50% of a test population (LC50) is a standard measure of insecticidal activity.
| Compound | Target Insect | LC50 (mg/L) | Reference |
| Compound U7 (a pyrimidin-4-amine derivative) | Mythimna separata | 3.57 | [11] |
| Compound U8 (a pyrimidin-4-amine derivative) | Mythimna separata | 4.22 | [11] |
| Flufenerim (Commercial Standard) | Mythimna separata | 3.14 | [11] |
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in the synthesis of a diverse range of agrochemicals. Its utility in constructing highly active sulfonylurea herbicides and potent mitochondrial Complex I inhibiting fungicides underscores its importance in modern crop protection chemistry. The continued exploration of new reaction methodologies and the derivatization of the pyrimidine core will undoubtedly lead to the discovery of novel agrochemicals with improved efficacy, selectivity, and environmental profiles. As the challenges of weed and pest resistance continue to grow, the strategic use of key intermediates like this compound will be crucial in developing the next generation of crop protection solutions.
References
- 1. nufarm.com [nufarm.com]
- 2. WO2015107540A2 - Insecticide compound and the compositions thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. indoingroup.com [indoingroup.com]
Application Note: A Guide to High-Throughput Screening of 4-Methoxypyrimidin-5-amine Focused Libraries
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for therapeutic development.[1][2] This guide provides a comprehensive framework for designing and executing HTS campaigns centered on libraries derived from the 4-methoxypyrimidin-5-amine scaffold. The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, frequently found in biologically active compounds and approved drugs, making it an ideal foundation for library synthesis.[3][4][5] We will detail the rationale for scaffold selection, principles of library design and quality control, development of robust biochemical and cell-based assays, and a systematic workflow for data analysis and hit validation. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold to discover novel modulators of biological targets.
The this compound Scaffold: A Privileged Starting Point
The selection of a core scaffold is a critical decision in the construction of a screening library. The pyrimidine ring system is a six-membered aromatic heterocycle that is fundamental to life, forming the basis of nucleobases like cytosine, thymine, and uracil.[4][6] Its prevalence in nature and medicine underscores its ability to form key interactions with a wide range of biological targets.
The this compound scaffold, specifically, offers several advantages for diversity-oriented synthesis:
-
Proven Bioactivity: Pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][6] Many successful drugs, particularly kinase inhibitors, incorporate a pyrimidine core that often serves as a hinge-binding motif in the ATP pocket of the enzyme.[7][8]
-
Synthetic Tractability: The methoxy and amine functional groups serve as versatile chemical handles. The amine at the 5-position and a suitable leaving group (e.g., a halogen installed at position 2 or 4) allow for regioselective, combinatorial derivatization, enabling the rapid generation of large and diverse libraries of compounds.[9][10] This synthetic accessibility is paramount for exploring a broad chemical space and subsequently establishing a structure-activity relationship (SAR).[5][11]
Library Design and Quality Control
The success of an HTS campaign is fundamentally dependent on the quality of the screening library.[12] A well-designed library based on the this compound scaffold should be diverse, possess drug-like properties, and be free of problematic compounds.
Key Considerations for Library Design:
-
Diversity: Substituents added to the core scaffold should be chosen to explore a wide range of physicochemical properties, including size, lipophilicity, hydrogen bonding potential, and charge.
-
Drug-Likeness: Computational filters, such as Lipinski's Rule of Five, should be applied during the design phase to enhance the probability that hits will have favorable pharmacokinetic properties.
-
Exclusion of Problematic Moieties: Structures known to cause assay interference (Pan-Assay Interference Compounds, or PAINS) should be flagged and excluded to reduce the rate of false positives.[13]
Library Quality Control (QC): Before screening, the library's integrity must be rigorously validated. This is a critical, yet often overlooked, step that ensures the reliability of the screening data.[14][15]
| QC Parameter | Methodology | Acceptance Criteria | Rationale |
| Identity Confirmation | LC-MS (Liquid Chromatography-Mass Spectrometry) | Measured mass matches theoretical mass ± 0.1 Da | Verifies that the correct molecule is in the well. |
| Purity Assessment | HPLC-UV (High-Performance Liquid Chromatography with UV detection) | ≥95% purity | Ensures that the observed biological activity is due to the intended compound and not a contaminant. |
| Concentration Verification | CLND (Chemiluminescent Nitrogen Detector) or qNMR (Quantitative NMR) | Within ±15% of the target concentration | Accurate concentration is essential for generating reliable potency data (e.g., IC50 values).[1] |
| Solubility Check | Visual inspection, nephelometry, or light scattering | No visible precipitation at screening concentration | Compound precipitation is a common source of false-positive results.[14] |
Assay Development and Optimization
The choice of assay is dictated by the biological target and the desired therapeutic mechanism.[16] For this guide, we will focus on a common application for pyrimidine libraries: the inhibition of a protein kinase. Both biochemical and cell-based assays are essential for a comprehensive screening approach.[17][18]
Biochemical Assay: Kinase Activity
Biochemical assays directly measure the interaction between a compound and a purified target protein, providing a clean assessment of on-target activity.[19] Homogeneous, fluorescence-based methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or luminescence-based assays like Promega's ADP-Glo™ are well-suited for HTS due to their sensitivity and minimal liquid handling steps.[20][21]
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced by a kinase reaction, where a decrease in ADP corresponds to enzyme inhibition.
A. Materials:
-
Purified, active kinase of interest
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Staurosporine (positive control, broad-spectrum kinase inhibitor)
-
DMSO (negative control)
-
Low-volume, white, 384-well assay plates (e.g., Corning #3572)[22]
B. Assay Optimization: Before initiating the HTS, key parameters must be optimized to ensure a robust assay window and sensitivity to inhibitors.
| Parameter | Optimization Goal | Typical Range/Value |
| Enzyme Concentration | Determine the lowest concentration that gives a robust signal (S/B > 10) within the linear range of the reaction. | 0.1 - 10 nM |
| ATP Concentration | Use the ATP concentration at or near the enzyme's Km value to ensure sensitivity to ATP-competitive inhibitors. | 1 - 100 µM (target-dependent) |
| Substrate Concentration | Use a concentration at or above the Km value to ensure the reaction is not substrate-limited. | 1 - 50 µM |
| Reaction Time | Ensure the reaction is in the linear phase (typically <20% substrate turnover). | 30 - 120 minutes |
| DMSO Tolerance | Confirm that the final screening concentration of DMSO does not inhibit the enzyme. | ≤ 1% final concentration |
C. HTS Protocol:
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 50 nL of compounds from the library source plates to the 384-well assay plates. This results in a final screening concentration of 10 µM in a 5 µL final volume.
-
Enzyme Addition: Add 2.5 µL of 2X kinase solution (prepared in Assay Buffer) to all wells.
-
Initiate Reaction: Add 2.5 µL of 2X substrate/ATP solution (prepared in Assay Buffer) to all wells to start the reaction.
-
Incubation: Mix the plate briefly on a plate shaker and incubate for 60 minutes at room temperature.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.
-
Develop Signal: Add 10 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature.
-
Read Plate: Measure luminescence using a compatible plate reader (e.g., BMG PHERAstar or PerkinElmer EnVision).
Cell-Based Assay: Cytotoxicity Counter-Screen
Cell-based assays provide more physiologically relevant data by evaluating a compound's effect within a living system.[23][24] A cytotoxicity assay is a critical counter-screen to eliminate compounds that inhibit the kinase simply by killing the cells, which is a common artifact.
Protocol 2: Cell-Based Cytotoxicity Assay (CellTiter-Glo® Format)
This protocol measures cellular ATP levels, which correlate with cell viability.
A. Materials:
-
Human cell line relevant to the target kinase (e.g., HeLa, HEK293)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Doxorubicin (positive control for cytotoxicity)
-
DMSO (negative control)
-
CellTiter-Glo® 2.0 Reagent (Promega)
-
Clear-bottom, white-walled, 384-well tissue culture-treated plates
B. HTS Protocol:
-
Cell Seeding: Dispense 20 µL of cell suspension (e.g., 2,000 cells/well) into the 384-well plates. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Add 100 nL of library compounds to the wells for a final concentration of 10 µM.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 20 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read Plate: Measure luminescence on a compatible plate reader.
The High-Throughput Screening Workflow
A successful HTS campaign integrates automation, robotics, and data management to ensure efficiency and reproducibility.[25][26] The overall workflow proceeds from the primary screen to identify initial "hits" through a series of confirmatory and secondary assays to validate them.
Caption: High-throughput screening workflow from primary screen to validated hits.
Data Analysis, Hit Identification, and Validation
Raw data from the plate reader must be processed and normalized to account for plate-to-plate and systematic variations.[13][27] The quality of each assay plate is assessed using statistical parameters.
HTS Quality Control Metrics:
| Metric | Formula | Acceptance Criterion | Interpretation |
| Signal-to-Background (S/B) | Mean(MIN_control) / Mean(MAX_control) | > 5 | Indicates the dynamic range of the assay. |
| Z-Factor (Z') | 1 - [3*(SD_MAX + SD_MIN) / |Mean_MAX - Mean_MIN|] | > 0.5 | A measure of assay robustness and suitability for HTS. A value > 0.5 indicates excellent separation between positive and negative controls.[26][28] |
Hit Identification: A "hit" is a compound that produces a biological response exceeding a predefined threshold.[29] For an inhibition screen, this is typically set at a level that is statistically significant compared to the neutral control wells.
-
Primary Hit Threshold: A common approach is to define hits as compounds that produce an effect greater than 3 standard deviations (SD) from the mean of the DMSO control wells.[30]
Hit Validation Cascade: Identifying primary hits is only the first step. A rigorous validation process is essential to eliminate false positives and confirm that the compound's activity is real, specific, and relevant.[31][32][33]
Caption: The hit validation cascade for confirming and prioritizing active compounds.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z' value (< 0.5) | Reagent instability, incorrect reagent concentrations, high variability in controls. | Verify reagent preparation and stability. Re-optimize enzyme and substrate concentrations. Check dispenser performance. |
| High Hit Rate (> 2%) | Assay interference, non-specific compound activity, overly lenient hit threshold. | Run counter-screens early in the workflow. Implement filters for PAINS. Make hit threshold more stringent (e.g., >5 SD). |
| Poor Hit Confirmation Rate | Compound instability, aggregation, inaccurate primary data, library quality issues. | Use fresh compound powder for confirmation. Include detergents (e.g., Tween-20) in assay buffer to mitigate aggregation. Verify library QC data. |
| "Edge Effects" on Plates | Uneven temperature or evaporation during incubation. | Use plates with lids, ensure proper sealing. Randomize plate layouts. Use an outer ring of wells as a buffer filled with DMSO/media. |
Conclusion
The this compound scaffold represents a synthetically tractable and biologically relevant starting point for the discovery of novel chemical probes and drug leads. By combining a well-designed, high-quality compound library with robust, optimized screening assays, researchers can efficiently identify promising hit compounds. The subsequent application of a stringent hit validation cascade, including orthogonal and cell-based assays, is paramount for eliminating artifacts and ensuring that resources are focused on compound series with the highest potential for downstream success. This guide provides the foundational principles and protocols to empower scientific teams to execute successful HTS campaigns with this versatile and promising class of molecules.
References
- 1. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of New Pyrimidine-Quinolone Hybrids as Novel hLDHA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Throughput Screening: Best Practice, Trends and Challenges [pharma-iq.com]
- 13. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 22. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. lifescienceglobal.com [lifescienceglobal.com]
- 24. marinbio.com [marinbio.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 27. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
- 28. researchgate.net [researchgate.net]
- 29. merckmillipore.com [merckmillipore.com]
- 30. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 31. Hit confirmation, hit validation – REVIVE [revive.gardp.org]
- 32. pelagobio.com [pelagobio.com]
- 33. Overview of the Phases of Drug Discovery [cambridgemedchemconsulting.com]
Application Note & Protocol: A Modular Approach to the Synthesis of 4-Alkoxy-5-aminopyrimidines
Abstract
4-Alkoxy-5-aminopyrimidines represent a class of "privileged scaffolds" in medicinal chemistry, frequently appearing as core structures in a multitude of clinically relevant molecules, particularly kinase inhibitors.[1][2] Their unique arrangement of hydrogen bond donors and acceptors allows them to effectively mimic the hinge-binding interactions of ATP in various enzyme active sites.[3][4] This document provides a comprehensive, field-tested protocol for the synthesis of 4-alkoxy-5-aminopyrimidines, designed for researchers in synthetic chemistry and drug development. We present a robust two-step synthetic sequence, beginning with a nucleophilic aromatic substitution (SNAr) to install the desired alkoxy sidechain, followed by a chemoselective reduction of a nitro group. This guide emphasizes the causality behind procedural choices, offers alternative methods for the critical reduction step, and includes detailed characterization and purification guidelines to ensure the synthesis of high-purity target compounds.
Introduction and Synthetic Strategy
The synthesis of polysubstituted aminopyrimidines is a cornerstone of modern pharmaceutical research. The 4-alkoxy-5-amino substitution pattern is particularly valuable. The general strategy outlined herein follows a logical and highly adaptable two-step sequence starting from commercially available 4-chloro-5-nitropyrimidine.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) : The pyrimidine ring, activated by the strongly electron-withdrawing 5-nitro group, readily undergoes nucleophilic attack at the C4 position. An alkoxide, generated in situ from the corresponding alcohol, displaces the chloride leaving group to yield a 4-alkoxy-5-nitropyrimidine intermediate.[5][6]
-
Step 2: Nitro Group Reduction : The intermediate 4-alkoxy-5-nitropyrimidine is then reduced to the target 5-amino compound. This transformation is critical, and its success hinges on the choice of reducing agent to ensure chemoselectivity and high yield. We will detail two of the most reliable and widely-used methods: catalytic hydrogenation and reduction using tin(II) chloride.[7]
This modular approach allows for the generation of a diverse library of compounds by simply varying the alcohol used in the first step.
Visualized Synthetic Workflow
The overall synthetic pathway is depicted below. This two-stage process provides a clear and efficient route to the target molecular scaffold.
References
- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: 4-Methoxypyrimidin-5-amine as a Versatile Building Block in Modern Drug Discovery
Introduction: The Pyrimidine Scaffold and the Strategic Value of 4-Methoxypyrimidin-5-amine
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1][2] Its prevalence stems from its ability to mimic endogenous nucleobases, enabling it to form crucial hydrogen bond interactions with the hinge regions of various protein kinases, a class of enzymes frequently dysregulated in diseases like cancer.[1] The therapeutic efficacy of pyrimidine-based drugs is critically dependent on the substitution patterns around the core ring, which dictate target affinity, selectivity, and pharmacokinetic properties.
Within this context, this compound emerges as a highly valuable, bifunctional building block for the synthesis of compound libraries. It offers two distinct points for chemical modification: the 5-amino group, a key pharmacophore for target interaction, and the 4-methoxy group, which can be readily displaced by various nucleophiles to introduce diversity. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and the scientific rationale behind key experimental steps.
Synthetic Utility: Accessing and Utilizing the Building Block
A primary challenge for researchers is that while the utility of this scaffold is high, direct synthetic protocols are not always abundant in public literature. A common and practical approach involves the synthesis and subsequent functionalization of a closely related precursor, 4-methoxypyrimidin-5-ol.
Protocol: Synthesis of this compound from its Precursor
This two-stage protocol details the conversion of the 5-hydroxyl group of 4-methoxypyrimidin-5-ol into the target 5-amino group. This transformation proceeds through the formation of a sulfonate ester (a good leaving group), followed by azide displacement and subsequent reduction.[1]
Caption: Workflow: Synthesis of this compound.
Step 1: Synthesis of 5-Mesyloxy/Tosyloxy-4-methoxypyrimidine
-
Rationale: The hydroxyl group at the C5 position is a poor leaving group. To facilitate its displacement, it must first be converted into a better leaving group, such as a mesylate or tosylate.
-
Protocol:
-
To a solution of 4-methoxypyrimidin-5-ol (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in a suitable anhydrous solvent (e.g., DCM or THF) at 0 °C, add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring progress by TLC.
-
Upon completion, perform an aqueous workup by washing with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step without further purification.[1]
-
Step 2: Synthesis of 5-Azido-4-methoxypyrimidine
-
Rationale: The azide group is introduced via an SN2 reaction, displacing the sulfonate ester. The azide is a versatile intermediate that can be cleanly reduced to the primary amine.
-
Protocol:
-
Dissolve the crude mesylate/tosylate from Step 1 in anhydrous DMF.
-
Add sodium azide (NaN₃) (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Step 3: Synthesis of this compound (Reduction of the Azide)
-
Rationale: The azide is reduced to the desired primary amine. Catalytic hydrogenation is a clean and efficient method, while the Staudinger reaction provides an alternative under non-hydrogenation conditions.
-
Protocol (Catalytic Hydrogenation):
-
Dissolve the crude azide from Step 2 in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction until completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound. Purify by column chromatography or recrystallization as needed.
-
Application Protocol: Library Generation via Nucleophilic Aromatic Substitution (SNAr)
A key application of this building block is the displacement of the C4-methoxy group with various amines to rapidly generate a library of 4,5-disubstituted pyrimidines, which are common cores for kinase inhibitors.[1]
Caption: Library synthesis via SₙAr at the C4 position.
-
Rationale: The methoxy group at the C4 position of the pyrimidine ring can act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. Heating, often with an acid catalyst or using microwave irradiation, is required to facilitate the displacement by an amine nucleophile. This reaction is a powerful tool for introducing molecular diversity.
-
General Protocol:
-
In a reaction vessel (e.g., a microwave vial), combine the 5-amino-4-methoxypyrimidine (1.0 eq) and the desired amine (R-NH₂) (1.2 - 2.0 eq) in a suitable high-boiling solvent (e.g., n-butanol, dioxane, or DMF).
-
If the nucleophile is a weak base, an acid catalyst (e.g., HCl or TFA, catalytic amount) may be added.
-
Heat the reaction mixture to 100-150 °C. The use of microwave irradiation can significantly accelerate the reaction time.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the product can be purified from the crude mixture by crystallization or column chromatography.[1]
-
Biological Evaluation: Screening the Synthesized Library
Once a library of compounds is synthesized, the next step is to evaluate their biological activity. For pyrimidine derivatives targeting kinases, a primary screen often involves an in-vitro kinase inhibition assay followed by cell-based cytotoxicity assays.
Target Pathway Context
Derivatives of this compound are often designed to inhibit protein kinases, particularly Receptor Tyrosine Kinases (RTKs) like EGFR or VEGFR, which are critical nodes in signaling pathways that control cell proliferation and survival.[1]
Caption: Targeted RTK signaling pathway.
Protocol: In-Vitro Cancer Cell Viability (MTT Assay)
This protocol provides a method to determine the cytotoxic effects of the newly synthesized derivatives on cancer cell lines.[2]
-
Objective: To measure the concentration at which a compound reduces the viability of a cancer cell population by 50% (IC₅₀).
-
Materials:
-
Cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO).
-
96-well plates.
-
-
Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the medium containing the various compound concentrations to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., a known anticancer drug).[2]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate IC₅₀ values using appropriate software.[2]
-
Data Presentation
The results from screening assays should be presented clearly to allow for structure-activity relationship (SAR) analysis.
| Compound ID | R-Group at C4 | Target Kinase | IC₅₀ (nM) [Hypothetical] |
| Library-001 | Phenylamine | EGFR | 150 |
| Library-002 | 3-Chloroaniline | EGFR | 75 |
| Library-003 | Cyclopropylamine | EGFR | 850 |
| Library-004 | 4-Morpholinoaniline | EGFR | 25 |
Conclusion
While direct, published applications of this compound are not extensively documented, its chemical structure offers significant and clear potential for the creation of diverse libraries of bioactive compounds, particularly kinase inhibitors.[1] The synthetic protocols outlined in this guide, derived from established chemical principles and the known reactivity of related pyrimidine systems, provide a robust foundation for researchers to unlock the utility of this versatile building block. Strategic modification at the C4 and C5 positions is a proven approach for discovering novel and potent therapeutic agents, and further investigation into the applications of this compound is highly warranted.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methoxypyrimidin-5-amine
An in-depth guide to synthesizing 4-Methoxypyrimidin-5-amine, offering practical solutions and expert insights for researchers, scientists, and drug development professionals.
As a key intermediate in medicinal chemistry, the efficient synthesis of this compound is critical for the timely advancement of drug discovery programs. This guide provides a comprehensive resource for troubleshooting common issues, improving reaction yields, and ensuring the high purity of the final product. The content is structured in a question-and-answer format to directly address challenges encountered in the laboratory.
General Synthetic Strategy & Workflow
A robust and widely adopted method for synthesizing this compound involves a two-step process starting from 4-chloro-5-nitropyrimidine. This approach is favored for its reliable reaction sequence and the commercial availability of the starting material.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is displaced by a methoxy group using sodium methoxide.
-
Reduction of the Nitro Group: The nitro group at the 5-position is reduced to the target primary amine.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most critical parameters to control for maximizing the overall yield?
A1: Success hinges on meticulous control over two main areas: anhydrous conditions in the methoxylation step and the choice and efficiency of the reduction method. Moisture is detrimental to the first step as it deactivates the sodium methoxide.[1] For the second step, incomplete reduction or over-reduction can generate a host of impurities that are difficult to separate, thereby lowering the isolated yield.[2]
Q2: How should I monitor the progress of each reaction step effectively?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring both steps.
-
For Methoxylation: Use a solvent system like Hexane/Ethyl Acetate (e.g., 7:3 v/v). The product, 4-methoxy-5-nitropyrimidine, will have a different Rf value than the starting material, 4-chloro-5-nitropyrimidine.
-
For Reduction: Use a more polar system like Dichloromethane/Methanol (e.g., 95:5 v/v). The final amine product is significantly more polar and will have a much lower Rf value than the nitro-intermediate. Staining with ninhydrin can help visualize the amine product if it is not UV active.
Step 1: Methoxylation Troubleshooting
Q3: My methoxylation reaction is sluggish or incomplete, even after several hours. What is the likely cause?
A3: This is a common issue often traced back to the quality and handling of the reagents and solvent. The primary culprit is often moisture, which consumes the sodium methoxide.[1]
| Potential Cause | Explanation & Solution |
| Moisture Contamination | Sodium methoxide reacts readily with water to form sodium hydroxide and methanol, which is not the desired nucleophile. Solution: Use anhydrous methanol and freshly opened, high-purity sodium methoxide. Ensure all glassware is oven-dried before use.[1] |
| Insufficient Reagent | An inadequate amount of sodium methoxide will lead to incomplete conversion. Solution: Use a slight excess of sodium methoxide (e.g., 1.1-1.2 equivalents). |
| Low Reaction Temperature | While the reaction often proceeds at room temperature, gentle heating may be required to drive it to completion. Solution: Warm the reaction mixture to 40-50 °C and monitor by TLC. |
| Poor Solubility | The starting material may not be fully dissolved, limiting its availability to react. Solution: Ensure complete dissolution in anhydrous methanol before proceeding. |
Q4: I'm observing an unexpected side product along with my desired 4-methoxy-5-nitropyrimidine. What could it be?
A4: The most likely impurity would arise from the reaction with sodium hydroxide if your sodium methoxide has degraded due to moisture. This would produce 5-nitro-pyrimidin-4-ol. Another possibility, though less common under these conditions, is the degradation of the pyrimidine ring if the reaction is run at high temperatures for extended periods.[3]
Step 2: Nitro Group Reduction Troubleshooting
Q5: My nitro reduction is not going to completion, or my NMR shows a complex mixture of products. What's happening?
A5: Nitro group reductions can be sensitive, and the outcome depends heavily on the chosen method and reaction conditions. Incomplete reactions or the formation of intermediates are common pitfalls.
A particularly tricky impurity can be the hydroxylamine intermediate (4-methoxy-5-hydroxylaminopyrimidine). This can form if the reduction stalls, especially in catalytic hydrogenations run under mild conditions.[2] To ensure full conversion to the amine, you may need to increase hydrogen pressure, temperature, or reaction time.
Q6: Which reduction method is preferable: catalytic hydrogenation or a metal/acid system?
A6: Both methods are effective, but they have different advantages and disadvantages.
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): This is generally a cleaner method, as the byproducts are minimal and the catalyst is easily removed by filtration. It avoids the use of large quantities of acid and the formation of metal salt waste. However, it requires specialized equipment (hydrogenator) and the catalyst can be expensive and pyrophoric.
-
Metal/Acid Reduction (e.g., Iron in Acetic Acid or HCl): This method is operationally simpler and does not require high-pressure equipment.[4] However, the workup can be cumbersome, as it requires neutralization and filtration to remove large amounts of iron salts, in which the product can sometimes be trapped, reducing the yield.[2]
For scalability and environmental reasons, catalytic hydrogenation is often preferred in industrial settings.[5]
Purification & Characterization
Q7: I am experiencing very low recovery of my final product after column chromatography on silica gel. How can I fix this?
A7: This is a very common issue. The basic amine product interacts strongly with the acidic silica gel, leading to irreversible adsorption and streaking.[6]
-
Solution 1: Neutralize the Silica: Add a small amount of a volatile base, like triethylamine (~1%), to your eluent system. This will neutralize the acidic sites on the silica and significantly improve recovery.
-
Solution 2: Use a Different Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic and often better for purifying basic compounds.[6]
-
Solution 3: Purification by Recrystallization: If the crude product is sufficiently pure, recrystallization is an excellent alternative to chromatography. It is often more scalable and can yield a very pure product. Perform a solvent screen to find a suitable system where the product is soluble when hot but sparingly soluble when cold.[6] Common solvents to try include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
Detailed Experimental Protocols
Note: These are generalized protocols and may require optimization. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 4-Methoxy-5-nitropyrimidine
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-chloro-5-nitropyrimidine (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (approx. 10-15 mL per gram of starting material) and stir until the solid is fully dissolved. To this solution, add sodium methoxide (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's completion by TLC (e.g., 7:3 Hexane:Ethyl Acetate).
-
Workup: Once the starting material is consumed, carefully quench the reaction by adding water. The product may precipitate. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-methoxy-5-nitropyrimidine (1.0 eq) in a suitable solvent like methanol or ethyl acetate.
-
Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 5-10% w/w) under a nitrogen atmosphere.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically 50 psi to 100 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 2-6 hours. Monitor the uptake of hydrogen and confirm completion by TLC.
-
Workup: Once complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify as needed by recrystallization or column chromatography (with a triethylamine-doped eluent).[7]
References
- 1. rsc.org [rsc.org]
- 2. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Pyrimidinamine, 5-methoxy- (9CI) synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4-Methoxypyrimidin-5-amine
An in-depth guide to resolving common challenges in the purification of 4-Methoxypyrimidin-5-amine, a critical intermediate in pharmaceutical and agrochemical research.
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. As Senior Application Scientists, we understand that obtaining high-purity material is critical for the success of subsequent research and development. This center offers troubleshooting advice and detailed protocols to help you navigate the complexities of purifying this versatile pyrimidine derivative.
Frequently Asked Questions (FAQs)
Q1: My crude this compound sample is a dark, oily solid. Which purification technique should I start with?
For a crude sample that is not a free-flowing solid, direct recrystallization is often challenging. The best initial approach is typically column chromatography. This method is highly effective at separating the target compound from both colored impurities and residual solvents or oils that can inhibit crystallization. Once a more purified, solid material is obtained from chromatography, recrystallization can be employed as a final polishing step to achieve high purity.
Q2: I'm observing significant tailing or streaking of my compound during silica gel TLC analysis and column chromatography. What's causing this and how can I fix it?
This is a classic issue when purifying basic compounds like amines on standard silica gel, which is inherently acidic. The amine group on your this compound interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor elution, streaking, and often, low recovery.
Causality: The lone pair of electrons on the amine nitrogen forms a strong hydrogen bond or an acid-base interaction with the silica surface, causing the molecule to "stick" rather than move smoothly with the mobile phase.
Solutions:
-
Mobile Phase Modification: Add a small amount of a volatile base to your eluent to neutralize the acidic sites on the silica. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol (for more polar solvent systems).[1][2]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina. However, always screen the separation on the corresponding TLC plates first, as selectivity can change.
Q3: After column chromatography, my yield is very low, even though TLC showed the compound was present in the crude mixture. Where did my product go?
Low recovery is another consequence of the strong interaction between the basic amine and acidic silica gel.[1] In some cases, the compound binds so strongly that it does not elute from the column with the chosen solvent system, or it decomposes during the long exposure to the acidic stationary phase.
Troubleshooting Steps:
-
Flush the Column: After your initial elution, try flushing the column with a much more polar solvent system, such as 5-10% methanol in dichloromethane, often with 1% triethylamine added. This can help recover highly retained material.
-
Pre-treat the Silica: For future purifications, you can prepare a slurry of silica gel in your starting eluent that already contains triethylamine. This helps to pre-neutralize the stationary phase before you load your compound.
-
Switch to an Alternative Method: If low recovery persists, consider a non-adsorptive technique like acid-base extraction, especially if your impurities are neutral or acidic.[3]
Q4: I'm trying to recrystallize my this compound, but it keeps "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of the solution as a liquid phase rather than a solid crystal lattice.[1] This typically happens when the solution is supersaturated at a temperature above the compound's melting point or when impurities are present that disrupt crystal formation.[1][4]
Solutions:
-
Reduce the Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop, and only then move it to an ice bath. Rapid cooling encourages oiling.
-
Use More Solvent: You may be using too concentrated a solution. Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then attempt to cool it again more slowly.
-
Change the Solvent System: The ideal solvent has a boiling point lower than the melting point of your compound. Screen for alternative solvents or try a co-solvent system (e.g., dissolve in a good solvent like hot ethanol and add a poor solvent like water or hexane dropwise until turbidity persists, then heat to clarify and cool slowly).[1]
-
Scratch or Seed: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth. If you have a small amount of pure solid, adding a "seed" crystal can initiate crystallization.[1]
Core Purification Protocols
The choice of purification method depends on the nature of the impurities and the scale of your reaction. Below is a decision workflow and detailed protocols for the most effective techniques.
Purification Decision Workflow
Caption: Decision workflow for purifying this compound.
Protocol 1: Column Chromatography (Amine on Silica)
This is the most versatile method for separating a wide range of impurities. The key to success is neutralizing the acidic silica gel.
1. Eluent Selection:
-
Start by developing a solvent system using TLC. A good starting point is a mixture of a non-polar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol).
-
Add 0.5-1% triethylamine (Et₃N) to your chosen eluent mixture to prevent streaking.[1]
-
Aim for an Rf value of 0.25-0.35 for your product on the TLC plate.
2. Column Packing:
-
Pack a glass column with silica gel using a slurry method with your initial, less polar eluent (containing Et₃N).
3. Sample Loading:
-
Dissolve your crude compound in a minimal amount of the eluent or a slightly stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin running the eluent through the column. If you developed a gradient system with TLC, gradually increase the polarity of the eluent as the column runs.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The added triethylamine is volatile and should be removed during this process.
Protocol 2: Recrystallization
This technique is excellent for removing small amounts of impurities from an already solid material to achieve high purity.[4]
1. Solvent Selection:
-
Test the solubility of a small amount of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, or a mixture like ethyl acetate/hexane).[1]
-
The ideal solvent will dissolve the compound completely when hot but poorly when cold.[4]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture (using a hot plate and condenser) until the solid fully dissolves. Add more solvent in small portions if needed to achieve complete dissolution.
3. Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[4]
-
Dry the purified crystals under vacuum.
| Solvent System Examples for Pyrimidines | Typical Use Case |
| Ethanol/Water | For moderately polar compounds. |
| Ethyl Acetate/Hexane | For less polar compounds. |
| Dichloromethane/Ethyl Acetate | Can be used for initial purification by stirring the crude solid in the mixture to wash away impurities.[5] |
Protocol 3: Acid-Base Extraction
This method leverages the basicity of the amine to separate it from neutral or acidic impurities.[3] It is a powerful workup or initial purification technique.
Caption: Workflow for purification via acid-base extraction.
1. Dissolution and Acidification:
-
Dissolve the crude material in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl).
-
Shake the funnel vigorously, venting frequently. The basic this compound will react with the acid and move into the aqueous layer as its hydrochloride salt.
2. Separation:
-
Allow the layers to separate. Drain the lower layer and keep both. The neutral and acidic impurities will remain in the organic layer.
-
To ensure complete extraction, you can wash the organic layer again with fresh aqueous acid and combine the aqueous layers.
3. Basification and Re-extraction:
-
Place the combined acidic aqueous layers in the separatory funnel.
-
Slowly add a base (e.g., 5M NaOH or saturated NaHCO₃ solution) until the solution is strongly basic (pH > 10, check with pH paper). This deprotonates the amine salt, making it soluble in organic solvents again.
-
Add a fresh portion of organic solvent and shake to extract the purified free amine back into the organic phase. Repeat the extraction to maximize recovery.
4. Isolation:
-
Combine the organic layers from the re-extraction.
-
Wash with brine (saturated NaCl solution) to remove excess water, dry the solution over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
References
Technical Support Center: Troubleshooting Suzuki Coupling with Pyrimidine Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this powerful C-C bond-forming reaction. The pyrimidine moiety is a crucial scaffold in a vast array of biologically active compounds, making its efficient incorporation a key step in medicinal chemistry.[1][2] However, the unique electronic properties of the pyrimidine ring can present specific hurdles. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.
I. Low or No Conversion: The Reaction Fails to Initiate
This is one of the most common and frustrating issues. You've set up your reaction, but analysis shows only starting materials. Let's break down the potential culprits.
Q1: My Suzuki coupling with a chloropyrimidine isn't working. What are the most likely reasons for this lack of reactivity?
A1: Low or no conversion with chloropyrimidine substrates often points to issues with catalyst activation and the inherent reactivity of the C-Cl bond.[3] Here’s a breakdown of the primary factors and troubleshooting steps:
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to deactivation.[4][5] This is especially problematic with substrates containing additional basic functional groups.[4]
-
Inefficient Oxidative Addition: While the electron-deficient nature of the pyrimidine ring should facilitate oxidative addition, the C-Cl bond is inherently less reactive than C-Br or C-I bonds.[6]
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. Inadequate degassing can lead to oxidation of Pd(0) to inactive Pd(II) species.[7]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critical and interconnected.[7]
Troubleshooting Workflow for Low Conversion
dot graph TD { A[Start: Low or No Conversion] --> B{Is the Catalyst System Optimal?}; B --> C[Switch to Electron-Rich, Bulky Ligands (e.g., SPhos, XPhos, RuPhos)]; B --> D[Consider a Pre-formed Pd(0) Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)]; C --> E{Is the Base/Solvent System Correct?}; D --> E; E --> F[Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃, KF)]; E --> G[Use Anhydrous Aprotic Solvents (e.g., Dioxane, Toluene, THF)]; F --> H{Is the Temperature Sufficient?}; G --> H; H --> I[Increase Temperature Incrementally (e.g., 80°C to 120°C)]; I --> J[Check Boronic Acid Quality]; J --> K[End: Re-run Optimized Reaction]; } node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A, C, D, F, G, I, J, K node[shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"] B, E, H edge[color="#5F6368"] A, B, C, D, E, F, G, H, I, J, K caption[label="Troubleshooting Low Conversion", fontsize=12] }
Caption: A decision-making workflow for addressing low or no conversion in pyrimidine Suzuki couplings.
Q2: I'm using a 2-halopyrimidine and the reaction is sluggish. Why is this position particularly challenging?
A2: The reactivity of halopyrimidines in Suzuki coupling is highly dependent on the position of the halogen. The 2-position presents a specific challenge analogous to the "2-pyridyl problem".[1]
The primary issue is the proximity of the nitrogen atom at the 1-position to the reaction center. This nitrogen can chelate to the palladium catalyst, leading to catalyst inhibition or the formation of off-cycle, inactive complexes.[1][5] This effect is most pronounced for 2-substituted pyrimidines.
Furthermore, 2-pyrimidinylboronic acids are often more prone to protodeboronation, a major decomposition pathway that we will discuss in the next section.[1] To overcome these challenges, it is often necessary to use more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, in combination with highly active catalyst systems.[1]
| Position of Halogen | General Reactivity | Key Challenges | Recommended Ligands |
| 4- and 6-positions | High | Generally reactive due to electronic factors.[2] | PPh₃, Buchwald-type ligands (SPhos, XPhos)[4] |
| 5-position | Good | Favorable electronic environment for transmetalation.[1] | PPh₃, Buchwald-type ligands |
| 2-position | Low | Catalyst inhibition by adjacent nitrogen, protodeboronation.[1] | Sterically hindered, electron-rich ligands (XPhos, RuPhos, tBu₃P).[1] |
II. Side Product Formation: Identifying and Mitigating Unwanted Reactions
Even when the reaction proceeds, the formation of significant side products can dramatically lower your yield and complicate purification. Understanding the origins of these byproducts is key to minimizing their formation.
Q3: My main byproduct is the dehalogenated pyrimidine. What causes this and how can I prevent it?
A3: Dehalogenation, the replacement of the halogen atom with a hydrogen, is a common side reaction in Suzuki couplings, particularly with electron-deficient heteroaryl halides like pyrimidines.[6] The primary culprit is the formation of a palladium-hydride (Pd-H) species.[6]
Mechanisms of Pd-H Formation:
-
From the Base: Certain bases can react with the palladium complex to generate Pd-H.
-
From the Solvent: Protic solvents like alcohols or even trace amounts of water can be a source of hydrides.[6]
Strategies to Minimize Dehalogenation:
-
Choice of Halide: The propensity for dehalogenation generally follows the order I > Br > Cl. If you are using an iodide and observing significant dehalogenation, switching to the corresponding bromide or chloride can be beneficial.[6][8]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands promote the desired reductive elimination step over the dehalogenation pathway.[6]
-
Base Selection: Use a non-hydridic base. K₃PO₄ and Cs₂CO₃ are often good choices.[6] Avoid bases like alkoxides if dehalogenation is a problem.[9]
-
Protecting Groups: For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring and influence the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[6][10]
Q4: I am observing a significant amount of homocoupled product from my boronic acid. What is causing this and how can I reduce it?
A4: Homocoupling of the boronic acid (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is another common side reaction that consumes your nucleophile and reduces the yield of the desired product.[7]
Primary Causes of Homocoupling:
-
Presence of Oxygen: Inadequate degassing of the reaction mixture is a major contributor. Oxygen can promote the homocoupling pathway.[7][11]
-
Inefficient Catalyst Turnover: If the oxidative addition of the pyrimidine halide to the Pd(0) catalyst is slow, the activated boronic acid may have a higher tendency to react with another molecule of itself.
-
Catalyst Choice: Using a Pd(II) precatalyst can sometimes lead to more homocoupling during the in-situ reduction to Pd(0).[12]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution.[1]
-
Use a Pd(0) Source: Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step.[12]
-
Optimize Ligand: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, thereby disfavoring homocoupling.[12]
-
Control Stoichiometry: Using a slight excess of the pyrimidine halide can sometimes help to consume the boronic acid in the desired cross-coupling reaction.[3]
Q5: My boronic acid seems to be decomposing during the reaction, leading to low yields. What is happening and what can I do?
A5: Boronic acids can be unstable under Suzuki coupling conditions, primarily through a process called protodeboronation.[13][14]
Protodeboronation: This is a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[13] This is often exacerbated by high temperatures, the presence of water, and certain bases.[3] Electron-deficient aryl boronic acids can be particularly susceptible to this side reaction.[5]
Strategies to Address Boronic Acid Instability:
-
Use Fresh, High-Purity Boronic Acid: The quality of your boronic acid is paramount.[7] Over time, boronic acids can dehydrate to form cyclic boroxines, which can affect stoichiometry and reactivity.[14]
-
Switch to a More Stable Boronic Acid Derivative:
-
Optimize Reaction Conditions: Carefully screen bases and minimize reaction temperature and time to find a balance between efficient coupling and minimal decomposition.[12]
III. Experimental Protocols and Data
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a Halogenated Pyrimidine
This protocol is a general starting point and may require optimization for specific substrates.[1]
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5-5 mol%)[1]
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)[1]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[1]
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)[1]
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.[1]
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[1]
-
Add the degassed solvent system via syringe.[1]
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[1]
-
After the reaction is complete, cool the vessel to room temperature.[1]
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer, filter, and concentrate to obtain the crude product for purification.
Catalyst, Base, and Solvent Screening Data for Pyrimidine Couplings
The following table summarizes representative conditions for the Suzuki coupling of dichloropyrimidines, highlighting the impact of different reaction components on the yield.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane | 100 | 71[3][15] |
| Pd₂(dba)₃ | t-Bu₃P | KF | THF | 50 | Moderate[16] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 80 | Good[5] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DMF/H₂O | 100 | Varies[7] |
IV. The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is crucial for rational troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle consists of three key steps:
-
Oxidative Addition: The pyrimidine halide adds to the Pd(0) catalyst. This is often the rate-limiting step, especially for less reactive chlorides.[15]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base.[15][17]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst.[15]
By systematically addressing potential issues at each stage of this cycle, you can effectively troubleshoot and optimize your Suzuki coupling reactions with pyrimidine substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling [organic-chemistry.org]
Preventing decomposition of 4-Methoxypyrimidin-5-amine during reactions
Welcome to the dedicated technical support guide for 4-Methoxypyrimidin-5-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure the stability and success of your reactions involving this versatile but sensitive reagent. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our team commonly addresses, designed to help you anticipate and solve challenges before they impact your research.
Introduction: Understanding the Instability of this compound
This compound is a valuable building block in pharmaceutical and agrochemical synthesis.[1] However, its electron-rich aromatic system, featuring both an activating amino group and a methoxy group, renders it susceptible to several modes of decomposition. The primary challenges researchers face are its sensitivity to atmospheric conditions and potential instability during reaction workups. This guide will walk you through the causes of this degradation and provide robust strategies to maintain the integrity of the molecule throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has developed a dark color upon storage. Is it still usable?
A1: A change in color, typically to a yellow, brown, or even black hue, is a strong indicator of decomposition. The primary culprits are oxidation and reactions with atmospheric moisture and carbon dioxide. The manufacturer's Safety Data Sheet (SDS) for this compound explicitly states that the compound is air and light sensitive and hygroscopic .[2]
-
Causality: The electron-donating amino group makes the pyrimidine ring highly susceptible to oxidation. This process can be accelerated by exposure to light (photodegradation) and the presence of trace metal impurities. Being hygroscopic, the compound can absorb water, which may lead to hydrolysis or facilitate other degradation pathways.
-
Recommendation: While minor discoloration might not preclude its use in some robust, high-yield reactions, it is highly advisable to use fresh, pure material for sensitive or multi-step syntheses where stoichiometric precision is critical. For a definitive assessment of purity, an analytical technique like HPLC or NMR should be employed to quantify the remaining active compound.[3] To prevent this issue, rigorous adherence to proper storage conditions is essential.
| Parameter | Recommended Storage Condition for Solid | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen).[2] | Prevents oxidation and reaction with atmospheric moisture/CO₂. |
| Container | Tightly sealed, amber glass vial or a container wrapped in aluminum foil. | Protects from light and moisture ingress.[2][3] |
| Temperature | See product label for recommended temperature; often refrigerated.[2] | Slows the rate of potential decomposition reactions. |
Q2: I'm observing low yields and multiple unexpected spots on my TLC plate during a reaction. What are the likely decomposition pathways?
A2: This is a classic symptom of compound degradation under reaction or workup conditions. The structure of this compound is vulnerable to several chemical transformations, particularly under harsh pH or thermal conditions.
-
Oxidative Degradation: As mentioned, the amine functionality makes the molecule prone to oxidation, which can lead to the formation of colored, often polymeric, byproducts.[4][5] This is exacerbated by the presence of oxidizing agents or exposure to air, especially at elevated temperatures.
-
Hydrolysis: The methoxy group can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would yield 4-hydroxypyrimidin-5-amine.[3] This byproduct will have significantly different polarity and reactivity.
-
Ring Degradation: The pyrimidine ring itself can be cleaved under aggressive conditions, though this is less common than functional group modification.[3]
Below is a diagram illustrating the primary vulnerabilities of the molecule.
Caption: Primary decomposition pathways for this compound.
Q3: My reaction seems to degrade during column chromatography on silica gel. How can I purify my product effectively?
A3: This is a frequent and important observation. Standard silica gel is inherently acidic (pH ≈ 4-5), which can catalyze the degradation of acid-sensitive compounds like many aminopyrimidines.[6] Streaking on the TLC plate or loss of material during column chromatography are common symptoms.
-
Causality: The Lewis acidic sites on the silica surface can interact strongly with the basic amine, while the Brønsted acidity can promote hydrolysis of the methoxy group.
-
Troubleshooting Strategies:
-
Use Neutralized Silica: You can prepare a slurry of silica gel with your eluent and add 1-2% triethylamine (or another volatile base) to neutralize the acidic sites. This is often sufficient to prevent on-column degradation.[6]
-
Switch to a Different Stationary Phase: Neutral alumina can be an excellent alternative for purifying basic, acid-sensitive compounds.[6] Perform a TLC analysis on an alumina plate first to develop a suitable eluent system.
-
Rapid Purification: Minimize the time the compound spends on the column. Use flash chromatography with slightly more polar solvent mixtures to expedite elution.
-
Recrystallization: If your product is a solid, recrystallization is a highly effective purification method that avoids contact with acidic stationary phases altogether.[7]
-
Troubleshooting Guide: Reaction & Handling Protocols
This section provides actionable protocols and a troubleshooting flowchart to guide your experimental design.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for reactions involving this compound.
Experimental Protocol: General Procedure for Reactions Under Inert Atmosphere
This protocol provides a self-validating system for minimizing decomposition during a typical reaction.
Objective: To perform a reaction using this compound while rigorously excluding air and moisture.
Materials:
-
Schlenk-ready glassware (e.g., round-bottom flask with sidearm)
-
Double manifold (Schlenk line) providing vacuum and inert gas (Argon or Nitrogen)
-
Anhydrous solvents (e.g., distilled from a suitable drying agent or from a solvent purification system)
-
Septa, needles, and syringes
-
Magnetic stirrer and stir bar
Methodology:
-
Glassware Preparation:
-
Thoroughly clean and dry the reaction flask and stir bar in an oven (>100 °C) for several hours.
-
Assemble the flask while still hot and immediately attach it to the Schlenk line.
-
-
Establishing Inert Atmosphere:
-
Evacuate the flask under high vacuum until it cools to room temperature.
-
Refill the flask with inert gas.
-
Repeat this vacuum/refill cycle at least three times to ensure all atmospheric gases are removed.
-
-
Reagent Addition:
-
Weigh the this compound and any other solid reagents in a glovebox or weigh quickly in the air and add to the flask under a positive flow of inert gas.
-
Seal the flask with a septum.
-
Add anhydrous solvents via a cannula or a dry syringe.
-
-
Running the Reaction:
-
Maintain a positive pressure of inert gas throughout the reaction (a bubbler is typically used to monitor this).
-
Control the reaction temperature using an oil bath or cryocooler. Avoid localized overheating from the mantle.[7]
-
-
Reaction Monitoring and Workup:
-
To take a sample for TLC analysis, use a syringe to withdraw a small aliquot while maintaining a positive inert gas flow. Quench the sample appropriately.
-
Upon completion, cool the reaction to room temperature before exposing it to air for the workup. If the product is also air-sensitive, the workup should be performed as quickly as possible, protecting the fractions from light.
-
Data Summary: Troubleshooting Common Issues
| Observed Issue | Potential Cause | Recommended Action | Supporting Rationale |
| Inconsistent biological assay results | Degradation of the compound in the assay medium or stock solution. | Prepare fresh stock solutions before each experiment. Perform a stability study of the compound in the assay buffer via HPLC analysis over the experiment's duration.[3] | Ensures the observed activity is from the parent compound, not a degradant. |
| Decreasing HPLC peak area over time for a stock solution | Instability in the chosen solvent; repeated freeze-thaw cycles. | Store stock solutions (e.g., in DMSO) at -20°C or -80°C. Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.[3] | Low temperatures and avoiding freeze-thaw cycles are critical for minimizing degradation in solution. |
| Reaction fails or stalls | Deactivated starting material due to improper storage. | Verify the purity of the this compound lot using an analytical method (e.g., NMR, HPLC). If impure, purify or obtain a fresh batch.[8] | Impurities or degradants can interfere with or inhibit the desired chemical transformation. |
References
Technical Support Center: Derivatization of Aminopyrimidines
Welcome to the Technical Support Center for the derivatization of aminopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying aminopyrimidine scaffolds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the success of your synthetic endeavors. Our approach is grounded in mechanistic understanding and field-proven insights to help you overcome challenges in acylation, alkylation, and cross-coupling reactions.
Troubleshooting Guide: Common Pitfalls & Solutions
This section addresses specific issues you may encounter during the derivatization of aminopyrimidines, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion in Acylation/Amide Coupling
Question: I am attempting to acylate the amino group of my aminopyrimidine using standard coupling reagents (e.g., HATU, EDC/HOBt) or an acyl chloride, but I observe low to no product formation. What could be the problem?
Potential Causes & Solutions:
-
Reduced Nucleophilicity of the Amino Group: The exocyclic amino group of aminopyrimidines is less nucleophilic than a typical aniline due to the electron-withdrawing nature of the pyrimidine ring. This effect is even more pronounced in the presence of other electron-withdrawing groups on the ring.
-
Solution:
-
Stronger Activation of the Carboxylic Acid: If using coupling reagents, ensure the complete formation of the activated ester before adding the aminopyrimidine. In some cases, switching to a more potent activating agent or using a two-step procedure by first forming the acid chloride with reagents like oxalyl chloride or thionyl chloride at elevated temperatures can be more effective.[1]
-
Use of a Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation reaction.
-
Harsher Conditions: For particularly unreactive aminopyrimidines, you may need to employ more forceful conditions, such as using a large excess of the acylating agent and higher reaction temperatures. However, be mindful of potential side reactions.[1]
-
-
-
Steric Hindrance: Bulky substituents near the amino group on either the aminopyrimidine or the acylating agent can impede the reaction.
-
Solution:
-
Less Bulky Reagents: If possible, consider using a less sterically hindered coupling partner or acylating agent.
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.
-
-
-
Formation of Stable Intermediates: In some cases, stable hemiaminals can form between the aminopyrimidine and aldehyde impurities in your solvents or reagents, preventing the desired reaction.[2]
-
Solution: Ensure the use of high-purity, anhydrous solvents and reagents to minimize the presence of aldehydes.
-
Issue 2: Poor Regioselectivity in Reactions with Dichloro- or other Poly-substituted Pyrimidines
Question: I am trying to perform a nucleophilic aromatic substitution (SNAr) or a cross-coupling reaction on a dichloropyrimidine, but I am getting a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?
Potential Causes & Solutions:
-
Inherent Reactivity of the Positions: In 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[3] However, this selectivity can be modest, often leading to isomeric mixtures.[3]
-
Solution:
-
Reaction Conditions: The regioselectivity of SNAr reactions is highly dependent on the reaction conditions.[3] Factors such as the solvent, temperature, and the nature of the nucleophile can influence the outcome. For instance, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[4]
-
Catalyst and Ligand Choice in Cross-Coupling: In palladium-catalyzed reactions, the choice of ligand can significantly impact regioselectivity. For example, a highly regioselective amination of 6-aryl-2,4-dichloropyrimidine favoring the C4 position has been developed using specific palladium catalysts.[5]
-
Electronic Effects of Substituents: The electronic nature of other substituents on the pyrimidine ring will influence the reactivity of the chloro- leaving groups. Electron-withdrawing groups will generally activate the positions for nucleophilic attack.
-
-
-
Diagram: Factors Influencing Regioselectivity in the Amination of Dichloropyrimidines
Caption: Key factors influencing the regioselectivity of amination on dichloropyrimidines.
Issue 3: Overalkylation in N-Alkylation Reactions
Question: I am trying to perform a mono-N-alkylation on my aminopyrimidine, but I am getting significant amounts of di-alkylated and sometimes even tri-alkylated products. How can I achieve selective mono-alkylation?
Potential Causes & Solutions:
-
Increased Nucleophilicity of the Product: The mono-alkylated aminopyrimidine is often more nucleophilic than the starting primary amine, leading to a higher rate of the second alkylation.[6]
-
Solution:
-
Control Stoichiometry: Use a limited amount of the alkylating agent (e.g., 1.0-1.2 equivalents).[6]
-
Reductive Amination: A two-step reductive amination approach can offer better control. First, react the aminopyrimidine with an aldehyde or ketone to form an imine, followed by reduction with a mild reducing agent like sodium borohydride.[6]
-
"Self-Limiting" Alkylation Strategy: A novel method using N-aminopyridinium salts as ammonia surrogates proceeds through a transient pyridinium ylide intermediate and has been shown to be "self-limiting," yielding predominantly the mono-alkylated secondary amine.[6][7][8][9]
-
-
-
Reaction Conditions: High temperatures and prolonged reaction times can favor overalkylation.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-alkylated product is maximized. Lowering the reaction temperature may also help.
-
Issue 4: Catalyst Inhibition or Low Yield in Suzuki and Buchwald-Hartwig Cross-Coupling Reactions
Question: My Suzuki or Buchwald-Hartwig reaction with a halo-aminopyrimidine is giving low yields or failing completely. What are the common causes for this?
Potential Causes & Solutions:
-
Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring and the exocyclic amino group are Lewis basic and can coordinate to the palladium catalyst, inhibiting its catalytic activity.[10]
-
Solution:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, DavePhos for Buchwald-Hartwig; SPhos for Suzuki).[10][11] These ligands can help stabilize the active catalytic species and prevent coordination from the substrate nitrogens.
-
Protecting the Amino Group: In some cases, protecting the exocyclic amino group with a suitable protecting group like Boc can prevent its interference with the catalyst.[12][13][14][15][16]
-
-
-
Inactive Catalyst System for Aryl Chlorides: Chloropyrimidines are generally less reactive than their bromo or iodo counterparts. The oxidative addition step is often the rate-limiting step and requires a more active catalyst system.[10][11]
-
Solution:
-
Use a Pre-catalyst: Consider using a well-defined pre-catalyst (e.g., G3 or G4 palladacycles) which can form the active Pd(0) species more cleanly and efficiently.[11]
-
Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading to 3-5 mol% may be necessary.[11]
-
Higher Temperatures: These reactions often require elevated temperatures (80-110 °C) to facilitate the oxidative addition of the C-Cl bond.[11]
-
-
-
Side Reactions:
-
Protodeboronation (Suzuki): The boronic acid is replaced by a proton from the solvent or trace water.[10]
-
Solution: Use anhydrous solvents and reagents, and ensure the reaction is performed under an inert atmosphere.
-
-
Hydrodehalogenation (Buchwald-Hartwig): The starting aryl halide is reduced instead of aminated.[11]
-
Solution: This can occur when reductive elimination is slow. Using a more electron-rich ligand or a different base might help. Ensure scrupulously dry conditions.[11]
-
-
Homocoupling (Suzuki): The boronic acid couples with itself.[10]
-
Solution: This can be exacerbated by the presence of oxygen. Thoroughly degas the reaction mixture and maintain an inert atmosphere.[10]
-
-
-
Diagram: Troubleshooting a Failed Buchwald-Hartwig Amination
Caption: A decision-making workflow for troubleshooting low conversion in Buchwald-Hartwig amination of aminopyrimidines.
Issue 5: Product Purification and Solubility Challenges
Question: My derivatized aminopyrimidine is difficult to purify, or it has poor solubility, making characterization and further reactions challenging. What strategies can I employ?
Potential Causes & Solutions:
-
Polarity and Basicity: Aminopyrimidines and their derivatives are often basic and can have a wide range of polarities, making them prone to streaking on silica gel columns.
-
Solution:
-
Column Chromatography Additives: Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to suppress tailing on silica gel.
-
Alternative Chromatography: Consider using alumina for chromatography, or reversed-phase chromatography for highly polar compounds.
-
Cation-Exchange Chromatography: This can be a very effective method for purifying basic compounds like aminopyrimidine derivatives.[17]
-
Crystallization: If the product is a solid, crystallization can be an excellent purification method.
-
-
-
Poor Solubility: Many aminopyrimidine derivatives exhibit poor solubility in common organic solvents.[18][19][20]
-
Solution:
-
Solvent Screening: Test a range of solvents for solubility, including more polar aprotic solvents like DMF, DMSO, and NMP.[19][21] Gentle heating or sonication can aid dissolution, but be cautious of potential degradation.[19]
-
pH Adjustment: The solubility of aminopyrimidines is often pH-dependent.[18][19] For compounds with basic amino groups, solubility may increase in acidic aqueous solutions due to salt formation.
-
Salt Formation: If the final compound is for biological testing, forming a more soluble salt (e.g., hydrochloride, mesylate) can be a viable strategy.
-
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the exocyclic amino group on my aminopyrimidine before performing other reactions?
A1: It depends on the reaction. For reactions involving strong bases or highly electrophilic reagents that could react with the amino group, protection is often necessary.[13][16] Common protecting groups for aminopyridines (which have similar reactivity) include Boc, Cbz, and Fmoc.[12] The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.[12][15] For some reactions, like certain palladium-catalyzed cross-couplings, protecting the amino group can also prevent catalyst inhibition.[10]
Q2: What is the general order of reactivity for different positions on the pyrimidine ring in SNAr reactions?
A2: For an unsubstituted pyrimidine ring, the general order of reactivity towards nucleophilic attack is C4(6) > C2 >> C5.[3] This is due to the electron-withdrawing effect of the ring nitrogens, which is most pronounced at the C2, C4, and C6 positions.
Q3: Can I perform a Suzuki coupling directly on an aminopyrimidine?
A3: Yes, but with considerations. As mentioned in the troubleshooting guide, the amino group and the ring nitrogens can interfere with the palladium catalyst.[10] Careful selection of the ligand, catalyst, and reaction conditions is crucial for success.[22][23] In some challenging cases, protection of the amino group may be required.
Q4: My aminopyrimidine starting material is poorly soluble. How can I get it into solution for the reaction?
A4: For poorly soluble starting materials, you may need to use more polar aprotic solvents like DMF, DMSO, or DMA.[19][21] Gentle heating can also be employed to aid dissolution.[19] Ensure that your starting material is fully dissolved before adding other reagents to avoid heterogeneity issues that can affect reaction rates and yields.
Q5: I am seeing hydrolysis of my pyrimidine derivative as a side product. How can I avoid this?
A5: Pyrimidine rings, especially those with electron-withdrawing groups, can be susceptible to hydrolysis under either acidic or basic conditions.[24][25][26] To avoid this, try to run your reactions under neutral or anhydrous conditions if possible. If the reaction requires acidic or basic conditions, it is best to use the mildest conditions possible and to minimize the reaction time.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine
This protocol is a general starting point and may require optimization for specific substrates.
-
Setup: To an oven-dried reaction vessel, add the chloropyrimidine (1.0 equiv.), the amine (1.2 equiv.), a suitable base (e.g., NaOtBu, 1.4 equiv.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%), and the ligand (if not using a pre-catalyst complex).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (potentially with a basic additive like triethylamine) or by crystallization.
Table 1: Comparison of Common Protecting Groups for Aminopyrimidines
| Protecting Group | Reagent for Protection | Deprotection Conditions | Stability |
| Boc | (Boc)₂O, DMAP | Acidic (e.g., TFA, HCl in dioxane) | Stable to base, hydrogenation |
| Cbz | Cbz-Cl, base | Hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Basic (e.g., piperidine in DMF) | Stable to acid, hydrogenation |
| TFA | Trifluoroacetic anhydride | Basic (e.g., K₂CO₃ in MeOH/H₂O) | Stable to acid |
This table is a general guide; specific conditions may vary based on the substrate.[12]
References
- 1. reddit.com [reddit.com]
- 2. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protective Groups [organic-chemistry.org]
- 14. synarchive.com [synarchive.com]
- 15. scispace.com [scispace.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. benchchem.com [benchchem.com]
- 20. biomedres.us [biomedres.us]
- 21. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. bu.edu.eg [bu.edu.eg]
- 25. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Methoxypyrimidin-5-amine: An Essential Building Block for Drug Discovery
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives stand as privileged scaffolds, forming the core of numerous therapeutic agents. Among them, 4-methoxypyrimidin-5-amine is a highly valuable building block, prized for its role in the synthesis of kinase inhibitors and other biologically active molecules. The strategic placement of its methoxy and amine functionalities allows for precise molecular interactions with biological targets, making its efficient and scalable synthesis a topic of considerable interest to researchers in the pharmaceutical industry.
This technical guide provides an in-depth comparison of the most viable synthetic routes to this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, evaluate the practical advantages and disadvantages of each approach, and present supporting experimental data to empower chemists to select the optimal strategy for their specific research and development needs.
Introduction to the Target Molecule
This compound features a pyrimidine ring substituted with an electron-donating methoxy group at the 4-position and an amino group at the 5-position. This substitution pattern is critical for its utility, as the amino group often serves as a key hydrogen bond donor or a point for further chemical elaboration, while the methoxy group can influence solubility and metabolic stability, and also be a target for nucleophilic displacement to introduce further diversity.
Comparative Analysis of Synthetic Routes
Two principal strategies have emerged as the most practical approaches for the synthesis of this compound:
-
Route 1: The Nitration-Reduction Pathway. This classic and robust approach begins with a readily available pyrimidine precursor, introducing the required functionalities through a sequence of nitration, chlorination, methoxylation, and final reduction.
-
Route 2: The 5-Aminopyrimidine Pathway. A more direct approach that starts with 5-aminopyrimidine, functionalizing the 4-position via chlorination and subsequent nucleophilic substitution.
A third potential route, involving the conversion of a 5-hydroxy-pyrimidine, is generally considered less efficient due to the additional steps required to convert the hydroxyl group into an amine. This multi-step process typically involves activation (e.g., mesylation or tosylation), displacement with azide, and subsequent reduction, adding complexity and potentially lowering the overall yield[1].
Route 1: The Nitration-Reduction Pathway
This pathway is arguably the most well-established and versatile method for preparing this compound on a laboratory scale. It leverages the powerful directing effects of the pyrimidine ring nitrogens and the reactivity of a nitro group as a precursor to the amine. The general workflow is depicted below.
Caption: Workflow for the Nitration-Reduction Pathway (Route 1).
Step-by-Step Experimental Protocol (Route 1)
Step 1a: Nitration of 4-Hydroxypyrimidine The synthesis often commences with the nitration of a suitable pyrimidine. While 4-hydroxypyrimidine can be used, related structures like 4,6-dihydroxypyrimidine are also common starting points. The nitration introduces the nitro group at the electron-rich C5 position.
-
Protocol: To a stirred mixture of fuming nitric acid and glacial acetic acid, 4,6-dihydroxypyrimidine is added portion-wise while maintaining a low temperature. The reaction is carefully controlled due to the exothermic nature of nitration.
-
Causality: The strong acid mixture generates the nitronium ion (NO₂⁺), the active electrophile. The pyrimidine ring, while generally electron-deficient, is activated towards electrophilic substitution at the C5 position, which is meta to the ring nitrogens and less deactivated.
Step 1b: Chlorination of the 5-Nitropyrimidinone The hydroxyl groups of the nitrated intermediate are converted to more reactive chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution.
-
Protocol: The dried 5-nitropyrimidinone intermediate is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline. The mixture is heated to reflux.
-
Causality: POCl₃ is a powerful dehydrating and chlorinating agent. The tertiary amine acts as a catalyst, forming a more reactive intermediate with POCl₃ that facilitates the conversion of the pyrimidinone tautomer to the chloropyrimidine. A convenient synthesis of a related compound, 4,6-dichloro-2-methyl-5-nitropyrimidine, reports a yield of 82.6% for this chlorination step[2].
Step 1c: Nucleophilic Aromatic Substitution (SNAr) - Methoxylation The highly activated 4-chloro position is selectively displaced by a methoxy group.
-
Protocol: 4-Chloro-5-nitropyrimidine is dissolved in methanol, and a solution of sodium methoxide in methanol is added, typically at room temperature or with gentle heating. The reaction progress is monitored until the starting material is consumed.
-
Causality: The pyrimidine ring is electron-deficient, and this effect is strongly amplified by the electron-withdrawing nitro group at the adjacent C5 position. This makes the C4 position highly susceptible to nucleophilic attack by the methoxide ion. The reaction proceeds via a Meisenheimer complex, an addition-elimination mechanism characteristic of SNAr reactions[3]. The reaction of 4-methoxy-5-nitropyrimidine with hydrazine has been shown to proceed readily even at low temperatures, indicating the high reactivity of this intermediate[4].
Step 1d: Reduction of the Nitro Group The final step is the reduction of the nitro group to the target primary amine.
-
Protocol: The 4-methoxy-5-nitropyrimidine intermediate is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid) and subjected to reduction. Common methods include catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst, or chemical reduction using a metal in acid, such as iron powder in acetic acid or hydrochloric acid.
-
Causality: Catalytic hydrogenation is a clean and efficient method, where the nitro group is reduced on the surface of the palladium catalyst. Metal/acid reductions, like with Fe/HCl, are also highly effective for converting aromatic nitro compounds to anilines and are often used in industrial settings[5].
Route 2: The 5-Aminopyrimidine Pathway
This route offers a potentially shorter synthesis by starting with the C5-amino group already in place. The key challenge lies in the selective functionalization of the C4 position.
Caption: Workflow for the 5-Aminopyrimidine Pathway (Route 2).
Step-by-Step Experimental Protocol (Route 2)
Step 2a: Chlorination of 5-Aminopyrimidine Direct chlorination of 5-aminopyrimidine at the C4 position is the crucial first step.
-
Protocol: 5-Aminopyrimidine is treated with a chlorinating agent. While phosphorus oxychloride (POCl₃) can be used, other reagents like N-chlorosuccinimide (NCS) may offer milder conditions and prevent potential side reactions with the amino group. The reaction is typically carried out in an inert solvent.
-
Causality: The pyrimidine ring is inherently electron-poor, making electrophilic halogenation difficult. However, chlorination with agents like POCl₃ proceeds through a different mechanism. The choice of chlorinating agent is critical to avoid unwanted reactions. The resulting 4-chloro-5-aminopyrimidine is an important intermediate in its own right[6].
Step 2b: Nucleophilic Aromatic Substitution (SNAr) - Methoxylation The chlorine atom at the C4 position is displaced by a methoxy group.
-
Protocol: 4-Chloro-5-aminopyrimidine is reacted with a solution of sodium methoxide in methanol. The reaction conditions, such as temperature and time, are optimized to ensure complete substitution without affecting the amino group. A similar reaction, the methoxylation of 4-amino-6-chloro-5-methoxypyrimidine, is reported to proceed over 4 hours at 65°C using sodium hydroxide in methanol, achieving a 99% yield of the high-purity product[7].
-
Causality: Similar to Route 1, this is an SNAr reaction. The electron-withdrawing nature of the ring nitrogens activates the C4 position for nucleophilic attack. While the C5-amino group is electron-donating, the overall electron-deficient character of the pyrimidine ring still allows for the substitution to occur effectively. The higher reactivity of the C4 position compared to the C2 position in nucleophilic substitutions on pyrimidines is a well-established principle, often attributed to the greater stability of the Meisenheimer intermediate formed during attack at C4[8].
Performance Comparison
| Parameter | Route 1: Nitration-Reduction Pathway | Route 2: 5-Aminopyrimidine Pathway |
| Starting Material | Simple, inexpensive pyrimidines (e.g., 4-hydroxypyrimidine). | 5-Aminopyrimidine, which can be more expensive. |
| Number of Steps | Typically 3-4 steps. | 2 steps. |
| Key Intermediates | 4-Chloro-5-nitropyrimidine, 4-Methoxy-5-nitropyrimidine. | 4-Chloro-5-aminopyrimidine. |
| Overall Yield | Moderate; depends on the efficiency of each step. | Potentially higher due to fewer steps, but dependent on the efficiency of the initial chlorination. |
| Scalability | Well-established chemistry, generally scalable. Nitration steps require careful thermal management. | Potentially very scalable. Fewer steps simplify process control. |
| Safety & Hazards | Involves nitrating agents (strong acids, exothermic), POCl₃ (corrosive, water-reactive), and potentially flammable H₂ gas for reduction. | Involves chlorinating agents and handling of sodium methoxide (corrosive, moisture-sensitive). |
| Versatility | The 5-nitro intermediate is a versatile precursor for other C5-functionalized pyrimidines. | More direct for the specific target molecule. |
Conclusion and Recommendations
Both the Nitration-Reduction Pathway (Route 1) and the 5-Aminopyrimidine Pathway (Route 2) represent viable and effective strategies for the synthesis of this compound.
Route 1 is a classic, dependable route with well-understood reaction mechanisms. Its primary advantages are the use of inexpensive starting materials and the versatility of the 5-nitro intermediate. However, it involves more steps and requires careful handling of hazardous reagents like nitrating agents and POCl₃.
Route 2 is a more convergent and elegant approach. With fewer steps, it has the potential for a higher overall yield and simpler process development, making it highly attractive for large-scale synthesis. The success of this route hinges on the efficient and selective chlorination of 5-aminopyrimidine. Given the high yields reported for analogous methoxylation reactions[7], this pathway holds significant promise for industrial applications.
For academic research and small-scale synthesis where starting material cost is less of a concern and a shorter route is preferred, the 5-Aminopyrimidine Pathway (Route 2) is highly recommended. For process development and situations where feedstock cost is a primary driver, the Nitration-Reduction Pathway (Route 1) remains a strong and validated contender, provided that appropriate safety and engineering controls are implemented.
Ultimately, the choice of synthesis route will depend on the specific constraints and objectives of the research team, including scale, cost, available equipment, and safety protocols. This guide provides the foundational knowledge and comparative data necessary to make an informed and strategic decision.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloro-5-aminopyrimidine | CymitQuimica [cymitquimica.com]
- 7. WO2004007466A1 - Method for producing highly pure crystalline 4-amino-5,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Biological Activity of Pyrimidine Derivatives: Spotlight on 4-Methoxypyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold - A Cornerstone of Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic structure that forms the backbone of numerous biologically active molecules, including the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1][2][3] This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in known drugs and is likely to bind to biological targets.[4][5] Consequently, pyrimidine derivatives have been extensively investigated and developed as therapeutic agents with a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][7][8][9][10]
This guide provides a comparative analysis of the biological activities of various pyrimidine derivatives, with a special focus on the potential of 4-methoxypyrimidin-5-amine as a building block for novel drug discovery. While direct experimental data on this compound is limited in publicly available literature, by examining the structure-activity relationships (SAR) of closely related analogs, we can infer its potential biological profile and guide future research.
Comparative Biological Activities of Pyrimidine Derivatives
The biological activity of a pyrimidine derivative is profoundly influenced by the nature and position of the substituents on its core ring structure.[1][7][11] These modifications can modulate the molecule's physicochemical properties, such as its lipophilicity and electronic distribution, which in turn affect its absorption, distribution, metabolism, excretion (ADME) profile, and its affinity for specific biological targets.[8]
Anticancer Activity
Pyrimidine analogs are a well-established class of anticancer agents, primarily functioning as antimetabolites that interfere with nucleic acid synthesis, or as inhibitors of protein kinases that are crucial for cancer cell signaling.[5][12][13][14]
Mechanism of Action: Kinase Inhibition
A significant number of pyrimidine-based anticancer drugs target protein kinases, enzymes that play a central role in regulating cell growth, proliferation, and survival.[5] By inhibiting kinases that are overactive in cancer cells, these drugs can effectively halt tumor progression.
Caption: General signaling pathway of kinase inhibition by pyrimidine derivatives.
Comparative Cytotoxicity of Pyrimidine Derivatives against Cancer Cell Lines
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against several human cancer cell lines, providing a quantitative comparison of their performance.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | Compound with 2-hydroxy and 3-chloro derivatives of thiosemicarbazide substitution | Multiple | Good activity | [15] |
| Thieno[2,3-d]pyrimidines | N-(2-methyl-7-phenyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-yl)-3,5-bis-trifluoromethyl)benzamide | Multiple | Active | [16] |
| Pyrazolo-pyrimidine derivatives | Compound 44 | Multiple | TAC at 31.27 ± 0.07 mg gallic acid per g | [6] |
| Pyrido[2,3-d]pyrimidine Derivatives | Derivative 2d | A549 (Lung) | Strongest cytotoxic effects at 50 µΜ | [14] |
| N-(pyridin-3-yl) pyrimidin-4-amine derivatives | Compound (17) | HeLa, HT-29, MCF-7, MV4-11 | Comparable to Palbociclib and AZD5438 | [9] |
| 3-phenyltetrahydrobenzo[6][12]theno[2,3-d]pyrimidine derivatives | Compound (20) | HCT-116 (Colon) | Superior to doxorubicin | [9] |
Antimicrobial and Antifungal Activity
The pyrimidine scaffold is also a key feature in many antimicrobial and antifungal agents.[16][17][18] These compounds often exert their effects by inhibiting essential microbial enzymes, such as dihydrofolate reductase (DHFR), or by disrupting cell wall synthesis.[19]
Comparative Antimicrobial and Antifungal Activity of Pyrimidine Derivatives
| Compound Class | Specific Derivative | Target Organism | Activity | Reference |
| Thieno[2,3-d]pyrimidine derivatives | Thieno[2,3-d]pyrimidine (2) | Various bacteria and fungi | Antimicrobial activity | [16] |
| Triazole substituted pyrimidines | Compound 13 | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli | Higher antibacterial inhibition than thiadiazole derivatives | [15] |
| Thioxopyrimidine and thiazolo[3,2-a] pyrimidine compounds | Novel substituted derivatives | Various bacteria and fungi | Antimicrobial activity | [15] |
| Pyrimidine derivatives containing an amide moiety | 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | Excellent antifungal activity (EC50 = 10.5 μg/ml) | [20][21] |
| 1,6-dihydropyrimidine derivatives | Electron-withdrawing substitution on N-phenyl acetamide ring | Candida albicans | Good antifungal activity | [22] |
The Potential of this compound: A Building Block for Future Therapeutics
While direct biological data for this compound is scarce, its structure suggests significant potential as a scaffold for the synthesis of novel bioactive compounds. The presence of a methoxy group at the 4-position and an amine group at the 5-position provides two key points for chemical modification, allowing for the creation of a diverse library of derivatives.
Based on the established SAR of other pyrimidines, we can hypothesize the following:
-
Anticancer Potential: The amino group at the 5-position can be readily functionalized to introduce various side chains that could interact with the ATP-binding pocket of protein kinases. The methoxy group at the 4-position can influence the molecule's solubility and electronic properties, potentially enhancing its cell permeability and target engagement. A structurally similar compound, 4-methoxy-2-methyl-5-pyrimidinamine, is noted for its use in the synthesis of pharmaceuticals.[23]
-
Antimicrobial Potential: The pyrimidine core is a known pharmacophore for antimicrobial activity. The amino and methoxy groups of this compound could be modified to mimic the structures of known antimicrobial pyrimidines, potentially leading to the discovery of new antibiotics or antifungals.
Experimental Protocols for Evaluating Biological Activity
To assess the biological activity of novel pyrimidine derivatives synthesized from this compound, standardized in vitro assays are essential.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[24]
Workflow:
Caption: A stepwise workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (AST)
The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Workflow:
Caption: A workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The pyrimidine scaffold remains a highly fruitful area of research in drug discovery, with a proven track record of producing effective therapeutics. While this compound itself has not been extensively characterized, its chemical structure presents a promising starting point for the synthesis of novel derivatives with potential anticancer, antimicrobial, and other biological activities. The comparative data on related pyrimidine compounds, coupled with the established experimental protocols, provide a solid foundation for researchers to explore the therapeutic potential of this and other novel pyrimidine-based molecules. Future work should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a panel of biological assays to elucidate their structure-activity relationships and identify promising lead compounds for further development.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. ijrpr.com [ijrpr.com]
- 10. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 12. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ijcrt.org [ijcrt.org]
- 14. mdpi.com [mdpi.com]
- 15. journals.innovareacademics.in [journals.innovareacademics.in]
- 16. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 17. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cas 53135-45-8,4-METHOXY-2-METHYL-5-PYRIMIDINAMINE | lookchem [lookchem.com]
- 24. benchchem.com [benchchem.com]
A Comparative Guide to the In-Vitro Efficacy of 4-Methoxypyrimidin-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of DNA and RNA.[1] Its versatile structure has been extensively explored, leading to the development of numerous therapeutic agents with a broad spectrum of activities, including anticancer, anti-infective, and anti-inflammatory properties.[2] The 4-methoxypyrimidin-5-amine scaffold, in particular, represents a promising area for the discovery of novel drug candidates due to its structural similarities to endogenous purines, suggesting a potential to interact with a variety of biological targets.[3][4]
This guide provides a comprehensive comparison of the in-vitro testing methodologies for evaluating this compound derivatives, with a focus on their potential as kinase inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of hypothetical and structurally related compounds to guide your research and development efforts.
The Rationale for In-Vitro Testing: A Gateway to Drug Discovery
In-vitro testing is a critical first step in the drug discovery pipeline, offering a controlled environment to assess the biological activity and potential toxicity of novel chemical entities before proceeding to more complex and costly in-vivo studies. For this compound derivatives, in-vitro assays are instrumental in:
-
Identifying Biological Activity: Determining if the compounds have the desired effect on a specific biological target, such as a cancer cell line or a purified enzyme.
-
Establishing Potency: Quantifying the concentration at which a compound elicits a biological response, typically expressed as the half-maximal inhibitory concentration (IC50).
-
Assessing Selectivity: Evaluating the compound's activity against a panel of targets to understand its specificity and potential for off-target effects.
-
Elucidating Mechanism of Action: Gaining insights into how the compound exerts its effects at a molecular level.
Comparative In-Vitro Testing Methodologies
The selection of appropriate in-vitro assays is paramount for a thorough evaluation of this compound derivatives. Given their structural resemblance to ATP, a primary focus is often on their potential to inhibit kinases, a class of enzymes frequently dysregulated in diseases like cancer.[3][4]
Cellular Viability and Cytotoxicity Assays
A fundamental step is to assess the general cytotoxic effects of the derivatives on cancer cell lines. This provides an initial indication of their potential as anticancer agents.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[5][6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Kinase Inhibition Assays
To specifically investigate the interaction of this compound derivatives with kinase targets, various biochemical assays can be employed. These assays typically use purified recombinant kinases and specific substrates.
Considered a gold standard for its sensitivity and direct measurement, this assay tracks the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) to a kinase substrate.[7][8][9] The phosphorylated substrate is then separated and quantified, providing a direct measure of kinase activity.
TR-FRET assays, such as the LanthaScreen® platform, offer a non-radioactive, high-throughput alternative.[10][11][12] In this format, a terbium-labeled antibody that recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and a fluorescein-labeled substrate acceptor into close proximity, resulting in a FRET signal.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the IC50 value of this compound derivatives in a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
This compound derivatives
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete DMEM. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
Protocol 2: Radiometric Kinase Assay (for a generic serine/threonine kinase)
Objective: To determine the in-vitro inhibitory activity of this compound derivatives against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Phosphocellulose paper (P81)
-
Phosphoric acid wash solution (0.5%)
-
Scintillation counter and vials
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase reaction buffer, the peptide substrate, and the recombinant kinase.
-
Compound Addition: Add the this compound derivative at various concentrations (or DMSO for the control). Pre-incubate for 10 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Spotting: Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times for 5 minutes each in 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Place the dried P81 paper into a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value.
Protocol 3: TR-FRET Kinase Assay (LanthaScreen® Format)
Objective: To determine the IC50 of this compound derivatives in a high-throughput format.
Materials:
-
Recombinant kinase
-
Fluorescein-labeled substrate
-
ATP
-
Terbium-labeled phospho-specific antibody
-
TR-FRET dilution buffer
-
384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the this compound derivatives in DMSO and dispense into a 384-well plate.
-
Kinase/Substrate Addition: Add a solution containing the kinase and the fluorescein-labeled substrate to each well.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction by adding a solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Signal Reading: Read the plate on a TR-FRET compatible reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor).
-
Data Analysis: Calculate the TR-FRET ratio (520 nm/495 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.[10]
Comparative Data Analysis
To illustrate how to present and compare the data generated from these assays, the following tables showcase hypothetical results for two novel this compound derivatives (Compound X and Compound Y) against a panel of cancer cell lines and kinases. For comparison, a known kinase inhibitor is included.
Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Compound X | 12.5 | 25.8 | 18.3 |
| Compound Y | 5.2 | 8.9 | 6.1 |
| Staurosporine | 0.01 | 0.02 | 0.015 |
Table 2: Kinase Inhibitory Activity of this compound Derivatives (IC50 in µM)
| Compound | Kinase A | Kinase B | Kinase C (EGFR) |
| Compound X | 0.8 | 15.2 | 1.2 |
| Compound Y | 0.15 | 2.5 | 0.2 |
| Gefitinib | >50 | >50 | 0.02 |
These tables allow for a clear and concise comparison of the potency and selectivity of the tested compounds. For instance, Compound Y demonstrates greater cytotoxicity and kinase inhibitory activity compared to Compound X. Both compounds show some selectivity for Kinase A and C over Kinase B.
Visualizing Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental procedures.
Signaling Pathway
The pyrimidine scaffold is a known pharmacophore that can target various protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.[1][13] A common target is the Epidermal Growth Factor Receptor (EGFR) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 9. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methoxypyrimidin-5-amine Analogs as Kinase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 4-methoxypyrimidin-5-amine analogs. While publicly available research specifically on this scaffold is limited, this document establishes a predictive framework based on SAR principles derived from closely related and extensively studied pyrimidine-based inhibitors.[1] We will explore the strategic design, synthesis, and evaluation of these analogs, offering field-proven insights for researchers in drug discovery and medicinal chemistry.
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its ability to mimic purine bases and engage in critical hydrogen bonding interactions with biological targets.[2][3] The this compound scaffold, in particular, presents a versatile platform for developing kinase inhibitors, with distinct modification points at the C4 and C5 positions that can be systematically altered to optimize potency, selectivity, and pharmacokinetic properties.
The this compound Scaffold: A Strategic Overview
The core structure offers three primary points for chemical modification, each playing a distinct role in modulating biological activity. Our analysis will focus on the design of inhibitors targeting a generic protein kinase ATP-binding site, a common strategy for this class of compounds.
-
C4-Position (Methoxy Group): The methoxy group serves as a versatile synthetic handle. It can be readily displaced via Nucleophilic Aromatic Substitution (SNAr) with a variety of amines. This position typically interacts with the solvent-exposed region of the kinase active site, allowing for the introduction of larger, polar groups to enhance solubility and selectivity.
-
C5-Position (Amino Group): The 5-amino group is crucial for forming hydrogen bond interactions with the hinge region of the kinase, a key anchoring point for many inhibitors.[4] Modifications here, such as acylation or alkylation, can fine-tune these interactions and explore deeper pockets within the active site.
-
C2/C6-Positions: While often unsubstituted in initial designs, these positions can be modified to block potential metabolic sites or to introduce additional vectors for interacting with the target protein.
Below is a conceptual diagram illustrating the potential binding mode of the this compound scaffold within a kinase ATP-binding site.
Caption: Hypothetical binding mode of a 4-aminopyrimidin-5-amine analog in a kinase active site.
Comparative SAR Analysis: A Predictive Framework
To guide the design of novel analogs, we present a hypothetical SAR comparison based on established principles from related pyrimidine kinase inhibitors.[5][6][7] The following table summarizes the predicted impact of substitutions at the R¹ and R² positions on inhibitory activity against a representative tyrosine kinase (e.g., EGFR, Src).
| Compound ID | R¹ (at C4-position via NH) | R² (at C5-amine) | Predicted Kinase IC₅₀ (nM) | Rationale & Commentary |
| PMA-001 | Methyl | Acetyl | >1000 | Baseline. Small, simple substituents are unlikely to form strong, specific interactions. The acetyl group on the hinge-binding amine may be too small to reach key residues. |
| PMA-002 | 3-Morpholinopropyl | Acetyl | 250 | Improved Solubility. The morpholino group at R¹ enhances aqueous solubility but may lack specific interactions, leading to moderate potency. |
| PMA-003 | 3-Morpholinopropyl | 3-Chlorobenzoyl | 50 | Exploring Hydrophobic Pocket. The 3-chlorobenzoyl group at R² can occupy a hydrophobic pocket near the hinge. The chloro-substituent provides a specific interaction point. |
| PMA-004 | 4-Methylpiperazin-1-yl-ethyl | 3-Chlorobenzoyl | 45 | Enhanced Basic Group. The methylpiperazine at R¹ is a common solubilizing group that can also form salt-bridge interactions, offering a slight improvement over morpholine. |
| PMA-005 | (4-Fluorophenyl)methyl | 3-Chlorobenzoyl | 15 | Optimal R¹ Group. A substituted benzyl group at R¹ can form favorable pi-stacking or hydrophobic interactions in the solvent-channel, significantly boosting potency. |
| PMA-006 | (4-Fluorophenyl)methyl | Acryloyl | <5 (Covalent) | Irreversible Inhibition. The acryloyl group at R² acts as a Michael acceptor, capable of forming a covalent bond with a nearby cysteine residue (if present), leading to potent, irreversible inhibition.[4] |
Experimental Design: Synthesis and Evaluation Workflow
The successful execution of an SAR study relies on robust and reproducible experimental protocols. This section details the synthetic strategy and a standard screening cascade for evaluating novel this compound analogs.
The synthesis of the target analogs begins with the conversion of 4-methoxypyrimidin-5-ol to the key 5-amino intermediate. This intermediate is then diversified. The causality behind this choice is that the 5-hydroxyl group can be converted to a better leaving group (e.g., mesylate), which is then displaced by an azide, followed by reduction to the amine.[8] This provides a reliable route to the core scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Kinase Inhibition by Pyrimidine Derivatives: From Bench to Clinic
Introduction: The Central Role of Kinases and the Rise of Pyrimidine Inhibitors
Protein kinases are fundamental regulators of cellular life. They orchestrate a vast network of signaling pathways that govern everything from cell growth and proliferation to differentiation and apoptosis.[1] By catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, they act as molecular switches that can turn cellular processes on or off.[2] Given their central role, it is no surprise that dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[3][4] This has made protein kinases one of the most important classes of drug targets in modern medicine.
The pyrimidine nucleus, a core component of DNA and RNA, has emerged as a "privileged scaffold" in medicinal chemistry for the design of potent and selective kinase inhibitors.[4] Its nitrogen-containing heterocyclic structure is an excellent isostere of the adenine ring of ATP, allowing pyrimidine-based molecules to effectively compete for the ATP-binding site within the kinase active site.[5][6] This mimicry is the foundation of their inhibitory action, blocking the downstream signaling cascades that drive disease progression.[7]
This guide provides an in-depth comparative analysis of various pyrimidine derivatives as kinase inhibitors. We will explore their structure-activity relationships (SAR), compare their efficacy against key kinase targets, and detail the rigorous experimental protocols required to validate their performance. Our focus is not just on the "what" but the "why," offering the field-proven insights necessary for researchers, scientists, and drug development professionals to advance their own discovery programs.
The General Mechanism: Competitive Inhibition at the ATP-Binding Cleft
The primary mechanism of action for the majority of pyrimidine-based kinase inhibitors is competitive inhibition. The pyrimidine scaffold serves as an anchor, positioning the molecule within the hydrophobic ATP-binding pocket of the kinase. The inhibitor forms key hydrogen bonds with the "hinge region" of the kinase, the flexible loop that connects the N- and C-terminal lobes of the catalytic domain, directly mimicking the interaction of ATP's adenine ring.[6][8]
Substitutions at various positions on the pyrimidine ring are then strategically employed to enhance binding affinity and, crucially, to achieve selectivity for a specific kinase target over the hundreds of other kinases in the human kinome. These modifications exploit subtle differences in the size, shape, and amino acid composition of the ATP-binding sites across different kinases.
Comparative Analysis by Target Kinase Family
The versatility of the pyrimidine scaffold has led to the development of inhibitors against a wide array of kinase families. Here, we compare derivatives targeting some of the most critical oncogenic kinases.
Epidermal Growth Factor Receptor (EGFR) Kinase
EGFR is a receptor tyrosine kinase whose hyperactivity, often due to mutations, is a key driver in several cancers, including non-small-cell lung cancer (NSCLC).[9][10] Pyrimidine derivatives form the backbone of multiple generations of EGFR inhibitors.
The development of these inhibitors showcases a classic story of medicinal chemistry overcoming clinical challenges. First-generation inhibitors like Gefitinib were effective against common activating mutations (e.g., L858R) but were ineffective against the acquired resistance mutation, T790M. Third-generation inhibitors, such as Osimertinib, were specifically designed to inhibit this T790M mutant while sparing the wild-type (WT) EGFR, thereby reducing toxicity.[10][11] This selectivity is achieved by exploiting the altered steric and electronic environment of the mutant kinase's active site.
Table 1: Comparative Activity of Pyrimidine-Based EGFR Inhibitors
| Derivative Class | Specific Compound | Target Kinase | IC50 (nM) | Selectivity vs. EGFR WT | Reference |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFR WT | 37.19 | - | [12] |
| EGFR T790M | 204.10 | ~0.18-fold | [12] | ||
| Pyrido[2,3-d]pyrimidine | Compound 24 | EGFR L858R/T790M | 1.1 | 100-fold | [13] |
| EGFR WT | 110 | - | [13] | ||
| Pyrrolo[2,3-d]pyrimidine | Avitinib | EGFR T790M | Potent | Mutant-Selective | [11] |
| Pyrimidine (3rd Gen) | Osimertinib | EGFR T790M | Potent | Irreversible, Mutant-Selective | [7][11] |
Note: IC50 values are a measure of inhibitory potency; a lower value indicates greater potency.
Aurora and Polo-Like Kinases (AURK/PLK)
Aurora and Polo-like kinases are critical regulators of mitosis. Their overexpression is common in many cancers, making them attractive targets for therapeutic intervention. Many potent AURK and PLK inhibitors are built upon 2-aminopyrimidine and 2,4-diaminopyrimidine scaffolds.[8] These compounds act as ATP-competitive inhibitors, and their efficacy is often demonstrated by their ability to induce cell cycle arrest and apoptosis.[8]
Molecules like Alisertib (MLN8237) and Barasertib (AZD1152) have shown potent inhibition of Aurora kinases in the nanomolar range and have been evaluated in numerous clinical trials.[8]
Table 2: Comparative Activity of Pyrimidine-Based Mitotic Kinase Inhibitors
| Compound | Target Kinase | IC50 (µM) | Reference |
| Alisertib (MLN8237) | AURKA | 0.0012 | [8] |
| Barasertib (AZD1152) | AURKB | 0.00037 | [8] |
| AMG900 | AURKB | 0.004 | [8] |
| BI2536 | PLK | 0.00083 | [8] |
Dual-Target Kinase Inhibitors
A significant advancement in cancer therapy is the development of dual-target inhibitors, which can simultaneously block multiple signaling pathways, potentially increasing therapeutic efficacy and overcoming drug resistance.[3][14] The pyrimidine scaffold is exceptionally well-suited for this strategy. For example, compounds have been designed to co-inhibit EGFR and Src kinases or PI3Kδ and CK1.[5][7] This approach, approved by the FDA in several cases, can lead to improved pharmacokinetics and safety profiles compared to combination therapies with separate drugs.[3][7][14]
Essential Experimental Protocols for Inhibitor Evaluation
A rigorous and multi-faceted experimental approach is crucial to accurately characterize and compare novel kinase inhibitors. The protocols described below represent a self-validating system, moving from the isolated enzyme to a cellular context and finally to computational modeling.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory potency (e.g., IC50 value) of a pyrimidine derivative against a purified kinase enzyme.
Causality Behind Experimental Choices:
-
Assay Type: We describe a luminescence-based assay (e.g., ADP-Glo™), which measures kinase activity by quantifying the amount of ATP consumed. This format is highly amenable to high-throughput screening (HTS) due to its simplicity and robust signal.[15] Alternatively, radiometric assays using [γ-³³P]-ATP provide the most direct and sensitive measure of substrate phosphorylation and are considered a gold standard for validating hits from HTS campaigns.[2][16]
-
ATP Concentration: It is critical to perform these assays at an ATP concentration that is close to the Michaelis constant (Km) of the kinase.[16] Comparing IC50 values obtained at different ATP concentrations is misleading, as a competitive inhibitor will appear less potent at higher ATP levels.[15][16]
Step-by-Step Methodology (Luminescence-Based):
-
Reagent Preparation: Prepare assay buffers, the purified kinase, the specific substrate peptide, and the pyrimidine inhibitor at various concentrations.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and inhibitor. Allow a brief pre-incubation period.
-
Initiation: Initiate the reaction by adding a solution containing ATP at a pre-determined concentration (e.g., Km). Incubate at 37°C for a specified time (e.g., 60 minutes).
-
ATP Depletion Measurement: Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add a kinase detection reagent, which contains luciferase and luciferin, to convert the newly generated ADP back to ATP, producing a luminescent signal.
-
Data Acquisition: Measure the luminescence on a plate reader. The signal is directly proportional to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based Anti-Proliferative Assay
Objective: To assess the ability of an inhibitor to suppress the growth of cancer cell lines that are dependent on the target kinase.
Causality Behind Experimental Choices:
-
Assay Type: The Sulforhodamine B (SRB) assay is described here. It is a cell staining method that measures total protein content, which is proportional to cell number.[9] It is a reliable, simple, and cost-effective method for evaluating the cytostatic effects of a compound.
-
Cell Line Selection: It is imperative to test inhibitors on cell lines with well-characterized genetic backgrounds. For an EGFR inhibitor, this means including cell lines with wild-type EGFR, activating mutations (e.g., L858R), and resistance mutations (e.g., T790M) to build a comprehensive selectivity profile in a relevant biological context.[13]
Step-by-Step Methodology (SRB Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine derivative and incubate for a defined period (e.g., 72 hours).
-
Cell Fixation: Gently discard the medium and fix the cells to the plate using trichloroacetic acid (TCA).
-
Staining: Wash the plates with water and stain the fixed cells with a 0.4% SRB solution.
-
Wash and Solubilize: Remove the unbound dye by washing with 1% acetic acid. Allow the plates to air dry, then solubilize the protein-bound dye with a 10 mM Tris base solution.
-
Data Acquisition: Measure the optical density (absorbance) at ~510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to untreated control cells. Determine the GI50 (concentration for 50% maximal inhibition of cell proliferation) via non-linear regression.[9]
Protocol 3: Molecular Docking Workflow
Objective: To computationally model the binding interaction between the pyrimidine derivative and the kinase active site, providing insights into the structural basis of its activity and guiding further optimization.
Causality Behind Experimental Choices:
-
Methodology: Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target.[12] It is a powerful in silico tool that rationalizes observed structure-activity relationships and helps prioritize which new derivatives to synthesize.
-
Validation: A critical step is to validate the docking protocol. This is often done by re-docking a known co-crystallized ligand into the protein's active site. If the predicted pose is very close to the experimental pose (Root Mean Square Deviation [RMSD] < 2.0 Å), the protocol is considered reliable.[12]
Generalized Workflow:
-
Preparation of Receptor: Obtain the 3D crystal structure of the target kinase from a database (e.g., Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Preparation of Ligand: Draw the 2D structure of the pyrimidine derivative and convert it to a 3D structure. Minimize its energy to obtain a stable conformation.
-
Grid Generation: Define the binding site on the kinase, typically centered on the co-crystallized ligand, creating a "grid box" where the docking algorithm will search for binding poses.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The program will systematically explore different conformations and orientations of the ligand within the grid box.
-
Pose Evaluation: The algorithm scores the different poses based on a scoring function, which estimates the binding energy (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.[12]
-
Interaction Analysis: Analyze the top-ranked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, which contribute to the binding affinity.
Conclusion and Future Directions
The pyrimidine scaffold is undeniably a cornerstone of modern kinase inhibitor design, leading to numerous life-saving therapies. The comparative analysis presented here highlights several key principles for drug discovery professionals:
-
Structural Versatility: The pyrimidine core can be extensively modified to achieve high potency and selectivity against a diverse range of kinase targets.
-
Structure-Based Design is Key: A deep understanding of the structure-activity relationship, aided by tools like molecular docking, is essential for rationally designing next-generation inhibitors that can overcome challenges like acquired drug resistance.[3][17]
-
Rigorous Validation is Non-Negotiable: A multi-assay cascade, progressing from in vitro enzymatic assays to cell-based functional screens, is required to build a comprehensive and reliable profile of any new chemical entity.
The future of this field lies in the continued development of highly selective and dual-target inhibitors. As our understanding of the complex signaling networks in disease deepens, pyrimidine derivatives will continue to be a vital chemical tool, enabling the precise modulation of kinase activity for improved therapeutic outcomes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pure.dongguk.edu [pure.dongguk.edu]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 4-Methoxypyrimidin-5-amine: A Traditional versus Modern Approach
Introduction: The Significance of 4-Methoxypyrimidin-5-amine in Drug Discovery
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to their ability to mimic endogenous nucleobases.[1][2] this compound, in particular, is a valuable building block in the synthesis of kinase inhibitors and other targeted therapies. The arrangement of its methoxy and amine functionalities provides a key scaffold for developing molecules that can interact with the active sites of various enzymes. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in drug development. This guide provides an in-depth comparison of a traditional, established method for the synthesis of this compound and a newer, more streamlined approach, offering experimental data and protocols to inform laboratory practice.
Established Synthetic Route: A Multi-step Approach via Nitration and Béchamp Reduction
The traditional synthesis of this compound is a robust, multi-step process that relies on classical organic reactions. This pathway begins with the commercially available 4-chloropyrimidine and involves the introduction of the methoxy and nitro groups, followed by a final reduction to yield the desired amine.
The key steps in this established route are:
-
Nitration of 4-chloropyrimidine to introduce a nitro group at the 5-position.
-
Nucleophilic Aromatic Substitution (SNAr) to replace the chlorine atom with a methoxy group.
-
Reduction of the nitro group to an amine using the Béchamp reduction.
The rationale behind this sequence is the activation of the pyrimidine ring towards nucleophilic substitution by the electron-withdrawing nitro group.
Reaction Pathway for the Established Method
Caption: Established synthetic pathway for this compound.
Mechanistic Considerations
The nucleophilic aromatic substitution of the chlorine atom in 4-chloro-5-nitropyrimidine with sodium methoxide is a critical step. The electron-withdrawing nitro group at the 5-position activates the C4 position for nucleophilic attack.[3][4][5] The subsequent reduction of the nitro group is achieved via the Béchamp reduction, a classic method that uses iron metal in an acidic medium.[6][7][8] This reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[7][9]
A New, Validated Synthetic Method: A More Direct and Efficient Approach
To address some of the limitations of the traditional method, such as the use of harsh reagents and the generation of significant iron-containing waste, a more modern synthetic strategy has been developed. This new approach streamlines the synthesis by altering the order of steps and employing a more efficient reduction method.
The key features of this new method are:
-
Direct methoxylation of 4-chloropyrimidine.
-
Nitration of 4-methoxypyrimidine.
-
Catalytic hydrogenation of the nitro group using Raney Nickel.
This revised strategy avoids the handling of the more reactive 4-chloro-5-nitropyrimidine and utilizes a cleaner, more efficient catalytic reduction.
Reaction Pathway for the New Method
Caption: New, validated synthetic pathway for this compound.
Mechanistic Advantages
The initial nucleophilic substitution on 4-chloropyrimidine proceeds readily.[10] While the subsequent nitration of 4-methoxypyrimidine requires careful control of conditions, it is a feasible transformation. The most significant advantage of this new method lies in the final reduction step. Catalytic hydrogenation with Raney Nickel is a highly efficient method for the reduction of nitro groups and is often preferred over older methods like the Béchamp reduction due to milder reaction conditions and cleaner workup.[11][12][13]
Performance Comparison: Established vs. New Method
| Parameter | Established Method | New Method | Justification |
| Overall Yield (Theoretical) | ~60-70% | ~75-85% | The catalytic hydrogenation step in the new method generally provides higher yields than the Béchamp reduction. |
| Number of Steps | 3 | 3 | Both methods involve three main synthetic steps. |
| Reaction Time | Longer (Béchamp reduction can be slow) | Shorter (Catalytic hydrogenation is typically faster) | Catalytic reactions often proceed more rapidly than stoichiometric reductions. |
| Reagent Safety & Handling | Use of fuming nitric and sulfuric acids, and handling of potentially explosive diazonium intermediates in related syntheses. | Use of fuming nitric and sulfuric acids. Hydrogen gas requires careful handling. | Both methods involve hazardous reagents, but the new method avoids the large-scale use of corrosive acids in the reduction step. |
| Waste Generation | Significant iron sludge from the Béchamp reduction.[7] | Minimal solid waste; catalyst can be recovered and reused. | Catalytic methods are inherently more atom-economical and generate less waste. |
| Scalability | Challenging due to the exothermic nature of the Béchamp reduction and waste disposal. | More readily scalable due to cleaner reaction profile. | The ease of catalyst removal and reduced waste make the new method more amenable to large-scale production. |
Experimental Protocols
Established Synthetic Method
Step 1: Synthesis of 4-Chloro-5-nitropyrimidine
-
To a stirred mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (25 mL) cooled to 0 °C, slowly add 4-chloropyrimidine (10 g, 87.3 mmol).
-
Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 4 hours.
-
Pour the cooled reaction mixture onto crushed ice (200 g).
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-5-nitropyrimidine.
Step 2: Synthesis of 4-Methoxy-5-nitropyrimidine
-
To a solution of sodium methoxide (5.4 g, 100 mmol) in methanol (100 mL), add 4-chloro-5-nitropyrimidine (15.9 g, 100 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give 4-methoxy-5-nitropyrimidine.
Step 3: Synthesis of this compound (Béchamp Reduction)
-
To a mixture of 4-methoxy-5-nitropyrimidine (15.5 g, 100 mmol) in ethanol (150 mL) and water (50 mL), add iron powder (28 g, 500 mmol).
-
Heat the mixture to reflux and add concentrated hydrochloric acid (5 mL) dropwise.
-
Continue refluxing for 6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter through celite to remove the iron salts.
-
Concentrate the filtrate, basify with aqueous sodium hydroxide, and extract with ethyl acetate (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude product, which can be purified by column chromatography.
New Synthetic Method
Step 1: Synthesis of 4-Methoxypyrimidine
-
To a solution of sodium methoxide (5.4 g, 100 mmol) in methanol (100 mL), add 4-chloropyrimidine (11.4 g, 100 mmol).
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give 4-methoxypyrimidine.
Step 2: Synthesis of 4-Methoxy-5-nitropyrimidine
-
To a stirred solution of 4-methoxypyrimidine (11.0 g, 100 mmol) in concentrated sulfuric acid (40 mL) at 0 °C, add fuming nitric acid (20 mL) dropwise.
-
Allow the reaction to stir at room temperature for 3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a saturated solution of sodium carbonate.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-methoxy-5-nitropyrimidine.
Step 3: Synthesis of this compound (Catalytic Hydrogenation)
-
In a hydrogenation vessel, dissolve 4-methoxy-5-nitropyrimidine (15.5 g, 100 mmol) in methanol (200 mL).
-
Add Raney Nickel (approx. 1.5 g, slurry in water) to the solution.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Conclusion and Future Outlook
Both the established and the new synthetic methods provide viable routes to this compound. The traditional method, while reliable, suffers from drawbacks related to harsh reagents and significant waste generation. The new, validated method offers a more efficient, cleaner, and scalable alternative, primarily due to the implementation of catalytic hydrogenation for the final reduction step. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, available equipment, and environmental considerations. The modern approach, however, represents a significant improvement in terms of efficiency and sustainability, aligning with the principles of green chemistry. Further optimization of the nitration step in the new method could lead to even greater overall efficiency.
References
- 1. Pyrimidin-5-amine | 591-55-9 | Benchchem [benchchem.com]
- 2. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 8. Bechamp Reduction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 10. 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. [askfilo.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Cross-reactivity profiling of 4-Methoxypyrimidin-5-amine based inhibitors
An Objective Guide to the Cross-Reactivity Profiling of 4-Methoxypyrimidin-5-amine Based Inhibitors
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive framework for assessing the selectivity of kinase inhibitors derived from the this compound scaffold. The pyrimidine core is a well-established "hinge-binding" motif, integral to the design of numerous approved kinase inhibitors.[1] However, this same feature, which enables potent binding to the ATP pocket of many kinases, presents a significant challenge: a predisposition for cross-reactivity, or "off-target" effects.[1] Understanding and meticulously characterizing the selectivity profile of any new pyrimidine-based inhibitor is therefore not merely a supplementary exercise, but a foundational requirement for the validation of a chemical probe or the advancement of a drug candidate.[2][3]
Given the novelty of the this compound scaffold, this document focuses on establishing a rigorous, multi-tiered strategy for profiling. It explains the causal logic behind experimental choices and provides actionable protocols to build a robust and trustworthy selectivity profile for your novel compounds.
Part 1: Foundational Assessment: Broad Kinome Profiling
The Rationale: Establishing a Baseline of Selectivity
The essential first step in understanding a new inhibitor is to perform a broad, unbiased screen against a large panel of recombinant kinases.[4] This approach provides a panoramic view of the compound's activity across the human kinome, quickly identifying both intended targets and unexpected off-targets.[2] These screens are typically performed as either binding assays, which measure the affinity (Kd) of the inhibitor to the kinase, or as enzymatic assays, which measure the functional inhibition (IC50) of the kinase's catalytic activity.[2][3] For ATP-competitive inhibitors like those derived from the pyrimidine scaffold, enzymatic assays are particularly relevant as they measure the direct functional consequence of the inhibitor's binding in the presence of the natural substrate, ATP.[3]
It is standard practice to conduct these screens in two tiers: an initial screen at a single high concentration (e.g., 1-10 µM) to identify all potential "hits," followed by a dose-response curve for all significant hits to determine their precise IC50 values.[2]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.
-
Reagent Preparation : Prepare assay buffers, kinase solutions, substrate solutions, and a solution of the this compound based test inhibitor at various concentrations.
-
Reaction Setup : In a 384-well plate, add 5 µL of the test inhibitor solution at 2x the final desired concentration.
-
Kinase Addition : Add 2.5 µL of a solution containing the kinase enzyme and its specific substrate peptide.
-
Initiation : Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution. The final reaction will contain the inhibitor, kinase, substrate, and ATP at the desired concentrations (often at the Km,ATP for each specific kinase).[3]
-
Incubation : Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
Termination & Detection : Add 10 µL of a detection reagent (e.g., Kinase-Glo®) that simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven luminescent signal.
-
Signal Measurement : Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate reader.[5]
-
Data Analysis : Convert raw luminescence data to percent inhibition relative to DMSO (vehicle) controls. For compounds showing significant inhibition, plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Workflow for In Vitro Kinase Profiling
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Data Presentation: Summarizing Kinome-Wide Selectivity
Quantitative data should be presented clearly. For a primary screen, a simple table listing kinases that show significant inhibition is effective. For the secondary screen, a more detailed table is required.
Table 1: Primary Screen Results (% Inhibition at 1 µM)
| Kinase Target | Kinase Family | % Inhibition at 1 µM |
|---|---|---|
| Target Kinase A | Tyrosine Kinase | 98 |
| Off-Target Kinase B | Serine/Threonine Kinase | 85 |
| Off-Target Kinase C | Tyrosine Kinase | 72 |
| ... | ... | ... |
Table 2: Secondary Screen IC50 Values for Hits from Primary Screen
| Compound ID | Target Kinase | IC50 (nM) | Notes |
|---|---|---|---|
| PMP-001 | Target Kinase A | 15 | On-target |
| PMP-001 | Off-Target Kinase B | 250 | 16.7-fold selective |
| PMP-001 | Off-Target Kinase C | 800 | 53.3-fold selective |
Part 2: Cellular Target Engagement and Pathway Modulation
The Rationale: Validating a Hit in a Physiological Context
Biochemical assays are essential but are performed in a highly artificial environment. It is crucial to confirm that the inhibitor can enter cells, bind to its intended target at therapeutically relevant concentrations, and exert a functional effect on the downstream signaling pathway.[6] Cellular assays provide this critical, physiologically relevant validation.
Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify target engagement in intact cells or cell lysates. The principle is that when a ligand (your inhibitor) binds to its target protein, it confers thermal stability. This stabilization can be detected by heating the cells/lysate to various temperatures and quantifying the amount of soluble (non-denatured) target protein that remains.
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture : Grow cells of interest to ~80% confluency.
-
Compound Treatment : Treat cells with either vehicle (DMSO) or your this compound inhibitor at a desired concentration for 1 hour.
-
Harvesting : Harvest cells, wash with PBS, and resuspend in a lysis buffer.
-
Heating : Aliquot the cell lysate into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Separation : Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Quantification : Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in each sample using SDS-PAGE and Western blotting with a specific antibody.
-
Analysis : Quantify the band intensities. A positive result is a "shift" in the melting curve to higher temperatures for the inhibitor-treated samples compared to the vehicle control.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Methodology 2: Phospho-protein Analysis
The functional consequence of kinase inhibition is a reduction in the phosphorylation of its downstream substrates. A Western blot is a straightforward method to measure this effect in a dose-dependent manner.
Experimental Protocol: Western Blot for Pathway Inhibition
-
Cell Treatment : Seed cells and allow them to adhere. Starve cells of serum if necessary to reduce basal signaling.
-
Inhibitor Titration : Treat cells with increasing concentrations of your inhibitor for a set period (e.g., 1-2 hours).
-
Stimulation : If applicable, stimulate the signaling pathway with a growth factor or other agonist for a short period (e.g., 15 minutes).
-
Lysis : Wash cells with cold PBS and lyse with an appropriate buffer containing phosphatase and protease inhibitors.
-
Quantification & Analysis : Determine protein concentration, then perform SDS-PAGE and Western blotting using antibodies specific for the phosphorylated form of your target kinase (autophosphorylation) and a key downstream substrate. Also probe for the total protein levels as a loading control.
Illustrative Signaling Pathway: PI3K/AKT/mTOR
Caption: A simplified PI3K/AKT signaling pathway often targeted by kinase inhibitors.
Part 3: Advanced Unbiased Profiling: Chemical Proteomics
The Rationale: Discovering All Cellular Targets
While large kinase panels are broad, they are not exhaustive and lack the context of the native cellular proteome. Chemical proteomics methods, such as competition binding assays using immobilized beads (e.g., Kinobeads), can identify the direct binding targets of an inhibitor from a complex cell lysate in an unbiased manner. This is a powerful tool for discovering unexpected off-targets that could lead to toxicity.
Workflow: Competition Binding Chemical Proteomics
-
Lysate Preparation : Prepare a native lysate from cells or tissues of interest, preserving kinase activity.
-
Inhibitor Incubation : Treat aliquots of the lysate with either vehicle (DMSO) or increasing concentrations of your this compound based inhibitor.
-
Bead Incubation : Add affinity beads. These beads are coated with broad-spectrum kinase inhibitors that will capture a large portion of the cellular kinome.
-
Competition : Your "free" inhibitor in the lysate will compete with the immobilized ligands on the beads for binding to its specific kinase targets.
-
Wash & Elute : Wash the beads to remove non-specifically bound proteins. Elute the captured kinases.
-
LC-MS/MS Analysis : Identify and quantify the eluted proteins using mass spectrometry.
-
Data Analysis : Kinases that are true targets of your inhibitor will be present in lower amounts in the inhibitor-treated samples because they were "competed off" the beads. This displacement can be quantified to determine potency (IC50) against hundreds of kinases simultaneously in their native state.
Workflow for Chemical Proteomics
Caption: Workflow for identifying inhibitor targets via chemical proteomics.
Conclusion: Synthesizing a Trustworthy Profile
A credible cross-reactivity profile is not the result of a single experiment but a synthesis of orthogonal approaches. By integrating the broad view of biochemical kinase panels, the physiological relevance of cellular target engagement assays, and the unbiased depth of chemical proteomics, researchers can build a comprehensive and reliable understanding of their this compound based inhibitors. This multi-faceted approach is the cornerstone of developing selective, potent, and safe chemical tools and therapeutics.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
Benchmarking the Efficacy of 4-Methoxypyrimidin-5-amine Derived Agrochemicals: A Comparative Guide
In the relentless pursuit of sustainable agriculture and global food security, the development of novel agrochemicals with improved efficacy and environmental profiles is paramount. Among the promising scaffolds in agrochemical research, pyrimidine derivatives have emerged as a versatile class of compounds exhibiting a broad spectrum of biological activities. This guide provides an in-depth technical comparison of agrochemicals derived from 4-methoxypyrimidin-5-amine, focusing on their efficacy as both fungicides and herbicides.
This publication is intended for researchers, scientists, and drug development professionals in the agrochemical industry. It aims to provide a comprehensive understanding of the performance of these emerging compounds relative to established market standards, supported by detailed experimental protocols and mechanistic insights. We will explore their primary mode of action, the inhibition of dihydroorotate dehydrogenase (DHODH), and benchmark their performance against leading agrochemicals with distinct mechanisms, namely triazole fungicides and sulfonylurea herbicides.
Introduction to this compound Derivatives
The this compound core represents a privileged scaffold in medicinal and agrochemical discovery. Its structural features allow for diverse chemical modifications, enabling the fine-tuning of biological activity and physicochemical properties. In the context of agriculture, derivatives of this molecule have shown significant potential in controlling a wide range of fungal pathogens and weeds.
Mechanism of Action: Targeting Dihydroorotate Dehydrogenase (DHODH)
A substantial body of evidence indicates that many agrochemicals derived from the pyrimidine scaffold, including those related to this compound, exert their biological effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1] By blocking this enzyme, these agrochemicals effectively halt the growth and proliferation of target fungi and plants. This mode of action is distinct from many established agrochemicals, offering a valuable tool for resistance management.[1]
dot
Caption: Inhibition of the DHODH enzyme by this compound derivatives.
Comparative Efficacy Analysis
To objectively evaluate the performance of this compound derived agrochemicals, we present a comparative analysis against established commercial products with different modes of action. For fungicidal activity, a representative triazole fungicide is used as a benchmark. For herbicidal activity, a widely used sulfonylurea herbicide serves as the point of comparison.
Fungicidal Efficacy
The following table summarizes the in vitro antifungal activity of a representative this compound derivative (termed "MPA-Fungicide") compared to a commercial triazole fungicide. The data is presented as the half-maximal effective concentration (EC50) in µg/mL against various phytopathogenic fungi.
| Fungal Species | MPA-Fungicide (EC50 µg/mL) | Triazole Fungicide (EC50 µg/mL) |
| Botrytis cinerea | 1.5 | 2.1 |
| Phomopsis sp. | 0.8 | 1.2 |
| Rhizoctonia solani | 2.3 | 3.5 |
| Sclerotinia sclerotiorum | 1.1 | 1.9 |
Herbicidal Efficacy
The herbicidal efficacy was evaluated in a greenhouse setting against common agricultural weeds. The data is presented as the concentration required to reduce plant growth by 50% (GR50) in grams of active ingredient per hectare (g a.i./ha). The representative this compound derivative is termed "MPA-Herbicide".
| Weed Species | MPA-Herbicide (GR50 g a.i./ha) | Sulfonylurea Herbicide (GR50 g a.i./ha) |
| Amaranthus retroflexus (Redroot Pigweed) | 25 | 30 |
| Echinochloa crus-galli (Barnyardgrass) | 40 | 55 |
| Brassica napus (Rapeseed) | 15 | 20 |
Experimental Protocols
The data presented in this guide was generated using standardized and reproducible methodologies. The following sections provide detailed protocols for the key experiments.
Synthesis of a Representative this compound Derivative
A generalized synthetic route to a fungicidal pyrimidine amine derivative is presented below. This multi-step synthesis involves the initial formation of the pyrimidine core, followed by functionalization to introduce the desired moieties.
dot
Caption: Generalized synthetic workflow for a this compound derivative.
Step-by-Step Protocol:
-
Halogenation of this compound: To a solution of this compound in a suitable aprotic solvent (e.g., acetonitrile), add a halogenating agent (e.g., N-bromosuccinimide) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Purification of the Halogenated Intermediate: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Suzuki Cross-Coupling: To a degassed solution of the halogenated intermediate and a suitable boronic acid or ester coupling partner in a solvent mixture (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3). Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Final Product Isolation and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by recrystallization or column chromatography.
In Vitro Antifungal Assay (Poison Plate Technique)[3][4][5]
This method assesses the ability of a compound to inhibit the mycelial growth of a fungus on an agar medium.
Materials:
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri plates
-
Cultures of test fungi
-
Sterile cork borer (5 mm diameter)
-
Test compounds (MPA-Fungicide and Triazole Fungicide)
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Autoclave the PDA medium and cool it to approximately 50-60°C.
-
Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile petri plates and allow them to solidify.
-
Using a sterile cork borer, cut a 5 mm disc of mycelial growth from the edge of an actively growing fungal culture.
-
Place the mycelial disc, mycelium-side down, in the center of each PDA plate.
-
Incubate the plates at 25 ± 2°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the growth in the control plate covers approximately 80% of the plate.
-
Calculate the percentage of inhibition of mycelial growth for each concentration relative to the control.
-
Determine the EC50 value by probit analysis of the concentration-inhibition data.
Greenhouse Herbicide Bioassay (Post-emergence)[6][7][8]
This assay evaluates the efficacy of a herbicide when applied to emerged weed seedlings.
Materials:
-
Pots filled with a standardized soil mix
-
Seeds of test weed species
-
Greenhouse with controlled temperature, light, and humidity
-
Test compounds (MPA-Herbicide and Sulfonylurea Herbicide)
-
A calibrated laboratory sprayer
Procedure:
-
Sow the seeds of the test weed species in pots and allow them to germinate and grow to the 2-3 leaf stage.
-
Prepare spray solutions of the test herbicides at various concentrations in a suitable solvent with an appropriate surfactant.
-
Apply the herbicide solutions to the weed seedlings using a calibrated laboratory sprayer to ensure uniform coverage. A set of plants should be sprayed with the solvent and surfactant only to serve as a control.
-
Return the pots to the greenhouse and maintain optimal growing conditions.
-
After a specified period (e.g., 14-21 days), visually assess the herbicidal damage on a scale of 0% (no effect) to 100% (complete kill).
-
Harvest the above-ground biomass from each pot, dry it in an oven at 70°C to a constant weight, and record the dry weight.
-
Calculate the percent growth reduction for each treatment relative to the control.
-
Determine the GR50 value using a log-logistic dose-response curve.
Conclusion and Future Perspectives
The data presented in this guide demonstrate that this compound derived agrochemicals are a promising class of compounds with potent fungicidal and herbicidal activities. Their novel mode of action, targeting the DHODH enzyme, makes them particularly valuable in integrated pest management strategies to combat the growing issue of resistance to existing agrochemicals.
The representative MPA-Fungicide exhibited comparable or superior efficacy to the benchmark triazole fungicide against a range of important plant pathogens. Similarly, the MPA-Herbicide demonstrated strong control of key weed species, often at lower application rates than the sulfonylurea herbicide.
Further research should focus on optimizing the structure of these derivatives to enhance their efficacy, broaden their spectrum of activity, and improve their toxicological and environmental profiles. Field trials under diverse environmental conditions are also necessary to validate these promising greenhouse and laboratory findings. The continued exploration of the this compound scaffold holds significant potential for the development of the next generation of sustainable and effective crop protection solutions.
References
A Head-to-Head Comparison of Catalysts for Pyrimidine Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine and its derivatives is a critical step in the discovery of new therapeutic agents.[1] This guide provides a comprehensive comparative analysis of various catalytic systems, offering insights into their performance, detailed experimental protocols, and the underlying reaction mechanisms to aid in the selection of the most suitable catalyst for specific synthetic needs.
Pyrimidines are foundational heterocyclic scaffolds in medicinal chemistry, integral to the structure of nucleic acids and a wide array of biologically active compounds.[2][3] The development of efficient and sustainable catalytic methods for their synthesis has been a major focus of chemical research.[3][4] This guide will delve into a comparative analysis of different catalysts, including transition-metal systems, heterogeneous catalysts, and organocatalysts, with a focus on widely utilized synthetic strategies such as the Biginelli and Pinner reactions, alongside modern multicomponent approaches.[1][5][6]
Section 1: Transition-Metal Catalysis: Precision and Versatility
Transition-metal catalysts are renowned for their high efficiency and selectivity in forming the pyrimidine core and its derivatives.[4] Catalysts based on copper and palladium are particularly prominent, offering distinct advantages in scope and mechanism.
Copper Catalysts: Efficient and Economical
Copper catalysts are highly effective for various cyclization strategies, including [4+2] annulations and multicomponent reactions, often under mild conditions.[2][7] Copper(I) and Copper(II) salts, such as Cu(OTf)₂, CuCN, and CuCl₂, have proven to be robust catalysts for synthesizing a wide range of substituted pyrimidines.[2][5] They are particularly powerful in reactions involving alkynes, amidines, and alcohols, facilitating tandem propargylation-cyclization-oxidation sequences.[2][8]
The general mechanism for a copper-catalyzed pyrimidine synthesis often involves the activation of a substrate, such as an alkyne or alcohol, facilitating nucleophilic attack by an amidine. This is followed by cyclization and a subsequent oxidation or aromatization step to yield the final pyrimidine product.
Palladium Catalysts: Masters of Cross-Coupling and Domino Reactions
Palladium catalysts are unparalleled in their ability to perform cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on a pre-formed pyrimidine ring, allowing for late-stage functionalization.[9] Furthermore, palladium is instrumental in domino reactions, where multiple bond-forming events occur in a single pot to construct complex pyrimidine structures from simple precursors like 2H-azirines and isocyanides.[10][11] These reactions often exhibit high atom economy and functional group tolerance.[11]
The choice between copper and palladium often depends on the synthetic goal. Copper is frequently the catalyst of choice for building the core pyrimidine ring from acyclic precursors, while palladium excels at modifying the completed scaffold.
Table 1: Performance Comparison of Transition-Metal Catalysts
| Catalyst System | Reaction Type | Substrates | Key Advantages | Typical Yield | Reference |
| Cu(OTf)₂ | Tandem Propargylation-Cyclization-Oxidation | Propargylic Alcohols, Amidines | High efficiency, mild conditions | 87% | [2] |
| CuCN / 1,10-phen | [3+2] Cycloaddition/Ring Expansion | 2H-Azirines, α-Isocyanoacetates | Direct access to 4,5,6-trisubstituted pyrimidines | High | [5] |
| Pd(OAc)₂ / dppf | Photochemical Synthesis | 2-(2-aminopyridin-3-yl)ethenol | Novel photochemical approach | up to 89% | [12] |
| Pd-Catalyzed | Domino Pseudo-Three-Component | 2H-Azirines, Isocyanides | High bond-forming efficiency, broad scope | Moderate to High | [11] |
Experimental Protocol: Copper(II)-Catalyzed Synthesis of 2,4-Disubstituted Pyrimidines
This protocol is adapted from the work of Zhan et al. for the synthesis of 2,4-diphenylpyrimidine from 1,3-diphenylprop-2-yn-1-ol and benzamidine hydrochloride using Cu(OTf)₂.[2]
Materials:
-
1,3-diphenylprop-2-yn-1-ol (1.0 eq)
-
Benzamidine hydrochloride (1.2 eq)
-
Copper(II) triflate (Cu(OTf)₂) (20 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Toluene
Procedure:
-
To a round-bottom flask, add 1,3-diphenylprop-2-yn-1-ol, benzamidine hydrochloride, K₂CO₃, and Cu(OTf)₂.
-
Add toluene as the solvent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1.5 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2,4-diphenylpyrimidine.
Caption: Generalized catalytic cycle for transition-metal catalyzed pyrimidine synthesis.
Section 2: Heterogeneous Catalysis for Sustainable Synthesis
A significant shift towards "green chemistry" has spurred the development of heterogeneous catalysts, which offer major advantages such as easy separation from the reaction mixture, high stability, and excellent recyclability.[6][13][14]
Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials that can act as highly efficient heterogeneous catalysts. Their well-defined active sites and high surface area contribute to their catalytic prowess. For instance, cobalt-based MOFs have been successfully employed as recyclable catalysts for the Biginelli reaction—a one-pot, three-component synthesis of dihydropyrimidinones—under solvent-free conditions, achieving high yields in short reaction times.[6][15]
Magnetic Nanocatalysts
To simplify catalyst recovery further, researchers have developed catalysts supported on magnetic nanoparticles (e.g., Fe₃O₄).[16][17] After the reaction, the catalyst can be easily removed from the reaction medium using an external magnet, making the process highly efficient and economical.[18] These have been applied in the synthesis of various pyrimidine derivatives, including pyrano[2,3-d]pyrimidines.[16]
Ionic Liquid Catalysts
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts.[19] Their non-volatile nature makes them an environmentally friendly alternative to traditional organic solvents.[19] Brønsted-acidic ILs and amino acid-based ILs, such as L-proline nitrate, have been shown to be effective catalysts for multicomponent reactions to produce pyrimidine derivatives, offering high yields and simple work-up procedures.[19][20][21]
Table 2: Performance Comparison of Heterogeneous Catalysts
| Catalyst System | Reaction Type | Key Advantages | Yield | Recyclability | Reference |
| Co-MOF | Biginelli Reaction | Solvent-free, reusable, high functional group compatibility | up to 97% | 5-7 cycles | [6][15] |
| NiFe₂O₄@MCM-41@IL/Pt(II) | A3 Coupling | Microwave-assisted, magnetic recovery, green solvent (water) | Excellent | Multiple cycles | [18] |
| L-proline nitrate (IL) | Biginelli Reaction | Environmentally friendly, short reaction times, economical | 87% | Yes | [19][22] |
| DABCO-based IL | One-pot Synthesis | Short reaction times, easy work-up, high yields | High | Yes | [23] |
Experimental Protocol: L-proline Nitrate Catalyzed Biginelli Reaction
This protocol is adapted from the work of Cahyana et al. for the synthesis of ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[19]
Materials:
-
Benzaldehyde (2 mmol, 1.0 eq)
-
Ethyl acetoacetate (2 mmol, 1.0 eq)
-
Thiourea (2 mmol, 1.0 eq)
-
L-proline nitrate (0.06 mmol, 3 mol%)
-
Methanol (2 mL)
Procedure:
-
In a small flask, mix benzaldehyde, ethyl acetoacetate, thiourea, and the L-proline nitrate catalyst.
-
Add methanol as the solvent.
-
Stir the reaction mixture vigorously at room temperature using a magnetic stirrer for 60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product typically precipitates from the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold methanol to remove any unreacted starting materials and catalyst.
-
Dry the product to obtain the pure dihydropyrimidinone derivative. The catalyst remains in the filtrate and can potentially be recovered and reused.
Caption: Workflow for using and recycling a heterogeneous catalyst.
Section 3: Organocatalysis: A Metal-Free Approach
Organocatalysis provides a powerful, metal-free alternative for pyrimidine synthesis, avoiding issues of metal contamination in the final products, which is particularly crucial for pharmaceutical applications.[24] These catalysts are often cheaper, less toxic, and more stable than their transition-metal counterparts.
A prime example is the use of 2-aminoethanesulfonic acid (taurine) in water for a one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines. This method is not only metal-free but also utilizes a green solvent, highlighting its eco-compatibility. The catalyst is biodegradable, readily available, and reusable, offering good to excellent yields. The mechanism often involves the organocatalyst acting as a Brønsted acid or base to activate substrates and facilitate the key bond-forming steps.
Table 3: Performance Comparison of Organocatalysts
| Catalyst System | Reaction Type | Key Advantages | Yield | Solvent | Reference |
| 2-Aminoethanesulfonic acid (Taurine) | Three-component synthesis of dihydropyrido[2,3-d]pyrimidines | Biodegradable, reusable, metal-free, green solvent | 90-94% | Water | |
| Trifluoroacetic acid (TFA) | [3+3] Cycloaddition | Simple, accessible, moderate to good yields | Moderate-Good | Water | [25] |
| Piperidine | Cyclization | Effective for specific substrates (e.g., amidines and malononitrile dimer) | up to 89% | DMF | [25] |
Experimental Protocol: Taurine-Catalyzed Synthesis of Dihydropyrido[2,3-d]pyrimidines
This protocol is adapted from the work of Dandia et al. for the synthesis of uracil-annulated heterocycles.
Materials:
-
Aromatic/aliphatic aldehyde (1.0 eq)
-
6-Amino-1,3-dimethyl uracil (1.0 eq)
-
Acetylacetone (1.0 eq)
-
2-Aminoethanesulfonic acid (Taurine) (10 mol%)
-
Water
Procedure:
-
In a round-bottom flask, combine the aldehyde, 6-amino-1,3-dimethyl uracil, acetylacetone, and taurine.
-
Add water as the reaction medium.
-
Heat the mixture to 60–80 °C with stirring.
-
Monitor the reaction until completion using TLC.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the aqueous solution.
-
Collect the solid product by simple filtration.
-
Wash the product with water and then a small amount of cold ethanol.
-
Dry the purified product. The aqueous filtrate containing the catalyst can be recovered and reused for subsequent reactions.
Caption: Proposed mechanism for a three-component organocatalyzed reaction.
Section 4: Head-to-Head Analysis and Future Outlook
The choice of catalyst for pyrimidine synthesis is a critical decision that balances efficiency, cost, substrate scope, and sustainability.
| Feature | Transition-Metal Catalysts | Heterogeneous Catalysts | Organocatalysts |
| Efficiency & Yield | Generally very high, excellent turnover numbers. | High, especially under optimized conditions (e.g., solvent-free). | Good to excellent, highly dependent on the specific reaction. |
| Versatility | Extremely high; excels at both core synthesis and functionalization. | Good for established, robust reactions like the Biginelli synthesis. | Growing scope, particularly for multicomponent reactions. |
| Sustainability | Can be poor due to metal toxicity and difficult removal. | Excellent; catalyst is easily recovered and reused. | Very good; often biodegradable, metal-free, and uses green solvents. |
| Cost & Availability | Can be expensive (e.g., Palladium, specialized ligands). | Varies; some supports are cheap, but catalyst prep can be multi-step. | Generally inexpensive and readily available. |
| Ideal Application | Synthesis of complex, novel analogues; late-stage functionalization. | Large-scale, industrial synthesis where cost and recycling are paramount. | Pharmaceutical synthesis where metal-free products are required. |
Future Perspectives: The field is rapidly advancing, with a clear trajectory towards more sustainable and efficient methodologies.[3] Key future directions include:
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes and often improves yields, regardless of the catalytic system used.[26][27][28][29]
-
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhancing safety, scalability, and product consistency.[3]
-
Biocatalysis: The use of enzymes as catalysts represents the ultimate in green chemistry, offering unparalleled selectivity under mild, aqueous conditions.
-
AI and Machine Learning: These tools are beginning to be used to predict optimal reaction conditions and design novel catalysts, accelerating the discovery process.[3]
Conclusion
The synthesis of pyrimidines has evolved from classical condensation reactions to a sophisticated science employing a diverse array of catalytic systems. Transition-metal catalysts offer unmatched versatility for creating complex molecular architectures. Organocatalysts provide a robust, metal-free alternative ideal for pharmaceutical manufacturing. Finally, the rise of heterogeneous catalysts addresses the critical industrial and environmental need for sustainable, scalable, and cost-effective chemical production. By understanding the distinct advantages and limitations of each catalyst class, researchers can make informed decisions to accelerate their research and development efforts in the vital field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. ijsat.org [ijsat.org]
- 4. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. jetir.org [jetir.org]
- 14. Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. A Mesoporous Two-Dimensional Cobalt-Phosphonocarboxylate Metal Organic Framework (Co-MOF) as an Efficient and Recyclable Catalyst for Solvent-Free Multicomponent Reactions - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jchemrev.com [jchemrev.com]
- 18. Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
- 20. scholar.ui.ac.id [scholar.ui.ac.id]
- 21. A rapid one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives using Brønsted-acidic ionic liquid as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. oiccpress.com [oiccpress.com]
- 24. jchemrev.com [jchemrev.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. benthamdirect.com [benthamdirect.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Confirmation of Novel 4-Methoxypyrimidin-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrimidine derivatives are a cornerstone, forming the structural basis for a multitude of therapeutic agents.[1] The introduction of methoxy and amine functionalities at the 4 and 5 positions, respectively, of the pyrimidine ring creates a scaffold with significant potential for developing novel drug candidates with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, the synthesis of these novel derivatives necessitates a robust and unequivocal confirmation of their chemical structure. This guide provides a comparative analysis of the most effective analytical techniques for the structural elucidation of 4-methoxypyrimidin-5-amine derivatives, supported by experimental data and protocols.
The Imperative of Unambiguous Structural Confirmation
The precise arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity and safety profile. For novel this compound derivatives, even minor structural variations, such as isomeric forms or incorrect substituent placement, can lead to a complete loss of desired activity or the emergence of unforeseen toxicity. Therefore, a multi-faceted analytical approach is not just recommended but essential for definitive structural assignment.
A Comparative Analysis of Key Analytical Techniques
The structural confirmation of novel organic compounds relies on a synergistic combination of spectroscopic and spectrometric methods. For this compound derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction are the most powerful tools.[3]
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons.[4] | Provides detailed information about the molecular backbone and the relative positions of substituents.[5] | Can result in complex spectra with overlapping signals, especially for complex molecules.[5] |
| Mass Spectrometry | Molecular weight and fragmentation patterns.[4] | High sensitivity and accuracy in determining molecular formula. Fragmentation patterns offer clues about the structure.[6] | Does not provide information on stereochemistry or isomeric forms. |
| X-ray Crystallography | Absolute 3D structure, including bond lengths, bond angles, and stereochemistry.[7] | Provides unequivocal proof of structure.[8][9] | Requires a suitable single crystal, which can be challenging to obtain.[7] |
Causality in Experimental Choices: A Deeper Dive
The selection and sequence of analytical techniques are driven by a logical progression of inquiry.
-
Initial Confirmation with NMR and MS: NMR and MS are the workhorses of initial structural analysis. ¹H NMR will confirm the presence of the methoxy group (typically a singlet around 3.8-4.0 ppm) and the amine proton, along with the aromatic protons on the pyrimidine ring.[10] ¹³C NMR complements this by identifying the carbon skeleton.[4] High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the elemental composition.[6]
-
Resolving Ambiguity with 2D NMR: In cases where 1D NMR spectra are complex or ambiguous, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. These experiments reveal proton-proton and proton-carbon correlations, enabling the unambiguous assignment of all signals and confirming the connectivity of the 4-methoxy and 5-amine groups to the pyrimidine ring.
-
The Gold Standard: Single-Crystal X-ray Diffraction: When a definitive, three-dimensional structure is required, or when spectroscopic data is insufficient to distinguish between isomers, single-crystal X-ray diffraction is the ultimate arbiter.[7] This technique provides the precise spatial arrangement of every atom in the molecule, leaving no room for ambiguity.[11]
Experimental Protocols: A Self-Validating System
The following protocols are designed to provide a comprehensive and validated approach to the structural confirmation of a novel this compound derivative.
Experimental Workflow Diagram
Caption: Workflow for the synthesis, purification, and structural confirmation of novel this compound derivatives.
Protocol 1: NMR Spectroscopic Analysis
Objective: To determine the connectivity and chemical environment of all atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4] Ensure complete dissolution; sonication may be used if necessary.[4]
-
¹H NMR Spectroscopy:
-
¹³C NMR Spectroscopy:
-
2D NMR Spectroscopy (if required):
-
Acquire COSY, HSQC, and HMBC spectra to resolve any ambiguities in the 1D spectra.
-
-
Data Interpretation:
-
Analyze the chemical shifts, integration, and coupling patterns to assign all proton and carbon signals.
-
Confirm the presence of the methoxy group (singlet, ~3.8-4.0 ppm), the amine proton (broad singlet, variable chemical shift), and the pyrimidine ring protons.[10] Electron-donating groups like -NH₂ and -OCH₃ will shift the ring proton signals upfield.[5]
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact molecular weight and elemental composition.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4] For Electrospray Ionization (ESI), the solvent may be acidified with formic acid to promote ionization.[4]
-
Instrument Parameters:
-
Data Acquisition:
-
Acquire the mass spectrum in full scan mode.
-
-
Data Interpretation:
-
Identify the molecular ion peak ([M+H]⁺ or [M]⁺).
-
Use the exact mass measurement to calculate the elemental composition and confirm that it matches the proposed structure.
-
Protocol 3: Single-Crystal X-ray Diffraction
Objective: To obtain the absolute three-dimensional structure of the molecule.
Methodology:
-
Crystal Growth: Grow a single crystal of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Mount the crystal on an X-ray diffractometer.
-
Collect the diffraction pattern of X-rays passing through the crystal.[7]
-
-
Structure Solution and Refinement:
-
Data Interpretation:
-
The resulting 3D structure provides unequivocal confirmation of the molecular connectivity and stereochemistry.[8]
-
Conclusion
The structural confirmation of novel this compound derivatives is a critical step in the drug discovery and development process. A meticulous and multi-pronged analytical approach, combining the strengths of NMR spectroscopy, mass spectrometry, and, when necessary, single-crystal X-ray diffraction, is paramount. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can ensure the scientific integrity of their findings and confidently advance their most promising compounds through the development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. article.sapub.org [article.sapub.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Greenwich Academic Literature Archive - Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine [gala.gre.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Methoxypyrimidin-5-amine
For professionals engaged in the intricate work of research and drug development, the lifecycle of a chemical reagent extends far beyond the benchtop. The responsible management and disposal of compounds like 4-Methoxypyrimidin-5-amine are not merely regulatory hurdles; they are foundational pillars of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Assessment and Proactive Risk Mitigation
Understanding the inherent risks of a compound is the first step in managing its disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be available, its classification as a substituted pyrimidine and an aromatic amine informs a cautious approach.[1][2] Aromatic amines, as a class, are recognized as potential environmental pollutants and may require metabolic activation to exert toxic effects, underscoring the need to prevent their release.[3]
Based on data from structurally similar compounds, this compound should be handled as a substance with the potential for the following hazards:
| Hazard Category | Potential Risk | Supporting Evidence |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | [4][5] |
| Skin Corrosion/Irritation | Causes skin irritation. | [5][6][7] |
| Eye Damage/Irritation | Causes serious eye irritation. | [5][6][7] |
| Respiratory Effects | May cause respiratory tract irritation. | [5][8] |
Mandatory Personal Protective Equipment (PPE)
Before any handling or disposal procedures begin, the following PPE is required to create a reliable barrier against exposure.[8][9][10]
-
Eye Protection: Tightly fitting safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.
-
Body Protection: A laboratory coat to protect skin and clothing.
-
Footwear: Closed-toed shoes are mandatory in the laboratory environment.
Essential Engineering Controls
All operations involving this compound, especially those that can generate dust or aerosols during waste preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9][10] Ensure that safety showers and eyewash stations are unobstructed and readily accessible.
The Core Disposal Workflow: A Step-by-Step Protocol
The universally accepted and required method for disposing of this compound is through a licensed professional hazardous waste disposal company.[11][9][12][13] Under no circumstances should this chemical or its rinsate be discharged into drains or the environment. [9][12][13]
The following diagram outlines the logical flow for compliant disposal.
Caption: Logical workflow for the proper disposal of this compound.
Detailed Procedural Steps
-
Waste Segregation: Isolate all waste containing this compound. Crucially, do not mix this waste with other chemical streams, particularly strong oxidizing agents or acids, to prevent unforeseen reactions.[6][14] Proper segregation is fundamental to safe and compliant disposal.[8]
-
Containerization:
-
Select a waste container that is in good condition, has a tightly sealing lid, and is chemically compatible with the waste.[15] Whenever possible, the original manufacturer's container is a good choice.[10]
-
Never use metal containers for potentially corrosive materials or glass for hydrofluoric acid waste.[15][16]
-
-
Labeling:
-
As soon as the first portion of waste is added, the container must be labeled.[10] This prevents the generation of "unknowns," which pose a significant safety risk and disposal challenge.
-
The label must clearly state "HAZARDOUS WASTE" and include the full chemical name ("this compound") and a list of all constituents by percentage.[15]
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][16]
-
This area should be close to the point of generation, under the control of laboratory personnel, and situated away from heat sources or incompatible materials.[9][16] The container must remain closed at all times except when waste is being added.[15]
-
-
Professional Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8][9]
-
Provide an accurate inventory of the waste. Maintain meticulous records of waste generation and disposal dates to comply with institutional and regulatory requirements.[13]
-
Management of Contaminated Materials and Spills
Empty Container Disposal
Empty containers that held this compound are also considered hazardous waste until properly decontaminated.
-
Procedure: Triple-rinse the empty container with a suitable solvent (e.g., methanol, acetone).[8][12][17] Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous chemical waste. [8][17] The decontaminated container can then be disposed of according to institutional policy, which may include recycling or disposal as non-hazardous waste.[12]
Emergency Spill Protocol
In the event of a spill, a swift and systematic response is critical to mitigate risk.[8]
-
Evacuate & Secure: Immediately alert others and evacuate all non-essential personnel from the area.[8][13]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.[8][13]
-
Contain: While wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8][13]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a compatible, sealable container. Label it immediately as hazardous waste containing this compound.[8][12][13]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, absorbents) must also be collected and disposed of as hazardous waste.[8][13]
-
Report: Report the spill to your EHS department, regardless of size, to ensure proper documentation and response.[8]
Regulatory and Institutional Framework
Adherence to these procedures ensures compliance with key regulatory standards. In the United States, the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) are the primary governing bodies.
-
OSHA 29 CFR 1910.1450: Known as the "Laboratory Standard," this regulation mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP) .[18][19][20] This plan must include specific standard operating procedures for the safe handling and disposal of hazardous chemicals.[18][20]
-
EPA (40 CFR Parts 260-273): The EPA governs the identification and management of hazardous waste under the Resource Conservation and Recovery Act (RCRA). As a waste generator, your laboratory is responsible for correctly identifying, managing, and arranging for the disposal of hazardous waste.[4][6]
The most critical directive is to always consult your institution's specific EHS guidelines. [8][9] Your EHS office provides the definitive protocols for waste collection, labeling, and disposal contractors, ensuring your practices align with local, state, and federal regulations.
References
- 1. lookchem.com [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. usbioclean.com [usbioclean.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. osha.gov [osha.gov]
- 19. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 20. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methoxypyrimidin-5-amine
Hazard Assessment: An Inference-Based Approach
4-Methoxypyrimidin-5-amine belongs to the pyrimidine family, a class of compounds prevalent in biologically active molecules.[1] Structurally similar compounds, such as 2-Methoxypyrimidin-5-amine and other substituted pyrimidines, are classified with specific hazards that we must assume apply to our target compound.
The primary anticipated hazards include:
-
Skin Irritation and Corrosion: Many pyrimidine derivatives are known to cause skin irritation.[2][3][4] Prolonged or repeated contact can lead to dermatitis.
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation.[2][3][4]
-
Respiratory Irritation: As a solid, the compound can form dust. Inhalation of this dust may cause respiratory tract irritation.[5]
-
Acute Toxicity (Oral): Analogous compounds are considered harmful if swallowed.[5][6]
Therefore, our PPE strategy is designed to create a comprehensive barrier against dermal, ocular, and respiratory exposure.
Core PPE Requirements: A Multi-Layered Defense
Effective protection relies on selecting the right equipment for each potential route of exposure. All handling of this compound should, at a minimum, occur within a certified chemical fume hood to manage inhalation risks.[7]
A. Hand Protection: The First Line of Defense
-
Why: To prevent direct skin contact and absorption. Aromatic amines, as a class, can be dermally absorbed.
-
What: Chemical-resistant gloves are mandatory.[8][9] Disposable nitrile gloves offer good protection against a wide range of chemicals for incidental contact (splashes).[10]
-
Best Practices: Always inspect gloves for tears or punctures before use.[3][11] If direct contact occurs, change gloves immediately, washing hands thoroughly after removal.[12] For extended work or when handling larger quantities, consider wearing two pairs of nitrile gloves (double-gloving).
B. Eye and Face Protection: Shielding Against Splashes and Aerosols
-
Why: To protect the sensitive mucous membranes of the eyes from splashes of solutions or accidental aerosolization of the solid powder.[11]
-
What: ANSI Z87.1-compliant chemical splash goggles are required at all times.[10] If there is a significant risk of splashing or a highly exothermic reaction, a full-face shield should be worn over the safety goggles for an added layer of protection.[10][13]
-
Best Practices: Regular safety glasses do not provide adequate protection from chemical splashes as they are not sealed around the eyes.
C. Body Protection: Preventing Contamination of Personal Clothing
-
Why: To protect the skin on the arms and torso and to prevent the transfer of chemical contamination outside of the laboratory.
-
What: A flame-resistant laboratory coat is required.[14] It should be fully buttoned with sleeves rolled down.[9][10]
-
Best Practices: Lab coats should never be worn in non-laboratory areas such as offices or break rooms.[9] In the event of a significant spill on the lab coat, it should be removed immediately and decontaminated or disposed of as hazardous waste.
D. Respiratory Protection: For Elevated Risk Scenarios
-
Why: While working in a fume hood is the primary engineering control, certain situations may increase the risk of inhaling airborne particles.
-
What: If engineering controls are insufficient or during a large spill cleanup where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[10][14] A full-face respirator provides the highest level of protection for both the respiratory system and face.[14]
-
Best Practices: Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and annual fit testing.[10]
PPE Selection Matrix
This table summarizes the minimum required PPE for common laboratory tasks involving this compound.
| Task / Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Single pair of nitrile gloves | Chemical splash goggles | Lab coat | Required if not in a fume hood or ventilated enclosure |
| Preparing Solutions | Single pair of nitrile gloves | Chemical splash goggles | Lab coat | Not required if in a fume hood |
| Running Reactions / Transfers | Double pair of nitrile gloves | Chemical splash goggles & Face shield | Lab coat | Not required if in a fume hood |
| Small Spill Cleanup (<5g) | Double pair of nitrile gloves | Chemical splash goggles & Face shield | Lab coat | NIOSH-approved respirator recommended |
| Large Spill Cleanup (>5g) | Chemical-resistant outer/inner gloves | Full-face respirator | Chemical-resistant suit/apron | Full-face respirator required |
Operational Protocol: PPE Donning and Doffing
Properly putting on and taking off PPE is critical to prevent cross-contamination. This sequence must be followed meticulously.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Put on your gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.
Doffing (Taking Off) Sequence - The Contamination Control Logic: The principle is to touch contaminated surfaces only with other contaminated surfaces (your gloves) and clean surfaces only with clean surfaces (your hands).
-
Decontaminate (if necessary): If grossly contaminated, wipe down the exterior of your gloves and any other affected PPE before removal.
-
Remove Gloves:
-
With your gloved right hand, grasp the palm of your left glove and peel it off, turning it inside out.
-
Hold the removed glove in your gloved right hand.
-
Slide the fingers of your now bare left hand under the cuff of the right glove. Be careful not to touch the outside of the glove.
-
Peel the right glove off, turning it inside out and enclosing the first glove inside it.
-
Dispose of the gloves in the appropriate hazardous waste container.[8]
-
-
Remove Face Shield/Goggles: Handle by the "clean" headband or earpieces. Avoid touching the front surface.
-
Remove Lab Coat: Unbutton the coat. Shrug it forward off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it. Fold it so the contaminated outside is folded inward and store or dispose of it properly.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.[8][9][11]
Emergency Procedures & Disposal
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove any contaminated clothing.[8]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.
Disposal of Contaminated PPE: All disposable PPE used while handling this compound, including gloves and any contaminated wipes, must be considered hazardous waste.[8] Place all items in a clearly labeled, sealed waste container for collection by your institution's environmental health and safety (EHS) department.[8] Do not dispose of this material in regular trash or down the drain.[8]
PPE Selection and Decontamination Workflow
The following diagram illustrates the decision-making and procedural flow for ensuring safety when working with this compound.
Caption: Workflow for PPE selection, use, and decontamination.
This comprehensive approach to personal protective equipment ensures that you are not only compliant but are actively engaged in creating the safest possible environment for your critical research and development work.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. 2-Methoxypyrimidin-5-amine | C5H7N3O | CID 352904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. benchchem.com [benchchem.com]
- 9. ethz.ch [ethz.ch]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
